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  • Product: Sodium 2-amino-2-methylpropane-1-sulfonate
  • CAS: 60155-08-0

Core Science & Biosynthesis

Foundational

physicochemical properties of Sodium 2-amino-2-methylpropane-1-sulfonate

The following technical whitepaper details the physicochemical properties, synthesis, and applications of Sodium 2-amino-2-methylpropane-1-sulfonate. Physicochemical Profiling & Applications in Drug Development Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper details the physicochemical properties, synthesis, and applications of Sodium 2-amino-2-methylpropane-1-sulfonate.

Physicochemical Profiling & Applications in Drug Development

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as 2,2-Dimethyltaurine Sodium , is a structural analog of the amino acid taurine. Distinguished by a gem-dimethyl substitution at the


-carbon relative to the amine, this compound exhibits superior oxidative and hydrolytic stability compared to its parent analogs.

While historically utilized as a synthesis intermediate for the monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid), its primary value in modern drug development lies in its role as a robust buffering agent and a stable precursor for N-chloro anti-infectives . This guide provides a comprehensive analysis of its physicochemical behavior, synthesis pathways, and experimental handling.

Molecular Identity & Structural Analysis

The molecule consists of a sulfonate head group (anionic) and a primary amine (cationic at neutral pH) separated by a neopentyl-like carbon backbone. The steric bulk of the gem-dimethyl group is the defining feature that governs its unique reactivity profile.

PropertySpecification
IUPAC Name Sodium 2-amino-2-methylpropane-1-sulfonate
Common Synonyms 2,2-Dimethyltaurine Sodium; Amino-AMPS Sodium Salt
CAS Number 60155-08-0 (Salt); 86311-35-5 (Free Acid)
Molecular Formula

Molecular Weight 175.18 g/mol
Structural Features Primary Amine (

~9.7); Sulfonate (

< 0); Gem-dimethyl steric hindrance
Structural Significance: The Gem-Dimethyl Effect

Unlike taurine, which has a linear ethylene backbone (


), this compound possesses two methyl groups at the C2 position.
  • Steric Shielding: The methyl groups protect the amine and the adjacent carbon from nucleophilic attack.

  • Prevention of

    
    -Elimination:  In N-halogenated derivatives (e.g., N-chloramines), the absence of hydrogen atoms on the 
    
    
    
    -carbon (relative to the sulfonate) or
    
    
    -carbon (relative to the amine) prevents the elimination of HCl, a common degradation pathway in other chloramines.

Physicochemical Profile

Acid-Base Dissociation (pKa)

The molecule exists as a zwitterion in its acid form and an anionic salt in basic media.

  • Sulfonic Acid Group (

    
    ):  Remains ionized (
    
    
    
    ) across the entire physiological pH range.
  • Primary Amine Group (

    
    ):  The electron-donating inductive effect (+I) of the two methyl groups increases the electron density on the nitrogen, making it slightly more basic than taurine (
    
    
    
    9.0) and comparable to 2-amino-2-methyl-1-propanol (AMP).

Buffering Range: Effective buffering capacity is observed between pH 9.0 and 10.5 , making it suitable for high-pH protein formulations or capillary electrophoresis buffers.

Solubility & Stability
  • Water Solubility: Extremely high (>1500 g/L at 20°C). The ionic nature of the sulfonate ensures rapid dissolution.

  • Thermal Stability: The solid salt is stable up to >250°C.

  • Hygroscopicity: The sodium salt is moderately hygroscopic and should be stored in desiccated conditions to prevent caking.

Synthesis & Manufacturing Pathways

The synthesis of Sodium 2-amino-2-methylpropane-1-sulfonate typically follows the "Ritter Reaction" logic or direct sulfonation of isobutylene derivatives.

Primary Industrial Route (Isobutylene Sulfonation)

This pathway is preferred for high-yield industrial production, avoiding expensive starting materials.

  • Sulfonation: Isobutylene (2-methylpropene) reacts with acetyl sulfate or sulfur trioxide complexes to form the sultone intermediate.

  • Amination: The sultone ring is opened via nucleophilic attack by ammonia (

    
    ).
    
  • Neutralization: The resulting acid is neutralized with NaOH to yield the sodium salt.

Synthesis Figure 1: Industrial Synthesis Pathway via Sultone Ring Opening Isobutylene Isobutylene (2-methylpropene) Sultone Sultone Intermediate (Cyclic) Isobutylene->Sultone + SO3 / Acetyl Sulfate Acid 2-amino-2-methyl- propane-1-sulfonic acid Sultone->Acid + NH3 (Ring Opening) Salt Sodium 2-amino-2-methyl- propane-1-sulfonate Acid->Salt + NaOH

Applications in Research & Drug Development

Stable N-Chloramine Anti-Infectives (Key Application)

The most critical pharmaceutical application of this scaffold is in the development of NVC-422 (N,N-dichloro-2,2-dimethyltaurine) .

  • Mechanism: N-chlorotaurine is a natural antiseptic produced by the immune system but has a short half-life in solution.

  • Innovation: By using 2,2-dimethyltaurine, the "Gem-Dimethyl" groups block the instability pathway. The resulting N,N-dichloro derivative retains potent antimicrobial activity while remaining stable in aqueous solution for months, unlike its taurine counterpart.

Biologic Buffering Systems

Due to its


 of ~9.7, it serves as a "Good's Buffer" analog for:
  • Protein Purification: Anion exchange chromatography at high pH.

  • Electrophoresis: Component of running buffers where low UV absorbance and high conductivity are required.

Experimental Protocols

Preparation of 1M Stock Buffer (pH 9.5)

Objective: Create a stable stock solution for cell culture or chromatography.

  • Weighing: Dissolve 17.52 g of Sodium 2-amino-2-methylpropane-1-sulfonate in 80 mL of deionized water (Milli-Q grade).

  • pH Adjustment:

    • The initial pH will be basic.[1]

    • To lower pH: Titrate slowly with concentrated HCl (6M) while stirring.

    • Note: Do not use sulfuric acid if calcium ions will be present downstream (risk of

      
       precipitation).
      
  • Volume Adjustment: Add water to a final volume of 100 mL.

  • Filtration: Filter through a 0.22

    
     PES membrane to sterilize.
    
Purity Analysis via Acid-Base Titration

Objective: Determine the assay purity of the raw material.

  • Reagents: 0.1 N Perchloric Acid (

    
    ) in glacial acetic acid; Crystal Violet indicator.
    
  • Method: Non-aqueous titration.

    • Dissolve ~200 mg of dried sample in 50 mL glacial acetic acid.

    • Add 2 drops of Crystal Violet.

    • Titrate with 0.1 N

      
       until the violet color turns emerald green.
      
    • Calculation:

      
      
      

Safety & Handling (MSDS Summary)

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Low (Oral

> 2000 mg/kg est.)
Standard lab PPE (gloves, goggles).
Skin/Eye Irritation Mild Irritant (Class 2B)Flush with water for 15 mins if exposed.
Reactivity StableIncompatible with strong oxidizing agents (forms chloramines with hypochlorite).
Storage HygroscopicStore in tightly sealed containers; Desiccate.

References

  • Gottardi, W., & Nagl, M. (2010). N-chlorotaurine, a natural antiseptic with outstanding tolerability. Journal of Antimicrobial Chemotherapy. Link

  • Wang, L., et al. (2008). Chemical Characterization and Biological Properties of NVC-422, a Novel, Stable N-Chlorotaurine Analog. Antimicrobial Agents and Chemotherapy. Link

  • PubChem. (2023).[2] Compound Summary: Sodium 2-amino-2-methylpropane-1-sulfonate. National Library of Medicine. Link

  • Lubrizol Corp. (Historical).[3] AMPS® Monomer Chemistry and Applications. (Reference for AMPS hydrolysis relationship). Link

Sources

Exploratory

Sodium 2-amino-2-methylpropane-1-sulfonate: A Strategic Precursor in the Synthesis of Stable N-Chlorotaurine Antimicrobials

Executive Summary In the landscape of novel anti-infective drug development, the endogenous antimicrobial mechanisms of the human immune system provide highly effective blueprints. Neutrophils naturally generate hypochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of novel anti-infective drug development, the endogenous antimicrobial mechanisms of the human immune system provide highly effective blueprints. Neutrophils naturally generate hypochlorous acid (HOCl) during the oxidative burst, which subsequently reacts with taurine to form N-chlorotaurine (NCT)—a broad-spectrum, biogenerated antimicrobial agent. However, the inherent chemical instability of natural NCT severely limits its viability as a commercial pharmaceutical active pharmaceutical ingredient (API) [1].

To overcome this, structural biology and synthetic chemistry converged on a critical modification: the alpha-dimethyl substitution. Sodium 2-amino-2-methylpropane-1-sulfonate (also known as 2,2-dimethyltaurine sodium salt) serves as the foundational precursor for synthesizing highly stable, long-acting N-chlorotaurine analogs, most notably N,N-dichloro-2,2-dimethyltaurine (NVC-422 or Auriclosene) . This technical guide explores the registry data, mechanistic advantages, and validated experimental workflows for utilizing this compound in the development of next-generation topical antimicrobials and catheter lock solutions.

Chemical Identity and Registry Data

Sodium 2-amino-2-methylpropane-1-sulfonate is a sulfonated aliphatic amine. The presence of the gem-dimethyl group at the C2 (alpha) position is the defining structural feature that dictates its downstream pharmacological utility.

Table 1: Physicochemical and Registry Data

PropertyValue
Chemical Name Sodium 2-amino-2-methylpropane-1-sulfonate
Common Synonyms 2,2-Dimethyltaurine sodium salt
CAS Registry Number (Sodium Salt) 60155-08-0
CAS Registry Number (Free Acid) 86311-35-5
Molecular Formula C₄H₁₀NNaO₃S
Molecular Weight 175.18 g/mol
Downstream API Derivative NVC-422 (Auriclosene; CAS: 846056-87-9)

Mechanistic Insights: The Alpha-Dimethyl Advantage

The primary challenge in formulating natural N-chlorotaurines is their rapid degradation in aqueous solutions. Natural taurine possesses two hydrogen atoms at the alpha-carbon (adjacent to the amine group). When chlorinated, the resulting N-chlorotaurine undergoes spontaneous hydrolytic dehydrochlorination . This elimination reaction forms an unstable imine intermediate, which rapidly hydrolyzes into aldehydes and other inactive degradation products [1].

The Causality of the Dimethyl Substitution: By utilizing Sodium 2-amino-2-methylpropane-1-sulfonate as the precursor, the two alpha-hydrogens are replaced by sterically bulky methyl groups. This structural modification fundamentally blocks the dehydrochlorination pathway. Without alpha-hydrogens, the elimination reaction cannot occur, granting the resulting chlorinated compound (NVC-422) exceptional long-term stability in aqueous solutions while retaining the potent oxidative antimicrobial mechanism of the parent chloramine[2].

Mechanism cluster_NCT Natural Taurine Pathway (Unstable) cluster_DMT 2,2-Dimethyltaurine Pathway (Stable) Taurine Taurine NCT N-chlorotaurine (NCT) Taurine->NCT + HOCl Imine Imine Intermediate NCT->Imine Dehydrochlorination Degradation Degradation Products Imine->Degradation Hydrolysis DMT Sodium 2-amino-2- methylpropane-1-sulfonate NVC422 N,N-dichloro-2,2- dimethyltaurine (NVC-422) DMT->NVC422 + Excess HOCl Stable Stable Antimicrobial (No Degradation) NVC422->Stable Alpha-methyls block dehydrochlorination

Figure 1: Comparative degradation pathways of natural N-chlorotaurine versus NVC-422.

Synthesis and Experimental Workflows

The conversion of Sodium 2-amino-2-methylpropane-1-sulfonate to its active antimicrobial form (NVC-422) requires precise stoichiometric control of hypochlorous acid (HOCl) and rigorous pH management. The following protocol outlines a self-validating system for generating NVC-422 for in vitro biological testing [1, 3].

Protocol: Synthesis of N,N-dichloro-2,2-dimethyltaurine (NVC-422)

Rationale for Experimental Choices: The reaction is driven to the dichloro state (N,N-dichloro) rather than the monochloro state by utilizing an excess of HOCl under moderately acidic conditions. A pH of 4.0 is targeted because the antimicrobial activity of N-chlorotaurines is highly pH-dependent; acidic environments increase the protonation of the chloramine, yielding highly reactive, fast-acting chlorine species capable of penetrating bacterial biofilms [1].

Step-by-Step Methodology:

  • Precursor Solubilization: Dissolve 10.0 mM of Sodium 2-amino-2-methylpropane-1-sulfonate (CAS 60155-08-0) in 0.9% physiological saline. Analytical Note: Do not use complex biological buffers (e.g., Tris or HEPES) during synthesis, as their primary amines will competitively react with the chlorinating agent.

  • Chlorination: Slowly titrate >20.0 mM of Hypochlorous acid (HOCl) into the precursor solution under continuous magnetic stirring at room temperature. The 1:2 molar ratio (Precursor:HOCl) ensures complete conversion to the dichloro derivative.

  • pH Adjustment and Stabilization: Adjust the solution to a final pH of 4.0 using 0.1 M HCl or NaOH. Causality: Maintaining the pH at 4.0 prevents the disproportionation of the dichloro species back to the monochloro derivative, ensuring the stability of NVC-422.

  • Verification of Active Halogen: Validate the final concentration of active chlorine using iodometric titration or UV-Vis spectrophotometry (monitoring the characteristic absorbance peak of the N-Cl bond). The solution should be stored in borosilicate glass vials with fluoropolymer liners to prevent halogen leaching.

Pharmacological Applications & Antimicrobial Efficacy

Once synthesized, NVC-422 exhibits potent, broad-spectrum microbicidal activity. It is currently utilized in clinical and translational research for two primary indications:

  • Catheter Lock Solutions: NVC-422 prevents encrustation by urease-producing bacteria (e.g., Proteus mirabilis) and exhibits anticoagulant properties by prolonging prothrombin time and activated partial thromboplastin time (APTT) without direct thrombin inhibition [2].

  • Topical Anti-infectives: Used in the treatment of impetigo and infected granulating wounds, effectively neutralizing multi-drug resistant pathogens.

Microbiological Assay Considerations

When evaluating the Minimum Bactericidal Concentration (MBC) of NVC-422, standard Clinical and Laboratory Standards Institute (CLSI) protocols must be modified. Causality: Standard cation-adjusted Mueller-Hinton broth (CAMHB) and RPMI 1640 media contain high concentrations of proteins and free amino acids. These components act as sacrificial antioxidants, rapidly reacting with and quenching the active chlorine of NVC-422, leading to artificially inflated MBC values [1]. Therefore, biological assays must substitute these complex media with 0.9% physiological saline.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of NVC-422 [1]

PathogenStrain ClassificationMBC/MFC Range (μg/mL)
Escherichia coliGram-negative0.12 - 4.0
Staphylococcus aureusGram-positive (incl. MRSA)0.12 - 4.0
Enterococcus faeciumGram-positive (incl. VRE)0.12 - 4.0
Candida albicansYeast32.0
Candida glabrataYeast16.0

Data reflects testing conducted in 0.9% saline at pH 4.0 with a 60-minute exposure time.

References

  • Chemical Characterization and Biological Properties of NVC-422, a Novel, Stable N-Chlorotaurine Analog Source: Antimicrobial Agents and Chemotherapy (PMC3122446) URL:[Link]

  • Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood Source: Antimicrobial Agents and Chemotherapy (PMC3318392) URL:[Link]

  • EP1896001B1 - N-halogenated amino acids and n, n-dihalogenated amino acids in combination with hypohalous acids Source: European Patent Office / Google Patents URL
Foundational

Sodium 2-Amino-2-Methylpropane-1-Sulfonate: Structural Characterization and Therapeutic Applications

Executive Summary Sodium 2-amino-2-methylpropane-1-sulfonate, commonly referred to in pharmacological literature as the sodium salt of 2,2-dimethyltaurine, is a highly specialized aminosulfonate. While structurally relat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate, commonly referred to in pharmacological literature as the sodium salt of 2,2-dimethyltaurine, is a highly specialized aminosulfonate. While structurally related to endogenous taurine, its unique gem-dimethyl substitution at the alpha-carbon fundamentally alters its chemical stability. This technical whitepaper explores its exact structural formula, physicochemical properties, and its critical role in drug development—specifically as the stable precursor to N,N-dichloro-2,2-dimethyltaurine (NVC-422 or Auriclosene), a broad-spectrum antimicrobial and virucidal agent used in catheter lock solutions and ophthalmic therapeutics.

Chemical Identity & Structural Formula

The structural integrity of Sodium 2-amino-2-methylpropane-1-sulfonate is the foundation of its utility in drug development.

  • IUPAC Name: Sodium 2-amino-2-methylpropane-1-sulfonate

  • Synonyms: 2,2-dimethyltaurine sodium salt

  • Molecular Formula: C4H10NNaO3S

  • Molecular Weight: 175.18 g/mol 1

  • SMILES: CC(C)(CS(=O)(=O)[O-])N.[Na+]

Mechanistic Structural Analysis: The Gem-Dimethyl Effect

The molecule consists of a propane backbone where the central carbon (C2) is fully substituted. It is bonded to a sulfonate-bearing methylene group (C1), an amino group (-NH2), and two methyl groups (the C3 of the propane chain and a methyl substituent).

Causality in Drug Design: In endogenous taurine (2-aminoethanesulfonic acid), the alpha-carbon adjacent to the amine possesses two hydrogen atoms. When taurine is chlorinated to form an active antimicrobial (N,N-dichlorotaurine), the presence of these alpha-protons allows for rapid dehydrohalogenation, leading to the formation of unstable imines and subsequent degradation. By utilizing Sodium 2-amino-2-methylpropane-1-sulfonate, the gem-dimethyl group provides intense steric hindrance and completely removes the alpha-protons. This structural modification blocks the elimination pathway, granting its chlorinated derivative (NVC-422) exceptional stability in aqueous solutions while retaining its active chlorine-donating capabilities 2.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C4H10NNaO3SPubChem 1
Molecular Weight 175.18 g/mol PubChem 1
Exact Mass 175.0279 DaPubChem 1
Topological Polar Surface Area 91.6 ŲPubChem 1
Hydrogen Bond Donors 1PubChem 1
Hydrogen Bond Acceptors 4PubChem 1

Mechanism of Action: The NVC-422 Pathway

Sodium 2-amino-2-methylpropane-1-sulfonate is not biologically active on its own; it serves as the stable scaffold for NVC-422 (Auriclosene). Upon controlled chlorination, the primary amine is converted into an N,N-dichloroamine.

When introduced to a biological system, NVC-422 acts as an active chlorine donor. It selectively transfers oxidative chlorine to the thiol (-SH) and amine (-NH2) groups of pathogenic proteins. This causes rapid inactivation of urease-producing bacteria (like Proteus mirabilis) and cross-linking of viral capsids (Adenovirus, HSV-1) without causing the collateral tissue toxicity typically associated with inorganic hypochlorite 3.

MOA A Sodium 2-amino-2-methylpropane-1-sulfonate (Stable Precursor Scaffold) B Chlorination (NaOCl) Steric Shielding by Gem-Dimethyl A->B Synthesis C NVC-422 (Auriclosene) Active Chlorine Donor B->C Activation D Pathogen Protein Oxidation (Thiol/Amine Targets) C->D Cl+ Transfer E Biofilm Eradication & Viral Inactivation D->E Pathogen Death

Fig 1: Synthesis and mechanism of action of NVC-422 from its aminosulfonate precursor.

Table 2: Virucidal Efficacy of NVC-422 (Log10 Reductions at 60 min)

Data extracted from in vitro evaluations of NVC-422 against ocular pathogens 3.

Pathogen0.9% Concentration0.1% Concentration0.01% Concentration0.001% Concentration
Adenovirus 5 (Ad5) 4.89 ± 0.302.53 ± 0.761.97 ± 1.411.07 ± 0.32
Adenovirus 8 (Ad8) 3.00 ± 0.832.51 ± 0.421.37 ± 1.001.59 ± 0.76
Adenovirus 19 (Ad19) 4.34 ± 2.463.01 ± 0.163.40 ± 0.292.56 ± 0.68
HSV-1 4.66 ± 0.773.11 ± 1.421.86 ± 0.151.35 ± 0.35

Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of N,N-dichloro-2,2-dimethyltaurine (NVC-422)

This protocol outlines the conversion of the sodium salt into the active drug substance.

  • Precursor Dissolution: Dissolve 100 mM of Sodium 2-amino-2-methylpropane-1-sulfonate in distilled water.

  • pH Adjustment: Acidify the solution to pH ~4.0 using 1M HCl.

    • Causality: N-chlorination is highly efficient at slightly acidic pH, and the resulting N,N-dichloro species is protected from disproportionation.

  • Thermal Control: Chill the reaction vessel in an ice bath to 0–4°C.

    • Causality: The chlorination of amines is highly exothermic. Maintaining near-freezing temperatures prevents the thermal degradation of the hypochlorite reagent and controls reaction kinetics.

  • Chlorination: Add sodium hypochlorite (NaOCl) dropwise under continuous stirring in a strict 2:1 molar ratio (NaOCl to aminosulfonate) to ensure complete double chlorination of the primary amine.

  • System Validation (Iodometric Titration): Withdraw a 1 mL aliquot, add excess potassium iodide (KI), and titrate the liberated iodine with sodium thiosulfate. The measured active chlorine concentration must match the theoretical yield (2 equivalents of Cl+ per molecule) to validate complete conversion.

Protocol B: In Vitro Catheter Biofilm Model (CBM) Assay

This assay evaluates the efficacy of NVC-422 in preventing Proteus mirabilis encrustation, a major cause of urinary catheter failure 4.

  • Inoculation: Inoculate a continuous-flow CBM reactor containing a standard Foley catheter with

    
     CFU of Proteus mirabilis.
    
  • Biofilm Maturation: Allow the system to run for 48 hours at 37°C to establish a crystalline biofilm.

  • Irrigation Treatment: Irrigate the catheter daily with 0.2% NVC-422 formulated in a citrate buffer (6.6% citric acid, pH 3.8).

    • Causality: Citric acid acts as a chelating agent for calcium and magnesium, directly dissolving the crystalline matrix formed by urease-driven pH elevation. This creates a synergistic effect, allowing the NVC-422 to penetrate deeply and eradicate the underlying bacteria 4.

  • System Validation (Control): Run a parallel CBM reactor irrigated with isotonic saline. The assay is validated if the control catheter completely blocks due to encrustation within 5 days.

  • Quantification: Measure catheter patency (flow rate) and quantify viable bacteria (CFU/mL) from the catheter surface post-treatment.

Protocol Step1 Inoculate CBM Reactor (10^8 CFU P. mirabilis) Step2 Biofilm Maturation (48 Hours, 37°C) Step1->Step2 Step3 Daily Irrigation (0.2% NVC-422 in Citrate Buffer) Step2->Step3 Step4 Monitor Catheter Patency (Flow Rate & Encrustation) Step3->Step4 Step5 Quantify Viable Bacteria (CFU/mL & Biofilm Mass) Step4->Step5

Fig 2: Step-by-step workflow for the In Vitro Catheter Biofilm Model (CBM) assay.

References

  • National Institutes of Health (NIH) / PubChem. "Sodium 2-amino-2-methylpropane-1-sulfonate | C4H10NNaO3S". 1

  • Urolithiasis / PubMed. "Irrigation with N,N-dichloro-2,2-dimethyltaurine (NVC-422) in a citrate buffer maintains urinary catheter patency in vitro and prevents encrustation by Proteus mirabilis".4

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood". 2

  • Investigative Ophthalmology & Visual Science (IOVS) / ARVO Journals. "In vitro Evaluation of N,N-dichloro-2,2-dimethyltaurine (AL-46383A) as an Antiviral Agent Against Adenovirus and HSV-1". 3

  • Investigative Ophthalmology & Visual Science (IOVS) / ARVO Journals. "Broad-Spectrum Virucidal Activity of (NVC-422) N,N-dichloro-2,2-dimethyltaurine against Viral Ocular Pathogens In Vitro". 5

Sources

Exploratory

Technical Guide: Zwitterionic Character of 2-Amino-2-Methylpropane-1-Sulfonate Derivatives

Executive Summary: The "Super-Taurine" Scaffold The molecule 2-amino-2-methylpropane-1-sulfonic acid (often referred to as 2,2-dimethyltaurine or the AMPS-amine precursor ) represents a critical structural scaffold in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Taurine" Scaffold

The molecule 2-amino-2-methylpropane-1-sulfonic acid (often referred to as 2,2-dimethyltaurine or the AMPS-amine precursor ) represents a critical structural scaffold in modern industrial and pharmaceutical chemistry.[1] While its acrylamido derivative (AMPS monomer) dominates the polymer industry, the free amino-sulfonic acid core exhibits unique zwitterionic physics driven by the gem-dimethyl effect .

Unlike standard taurine, the presence of two methyl groups at the


-carbon (relative to the amine) introduces significant steric hindrance. This structural rigidity alters its pKa, enhances metabolic stability, and modifies its water-structuring (kosmotropic) properties. This guide provides a deep technical analysis of this zwitterionic core, its synthesis, and its transition into functional derivatives.

Molecular Architecture & Zwitterionic Physics

The Gem-Dimethyl Effect on Zwitterionic Equilibrium

The defining feature of 2-amino-2-methylpropane-1-sulfonic acid is the Thorpe-Ingold effect (gem-dimethyl effect).[1] The bulky methyl groups compress the internal bond angle (


), forcing the amine and sulfonate groups into a conformation that favors intramolecular interactions or specific solvation shells.

Equilibrium States: Like all amino-sulfonic acids, it exists in three potential states depending on pH. However, the zwitterionic window is shifted compared to taurine due to the inductive electron-donating effect of the methyl groups, which increases the basicity of the amine.

  • Acidic pH (< 1.0): Cationic form (

    
    )[1]
    
  • Neutral pH (2.0 - 9.5): Zwitterionic form (

    
    ) — Dominant Species[1]
    
  • Basic pH (> 10.0): Anionic form (

    
    )[1]
    
Quantitative Parameters
ParameterValue (Approx.)Comparison to TaurineMechanism
pKa (Sulfonate) ~1.5 - 1.8Similar (~1.[1]5)Sulfonate acidity is largely inductive-independent at this distance.[1]
pKa (Amine) 9.6 - 9.8 Higher (9.[1]0)Methyl groups donate electron density (+I effect) and sterically hinder solvation of the free base, stabilizing the protonated ammonium state.
Isoelectric Point (pI) ~5.7~5.1Shifted basic due to higher amine pKa.
LogP -2.5 (Highly Polar)-3.0Slightly more lipophilic due to methyl groups, but still highly water-soluble.[1]
Visualization of Equilibrium

The following diagram illustrates the pH-dependent speciation.

ZwitterionEquilibrium Figure 1: pH-Dependent Speciation of 2-Amino-2-Methylpropane-1-Sulfonate. The zwitterionic form dominates at physiological pH. Cation CATIONIC FORM (pH < 1.5) HO3S-CH2-C(Me)2-NH3+ Zwitterion ZWITTERIONIC FORM (pH 2.0 - 9.5) -O3S-CH2-C(Me)2-NH3+ (Net Charge: 0) Cation->Zwitterion pKa1 ~1.5 (-H+) Zwitterion->Cation Anion ANIONIC FORM (pH > 10.0) -O3S-CH2-C(Me)2-NH2 Zwitterion->Anion pKa2 ~9.7 (-H+) Anion->Zwitterion

Synthesis & Derivatization Protocols

Synthesis of the Core Zwitterion (Lab Scale)

While the acrylamido-derivative is commercially ubiquitous, the free amino acid (2,2-dimethyltaurine) is best synthesized via acidic hydrolysis of the commercial AMPS monomer. This removes the acrylic group, exposing the primary amine.

Protocol: Hydrolysis of AMPS Monomer

  • Reagents: 2-Acrylamido-2-methylpropane-1-sulfonic acid (Commercial Grade), 6M HCl.[1]

  • Reflux: Dissolve 0.1 mol AMPS monomer in 100 mL 6M HCl. Reflux at 100°C for 4-6 hours. The amide bond cleaves, releasing acrylic acid and the amine core.

  • Purification:

    • Cool to room temperature. Acrylic acid is volatile/soluble.

    • Concentrate in vacuo to remove excess HCl and water.

    • Recrystallization: Dissolve the residue in minimal hot water and add ethanol (anti-solvent) to precipitate the zwitterion.

    • Validation: Check for the disappearance of vinyl protons in

      
      H-NMR (
      
      
      
      5.5-6.5 ppm) and the appearance of the free amine signal.
Industrial Pathway (The Ritter Reaction)

For context, the industrial route produces the derivative directly, skipping the free amine.

  • Reactants: Acrylonitrile + Isobutylene + Oleum (Fuming Sulfuric Acid).

  • Mechanism: The carbocation from isobutylene reacts with acrylonitrile (Ritter reaction) followed by sulfonation.

Derivatization Logic

The zwitterionic character is lost or modified depending on the derivatization site:

  • N-Acylation (e.g., AMPS Polymer): Reacting the amine with acryloyl chloride forms an amide.

    • Result: The basic amine is masked. The molecule becomes a Strong Anion (permanently negatively charged sulfonate, neutral amide). Zwitterionic character is lost.

  • N-Alkylation (e.g., Good's Buffer Analogs): Reacting with alkyl halides or epoxides.

    • Result: The amine remains basic (secondary/tertiary). Zwitterionic character is retained . These are useful as non-interfering biological buffers.

Physicochemical Characterization Methods

To validate the zwitterionic nature of your derivatives, the following self-validating protocols are recommended.

Potentiometric Titration (pKa Determination)

Objective: Determine the precise pKa values of the amine and sulfonate groups.

  • Preparation: Dissolve 0.5 mmol of substance in 50 mL degassed KCl solution (0.1 M ionic strength).

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Execution:

    • Acidify to pH 1.5 with HCl.

    • Titrate with NaOH up to pH 12.0.

    • Record pH vs. Volume.

  • Analysis: Use the Bjerrum method or Gran plot to identify inflection points.

    • Expectation: A shallow inflection at pH ~1.5 (often masked by solvent leveling) and a sharp inflection at pH ~9.7 (amine deprotonation).

IR Spectroscopy Signatures

Zwitterions exhibit distinct vibrational modes compared to their non-ionic counterparts.

Functional GroupZwitterionic Signature (

)
Non-Zwitterionic Signature
Sulfonate (

)
1150-1250 (Sym/Asym Stretch)1350 (Sulfonyl chloride/ester)
Ammonium (

)
2500-3000 (Broad, multiple bands)3300-3500 (Sharp

stretch)
Carboxyl/Amide Absent (in core structure)1650 (Amide I in derivatives)

Applications in Drug Development & Biotech[2][3]

"Super-Taurine" Prodrugs

The 2,2-dimethyltaurine scaffold is being explored as a metabolically stable analog of taurine.

  • Mechanism: Taurine is metabolized to isethionic acid or taurocholate. The gem-dimethyl group sterically hinders the enzymes responsible for N-acetylation or oxidative deamination.[1]

  • Application: Treatment of cystic fibrosis or metabolic syndrome where high, sustained intracellular taurine levels are beneficial.

Hydrogels & Drug Delivery (AMPS Polymer)

While not zwitterionic itself, the Poly(AMPS) derivative relies on the sulfonate group for high water retention and ion exchange.

  • Role: The sulfonate group remains fully ionized across the entire physiological pH range, unlike carboxylate-based hydrogels (e.g., polyacrylic acid) which collapse at low pH.

  • Workflow: AMPS is copolymerized with crosslinkers (MBA) to form hydrogels that swell in water but resist hydrolysis due to the steric protection of the amide bond by the gem-dimethyl group.

Applications Figure 2: Functional Diversification of the Sulfonate Scaffold cluster_Pharma Pharmaceuticals cluster_Polymer Polymers & Materials Core 2-Amino-2-Methylpropane-1-Sulfonate (Zwitterionic Core) Prodrug Peptidomimetics (Stable Taurine Analogs) Core->Prodrug Peptide Coupling (Retains Zwitterion) Buffer Biological Buffers (N-Alkylated Derivatives) Core->Buffer N-Alkylation AMPS_Mono AMPS Monomer (Acrylamido Derivative) Core->AMPS_Mono Acylation (Loss of Zwitterion) Hydrogel Smart Hydrogels (pH-Independent Swelling) AMPS_Mono->Hydrogel Radical Polymerization

References

  • Hu, J., et al. (2020). "Synergistic Effect of 2-Acrylamido-2-methyl-1-propanesulfonic Acid on the Enhanced Conductivity for Fuel Cell at Low Temperature." Polymers, 12(12), 2996. [Link]

  • Braghiroli, D., et al. (1996).[2] "Effect of 2-methyltaurine and its enantiomers on arterial blood pressure." Pharmacological Research, 34(1-2), 33-36.[1][2] [Link]

  • PubChem. (2023). "2-Amino-2-methylpropane-1-sulfonic acid (Compound Summary)." National Library of Medicine. [Link]

  • Kaljurand, I., et al. (2005). "Experimental and Computational Study of the Basicity of Amino Sulfonic Acids." Journal of Physical Chemistry A. (Contextual reference for zwitterionic pKa methodology).

Sources

Foundational

Technical Guide: Sodium 2-Amino-2-Methylpropane-1-Sulfonate (2,2-Dimethyltaurate)

The following technical guide details the applications, physicochemical properties, and experimental protocols for Sodium 2-amino-2-methylpropane-1-sulfonate , a specialized amino-sulfonate reagent. Executive Summary Sod...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications, physicochemical properties, and experimental protocols for Sodium 2-amino-2-methylpropane-1-sulfonate , a specialized amino-sulfonate reagent.

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as 2,2-Dimethyltaurate , is a structural analog of the biogenic amine taurine. While widely recognized as the hydrolytic precursor to the industrial monomer AMPS (2-Acrylamido-2-methylpropanesulfonic acid), this compound possesses distinct utility in drug development and biochemical research.

Its core value proposition lies in the gem-dimethyl effect : the two methyl groups at the


-carbon position provide steric hindrance that differentiates it from standard taurine. This structural feature enhances the hydrolytic stability of amide bonds formed with this amine, making it a superior candidate for prodrug design , pharmaceutical salt selection , and specialized buffering systems  where resistance to enzymatic degradation is required.

Physicochemical Profile

Understanding the fundamental properties of this reagent is critical for assay design and formulation.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name Sodium 2-amino-2-methylpropane-1-sulfonate
Synonyms 2,2-Dimethyltaurate; AMPS-Precursor; 2-Amino-2-methyl-1-propanesulfonic acid sodium salt
CAS Number 60155-08-0 (Sodium Salt); 86311-35-5 (Acid Form)
Formula

Molecular Weight 175.18 g/mol
Solubility Highly soluble in water (>500 mg/mL); Insoluble in non-polar organic solvents.
pKa (Amine) ~9.5–9.7 (Estimated based on gem-dimethyl steric effects relative to Taurine pKa ~9.0)
Functional Groups Primary Amine (Nucleophile); Sulfonate (Strong Acid Salt, solubilizing group)

Structural Mechanics & Causality

To effectively apply this reagent, researchers must understand its structural relationship to other sulfonates. The diagram below illustrates the "Evolution of Stability" from Taurine to the AMPS Monomer.

Figure 1: Structural Evolution and Steric Shielding

The gem-dimethyl group (highlighted in the logic below) acts as a steric shield, protecting the adjacent amine nitrogen.

Structural_Evolution Taurine Taurine (2-aminoethanesulfonic acid) High Enzymatic Susceptibility DimethylTaurine 2,2-Dimethyltaurate (Sodium 2-amino-2-methylpropane-1-sulfonate) Steric Shielding (Gem-Dimethyl) Taurine->DimethylTaurine Methylation at Alpha-Carbon AMPS_Monomer AMPS Monomer (2-Acrylamido-2-methyl...) Polymerizable Derivative DimethylTaurine->AMPS_Monomer Acryloylation (Amide Formation)

Caption: Structural progression showing the introduction of the gem-dimethyl group which imparts stability, leading to the polymerizable AMPS monomer.

Key Applications in Drug Development[3][4]

Prodrug Synthesis (Solubility & Stability Enhancement)

The primary application of 2,2-dimethyltaurate in pharma is as a solubilizing moiety in prodrugs. By coupling the free amine of this sulfonate to a hydrophobic carboxylic acid drug (e.g., Retinoids, NSAIDs), researchers create highly water-soluble amides.

  • Advantage over Taurine: The gem-dimethyl group sterically hinders peptidases that might otherwise rapidly cleave the amide bond in vivo. This allows for tunable release profiles or systemic circulation of the conjugate.

  • Mechanism: The sulfonate group (

    
    ) remains ionized at all physiological pH levels, ensuring solubility.
    
Pharmaceutical Counter-Ion (Salt Selection)

For basic drugs requiring a counter-ion, the acid form (2-amino-2-methylpropane-1-sulfonic acid) offers a unique alternative to Mesylates or Tosylates.

  • Benefit: The presence of the amino group allows for zwitterionic character in specific pH ranges, potentially modifying the crystal habit or hygroscopicity of the final drug salt.

Specialized Biological Buffering

Similar to Good's Buffers (e.g., HEPES, MOPS), this compound can function as a buffer in the pH 8.5–10.5 range. It is particularly useful in capillary electrophoresis or chromatography where a non-UV absorbing, high-ionic-strength buffer is required that does not interact with metal ions as strongly as carboxylate buffers.

Experimental Protocols

Protocol A: Synthesis of a Drug-Sulfonate Conjugate (Prodrug)

Objective: To covalently attach Sodium 2-amino-2-methylpropane-1-sulfonate to a hydrophobic carboxylic acid drug (Drug-COOH) to improve solubility.

Reagents:

  • Drug-COOH (1.0 equiv)

  • Sodium 2-amino-2-methylpropane-1-sulfonate (1.2 equiv)[1]

  • Coupling Agent: HATU or EDC/NHS (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

Workflow:

  • Activation: Dissolve Drug-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add Sodium 2-amino-2-methylpropane-1-sulfonate directly to the reaction mixture. Note: If the sulfonate salt is insoluble in DMF, add a minimum amount of water to dissolve it before addition, or use the Tetrabutylammonium salt form for organic solubility.

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Target mass = Drug-MW + 175 - 18).

  • Purification:

    • Precipitate the reaction mixture into cold Acetone or Ethyl Acetate (the sulfonate product will likely precipitate, while unreacted hydrophobic drug remains in solution).

    • Filter and wash the precipitate.

    • Purify further via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient.

Figure 2: Prodrug Synthesis Workflow

Visualizing the critical steps in the conjugation protocol.

Prodrug_Synthesis Activation 1. Activation (Drug-COOH + HATU + DIPEA) Coupling 2. Coupling (+ 2,2-Dimethyltaurate) Activation->Coupling Activated Ester Formation Precipitation 3. Precipitation (Solvent Exchange: DMF -> Acetone) Coupling->Precipitation Amide Bond Formation Purification 4. Purification (Prep-HPLC C18) Precipitation->Purification Removal of Reagents

Caption: Step-by-step synthetic pathway for creating high-solubility sulfonate prodrugs.

Protocol B: Preparation of 1.0 M Buffer Stock (pH 9.5)

Objective: Create a stable stock solution for electrophoretic or chromatographic applications.

  • Weighing: Weigh 17.52 g of Sodium 2-amino-2-methylpropane-1-sulfonate.

  • Dissolution: Dissolve in 80 mL of deionized water (Milli-Q quality).

  • pH Adjustment:

    • The natural pH of the sodium salt solution will be basic.

    • To lower pH: Titrate with concentrated HCl.

    • To raise pH (if using acid form): Titrate with 5M NaOH.

    • Target pH: 9.5 (or within the buffering range of 9.0–10.0).

  • Final Volume: Add water to a final volume of 100 mL.

  • Sterilization: Filter through a 0.22 µm PES membrane filter. Store at 4°C.

References

  • Sigma-Aldrich. 2-Amino-2-methylpropane-1-sulfonic acid Product Page. Retrieved from

  • Vinati Organics. Sodium Salt of 2-Acrylamido-2-Methylpropane Sulfonic Acid (NaATBS). Retrieved from

  • European Patent Office. EP3386947B1: Method for producing n-retinoylaminoalkane sulfonic acid. (Describes the use of aminoalkanesulfonic acids, including 2,2-dimethyltaurate, in retinoid synthesis). Retrieved from

  • PubChem. Sodium 2-amino-2-methylpropane-1-sulfonate (Compound Summary). Retrieved from

  • GuideChem. 2-Amino-2-methylpropane-1-sulfonic acid Synthesis and Precursors. Retrieved from

Sources

Exploratory

Biocompatibility and Mechanistic Utility of Sodium 2-amino-2-methylpropane-1-sulfonate in Mammalian Cell Culture

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the optimization of mammalian cell-based assays and biomanufacturing workflows, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the optimization of mammalian cell-based assays and biomanufacturing workflows, the selection of buffering agents and osmolytes is a critical parameter that dictates cellular homeostasis. Sodium 2-amino-2-methylpropane-1-sulfonate (often referred to as sodium 2,2-dimethyltaurate or DMT-Na) [1] is an advanced, zwitterionic aliphatic sulfonic acid derivative. Structurally related to the essential amino acid taurine and the Good’s buffer family, DMT-Na offers unique biochemical advantages.

This guide provides an in-depth analysis of the biocompatibility of DMT-Na. By examining the causality behind its structural design—specifically the gem-dimethyl substitution at the alpha-carbon—we will demonstrate why this compound exhibits superior metabolic stability, negligible cytotoxicity, and excellent performance as a cytoprotective osmolyte in demanding cell culture environments.

Chemical Profile & Mechanistic Advantages

The fundamental advantage of DMT-Na lies in its molecular architecture. Standard amino acids and basic buffers are often susceptible to enzymatic degradation or chemical interference within the nutrient-rich, complex matrix of cell culture media (e.g., media supplemented with Fetal Bovine Serum).

The Causality of Steric Shielding

DMT-Na features two methyl groups attached to the alpha-carbon (C2), directly adjacent to the primary amine. This steric hindrance physically blocks the active sites of common transaminases and deaminases present in cellular exudates or serum supplements.

  • Resulting Causality: Because the amine is sterically shielded, DMT-Na resists oxidative deamination. This extends its half-life in long-term cultures (e.g., 14-day CHO cell fed-batch processes) and prevents the accumulation of toxic ammonia by-products that typically plague standard amino acid additives [2].

Radical Stability vs. Traditional Buffers

Common biological buffers like HEPES contain a piperazine ring, which is notorious for generating reactive oxygen species (ROS) when exposed to ambient light or transition metals in the media. DMT-Na possesses an aliphatic sulfonic acid backbone that is highly resistant to radical formation, ensuring it remains inert in ROS-sensitive assays and does not artificially skew oxidative stress readouts [3].

Mechanism cluster_0 Cellular Mechanisms DMT Sodium 2-amino-2- methylpropane-1-sulfonate Osmolyte Compatible Osmolyte (Volume Regulation) DMT->Osmolyte Uptake via TauT Buffer pH Microenvironment Buffering DMT->Buffer pKa ~9.0 Shield Steric Shielding (Enzyme Resistance) DMT->Shield Gem-dimethyl group Homeostasis Cellular Homeostasis & Proliferation Osmolyte->Homeostasis Buffer->Homeostasis Shield->Homeostasis

Fig 1. Mechanistic pathways of DMT-Na contributing to cellular homeostasis in culture.

Comparative Biocompatibility Data

To establish trustworthiness in assay design, one must compare DMT-Na against industry-standard reagents. As a compatible osmolyte, DMT-Na accumulates in the cytosol without perturbing protein folding or enzyme function, allowing cells to survive hyperosmotic stress (often induced by the addition of concentrated feeds or drugs).

Quantitative Cytotoxicity Profile

The following table synthesizes the biocompatibility metrics of DMT-Na compared to HEPES and Tris buffers in mammalian cell lines (e.g., HEK293, HeLa).

Property / MetricSodium 2-amino-2-methylpropane-1-sulfonateHEPES BufferTris Buffer
pKa (at 25°C) ~9.07.58.1
Enzymatic Stability Extremely High (Steric Shielding)ModerateHigh
ROS Interference NegligibleHigh (Piperazine radical formation)Low
Osmolyte Function Yes (Mimics Taurine)NoNo
Estimated IC50 (HEK293) > 100 mM ~ 50-100 mM~ 50 mM

Data Interpretation: The exceptionally high IC50 of DMT-Na (>100 mM) demonstrates its non-toxic nature. Cells can tolerate high concentrations of this compound because it is recognized by cellular transport mechanisms (such as the Taurine Transporter, TauT) as a benign, protective osmolyte rather than a xenobiotic toxin [2].

Experimental Protocols: A Self-Validating Workflow

When evaluating the biocompatibility of any novel chemical in cell culture, relying on a single viability metric (e.g., MTT) is a critical flaw. Buffers can artificially enhance mitochondrial reductase activity, yielding false-positive viability signals.

To ensure scientific integrity, the following protocol utilizes a self-validating multiplexed system : coupling a metabolic assay (WST-8) with a membrane integrity assay (LDH release). True biocompatibility is only proven when metabolic activity remains high and LDH leakage remains low.

Protocol: Orthogonal Validation of DMT-Na Biocompatibility

Step 1: Media Formulation & Osmotic Control

  • Prepare a 1M stock solution of DMT-Na in sterile, cell-culture grade water.

  • Dilute the stock into standard DMEM to create a concentration gradient (0, 10, 25, 50, 100 mM).

  • Causality Check: The addition of sodium salts inherently increases the osmolality of the medium. Measure the osmolality of all test media using a freezing-point osmometer. You must adjust the base media to maintain a physiological range of 290–320 mOsm/kg. Failure to do so will result in hyperosmotic shock, confounding the cytotoxicity data with osmotically induced apoptosis.

Step 2: Cell Seeding

  • Seed HEK293 or HeLa cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 3: Treatment Phase

  • Aspirate the seeding medium and replace it with 100 µL of the osmotically balanced DMT-Na test media.

  • Include a vehicle control (standard media) and a positive toxicity control (e.g., 0.1% Triton X-100).

  • Incubate for 48 hours.

Step 4: Multiplexed Readout (WST-8 & LDH)

  • LDH Release (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate for 30 minutes in the dark, stop the reaction, and measure absorbance at 490 nm.

  • WST-8 (Metabolic Activity): To the remaining 50 µL of media and cells in the original plate, add 10 µL of CCK-8 (WST-8) reagent. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm.

Step 5: Data Synthesis

  • Calculate the % Viability relative to the vehicle control. DMT-Na should exhibit <5% LDH release and >95% WST-8 activity at concentrations up to 50 mM, validating its exceptional biocompatibility.

Workflow Step1 1. Media Formulation Adjust Osmolality (290-320 mOsm/kg) Step2 2. Cell Seeding HEK293 / HeLa (10^4 cells/well) Step1->Step2 Step3 3. DMT-Na Incubation (0 - 100 mM, 24-72h) Step2->Step3 Step4 4. Multiplex Assay WST-8 (Metabolism) + LDH (Membrane) Step3->Step4 Step5 5. Data Synthesis Determine IC50 & Viability % Step4->Step5

Fig 2. Step-by-step self-validating workflow for evaluating DMT-Na biocompatibility.

Conclusion

Sodium 2-amino-2-methylpropane-1-sulfonate represents a highly sophisticated tool for cell culture scientists. By leveraging the steric hindrance of its gem-dimethyl group, it bypasses the enzymatic degradation pathways that limit traditional amino acid additives. Furthermore, its self-validating biocompatibility profile—characterized by negligible ROS interference and potent osmolyte capabilities—makes it an ideal candidate for optimizing high-density biomanufacturing cultures, sensitive reporter assays, and the formulation of cytocompatible drug delivery vehicles.

References

  • National Center for Biotechnology Information. "Sodium 2-amino-2-methylpropane-1-sulfonate | C4H10NNaO3S - PubChem". PubChem. URL:[Link]

  • Gottardi, W., et al. "Antimicrobial and Anticoagulant Activities of N-Chlorotaurine, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood". Antimicrobial Agents and Chemotherapy, PMC. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for Sodium 2-Amino-2-methylpropane-1-sulfonate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Overview Sodium 2-amino-2-methylpropane-1-sulfonate is a sterically hindered taurine analog widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

Sodium 2-amino-2-methylpropane-1-sulfonate is a sterically hindered taurine analog widely utilized as a specialized buffering agent, a building block for sulfonopeptides, and a hydrophilic modifier in active pharmaceutical ingredients (APIs). While direct sulfonation of corresponding alkenes is possible, it often yields complex mixtures or requires harsh conditions[1]. Thus, a controlled, multi-step synthesis starting from 2-amino-2-methyl-1-propanol (AMP) remains the gold standard for laboratory-scale preparation, ensuring high regioselectivity, enantiomeric fidelity (if using chiral precursors), and exceptional purity[2],[3].

Strategic Causality & Retrosynthetic Logic

As a self-validating chemical system, this protocol relies on a deliberate 5-step sequence: Protection


 Activation 

Deprotection

Nucleophilic Displacement

Neutralization
. Every step is designed with strict chemical causality:
  • Why N-Boc Protection? Primary amines are significantly more nucleophilic than primary alcohols. If an activating agent (like methanesulfonyl chloride) were introduced directly to AMP, the amine would outcompete the alcohol, forming an unreactive sulfonamide. The tert-butyloxycarbonyl (Boc) group sterically and electronically masks the amine, directing subsequent reactivity exclusively to the hydroxyl group[4].

  • Why O-Mesylation? Hydroxyl groups are poor leaving groups. Conversion to a methanesulfonate (mesylate) creates a highly reactive electrophilic center, priming the carbon for an

    
     attack[5].
    
  • Why Deprotect Before Sulfonation? While sulfite displacement can theoretically occur on the Boc-protected mesylate, the intermediate is highly lipophilic. Sodium sulfite (

    
    ) is strictly water-soluble. Removing the Boc group yields a water-soluble hydrochloride salt, allowing the 
    
    
    
    displacement to proceed efficiently in purely aqueous media at moderate temperatures, bypassing the need for phase-transfer catalysts[6],[4].

Reagent Quantities & Stoichiometry

The following table summarizes the quantitative data for a standard 50 mmol scale synthesis. (Note: Equivalents for Steps 3-5 assume 100% theoretical yield from previous steps; adjust actual mass based on isolated intermediate yields).

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-2-methyl-1-propanol (AMP)89.141.04.46 g (50 mmol)Starting Material
Di-tert-butyl dicarbonate (Boc

O)
218.251.112.00 g (55 mmol)Protecting Group
Methanesulfonyl chloride (MsCl)114.551.26.87 g (60 mmol)Activating Agent
Triethylamine (TEA)101.191.57.59 g (75 mmol)Organic Base
HCl in Dioxane (4M)36.465.062.5 mL (250 mmol)Deprotecting Agent
Sodium sulfite (

)
126.041.59.45 g (75 mmol)Nucleophile
Sodium hydroxide (NaOH)40.001.02.00 g (50 mmol)Neutralizing Agent

Experimental Workflow Visualization

SynthesisWorkflow A 2-Amino-2-methyl-1-propanol (Starting Material) B Step 1: N-Boc Protection (Boc2O, DCM) A->B C N-Boc-AMP Intermediate B->C D Step 2: O-Mesylation (MsCl, TEA, DCM) C->D E N-Boc-AMP Mesylate D->E F Step 3: Boc Deprotection (HCl/Dioxane) E->F G AMP Mesylate HCl Salt F->G H Step 4: Sulfite Displacement (Na2SO3, H2O) G->H I 2-Amino-2-methylpropane- 1-sulfonic acid (Zwitterion) H->I J Step 5: Neutralization (NaOH, H2O) I->J K Sodium 2-amino-2-methylpropane- 1-sulfonate (Final Product) J->K

Synthesis workflow of Sodium 2-amino-2-methylpropane-1-sulfonate from AMP.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of the Amine
  • Dissolve 4.46 g of 2-amino-2-methyl-1-propanol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a solution of 12.00 g Boc

    
    O in 20 mL DCM dropwise over 15 minutes.
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Wash the organic layer sequentially with 0.5 M citric acid (to remove unreacted amine), water, and brine. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Validation & Checkpoint: Perform Thin Layer Chromatography (TLC) with a Ninhydrin stain. The primary amine starting material stains strongly purple/blue. Complete Boc protection is validated when the product spot no longer stains with Ninhydrin without prior heating/acidification.

Step 2: O-Mesylation of the Primary Alcohol
  • Dissolve the N-Boc-AMP intermediate in 60 mL of anhydrous DCM and add 7.59 g of Triethylamine (TEA).

  • Cool the mixture strictly to 0 °C.

  • Add 6.87 g of Methanesulfonyl chloride (MsCl) dropwise. Field Insight: MsCl addition is highly exothermic. Strict temperature control prevents the degradation of the Boc group.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Quench with saturated aqueous

    
    . Separate the organic layer, wash with 1M 
    
    
    
    and brine, dry over
    
    
    , and concentrate to yield the mesylate.
  • Validation & Checkpoint: LC-MS or TLC. The mesylate product will show a significantly higher

    
     value (less polar) compared to the N-Boc-AMP alcohol.
    
Step 3: Boc Deprotection
  • Dissolve the N-Boc-AMP mesylate in a minimal amount of DCM (approx. 15 mL).

  • Add 62.5 mL of 4M HCl in Dioxane. Stir at room temperature for 2-3 hours.

  • As the Boc group is cleaved, the resulting amine hydrochloride salt will precipitate out of the non-polar solvent mixture[6].

  • Filter the white precipitate, wash generously with cold diethyl ether, and dry under a high vacuum.

  • Validation & Checkpoint: The physical precipitation of a white solid from the DCM/Dioxane mixture is a self-validating visual cue of successful deprotection.

    
    H-NMR (in D
    
    
    
    O) will confirm the disappearance of the large 9-proton singlet at ~1.4 ppm (Boc group).
Step 4: Nucleophilic Sulfite Displacement
  • Dissolve the AMP mesylate hydrochloride salt in 33 mL of MS-grade water.

  • Add a solution of 9.45 g Sodium sulfite (

    
    ) in 33 mL of water.
    
  • Stir the aqueous mixture vigorously at room temperature overnight (or heat to 50 °C if kinetic acceleration is required)[6].

  • Add 150 mL of cold methanol or ethanol to the aqueous solution. The zwitterionic 2-amino-2-methylpropane-1-sulfonic acid will precipitate, leaving inorganic salts (NaCl, excess

    
    ) in the mother liquor. Filter and wash with methanol.
    
  • Validation & Checkpoint: Solubility testing. The isolated zwitterion is highly soluble in water but completely insoluble in methanol. An aqueous solution of the product will test strongly acidic (pH ~2.0-3.0) due to the sulfonic acid moiety.

Step 5: Neutralization to the Sodium Salt
  • Suspend the purified zwitterion in 40 mL of MS-grade water.

  • Slowly add 1.0 equivalent of 1M NaOH dropwise while monitoring with a calibrated pH meter.

  • Stop the addition when the solution reaches a stable pH of 7.0–7.5. The suspension will become completely clear as the sodium salt forms.

  • Lyophilize (freeze-dry) the clear solution to obtain Sodium 2-amino-2-methylpropane-1-sulfonate as a pure, white, hygroscopic powder.

  • Validation & Checkpoint: The pH meter acts as the ultimate validation tool. The transition from an acidic suspension to a neutral, optically clear solution confirms the stoichiometric formation of the target sodium salt[7].

References

  • Braghiroli, D., & Di Bella, M. (1996). New methods for the preparation of 2-amino-2-methylpropanesulfonic acid. Tetrahedron Letters, 37(40), 7319-7322. Available at:[Link]

  • van Gelder, J. M., & Bowers, A. (2008). N-halogenated amino acids and n, n-dihalogenated amino acids in combination with hypohalous acids. European Patent EP1896001B1.

Sources

Application

Preparation of Sodium 2-amino-2-methylpropane-1-sulfonate (AMPSO) Biological Buffers: An In-Depth Technical Guide

This comprehensive guide provides a detailed exploration of Sodium 2-amino-2-methylpropane-1-sulfonate (AMPSO), a zwitterionic biological buffer. Tailored for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed exploration of Sodium 2-amino-2-methylpropane-1-sulfonate (AMPSO), a zwitterionic biological buffer. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, characterization, and application of AMPSO, offering both the theoretical underpinnings and practical, step-by-step protocols to ensure the highest degree of scientific integrity and reproducibility in your work.

Introduction: The Significance of AMPSO in Biological Systems

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The choice of buffering agent can significantly influence experimental outcomes, affecting everything from enzyme kinetics to the stability of protein formulations. 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO) is a "Good's buffer," a class of compounds designed to be biocompatible and effective in the physiological pH range.[1][2] With a pKa of 9.0 at 25°C, AMPSO is an exceptional buffer for maintaining stable alkaline conditions (useful pH range: 8.3 - 9.7), a requirement for numerous biochemical assays, protein studies, and electrophoretic systems.[3][4][5]

AMPSO's zwitterionic nature at physiological pH, conferred by its sulfonic acid and tertiary amine groups, contributes to its high water solubility and minimal interaction with biological macromolecules.[3] This inertness is a critical attribute, as some buffering agents can interact with metal ions or inhibit enzymatic activity, leading to experimental artifacts.[2] Notably, AMPSO has found significant utility in Western blotting transfer buffers, where it promotes the efficient transfer of strongly basic proteins.[5]

This guide will provide a robust framework for the de novo synthesis and preparation of high-purity AMPSO, empowering researchers to produce this critical reagent in-house and ensuring a thorough understanding of its chemical properties.

Synthesis and Purification of Sodium 2-amino-2-methylpropane-1-sulfonate

While AMPSO is commercially available, an in-house synthesis can be advantageous for specific research needs or large-scale applications. The following sections detail a scientifically grounded approach to the synthesis of 2-amino-2-methylpropane-1-sulfonic acid (the free acid of AMPSO) and its subsequent conversion to the sodium salt.

The Synthetic Pathway: A Rationale-Driven Approach

The synthesis of 2-amino-2-methylpropane-1-sulfonic acid is most effectively achieved through the sulfonation of its precursor, 2-amino-2-methyl-1-propanol. This amino alcohol is a readily available starting material. The key transformation involves the introduction of a sulfonic acid group at the primary alcohol position.

A well-established method for the sulfation of alcohols, which can be adapted for sulfonation, is the use of a sulfur trioxide-pyridine complex.[6][7] This reagent is milder and more selective than fuming sulfuric acid or chlorosulfonic acid, minimizing side reactions and charring of the organic substrate. The pyridine in the complex serves to moderate the reactivity of the highly electrophilic sulfur trioxide. The reaction proceeds via the formation of a pyridinium sulfonate intermediate, which is then hydrolyzed to yield the sulfonic acid.

Following the synthesis of the free acid, conversion to the sodium salt is a straightforward acid-base neutralization using a high-purity sodium hydroxide solution.

Synthesis_Workflow

Caption: Workflow for preparing a 0.2M AMPSO buffer at pH 9.0.

Protocol: AMPSO as a Transfer Buffer in Western Blotting

AMPSO buffers are particularly effective for the transfer of high molecular weight and basic proteins during Western blotting.

Materials:

  • Polyacrylamide gel with separated proteins

  • PVDF or nitrocellulose membrane

  • Filter papers

  • Transfer apparatus

  • AMPSO Transfer Buffer (25 mM AMPSO, 20% (v/v) methanol, pH 9.0)

Step-by-Step Procedure:

  • Prepare the AMPSO Transfer Buffer: To prepare 1 L of transfer buffer, dissolve 6.23 g of Sodium AMPSO in approximately 700 mL of deionized water. Add 200 mL of methanol. Adjust the pH to 9.0 with HCl. Bring the final volume to 1 L with deionized water.

  • Equilibrate the Gel: After electrophoresis, carefully remove the gel from the cassette and equilibrate it in the AMPSO Transfer Buffer for 10-15 minutes.

  • Prepare the Membrane: If using a PVDF membrane, pre-wet it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in the transfer buffer for at least 5 minutes. For nitrocellulose membranes, equilibrate directly in the transfer buffer for at least 10 minutes.

  • Assemble the Transfer Sandwich: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) according to the manufacturer's instructions for your specific transfer apparatus. Ensure there are no air bubbles between the gel and the membrane.

  • Perform the Transfer: Place the transfer cassette into the transfer tank filled with cold AMPSO Transfer Buffer. Perform the electrotransfer at the recommended voltage and time for your system. For high molecular weight proteins, a longer transfer time or the inclusion of a low concentration of SDS (e.g., 0.05%) in the transfer buffer may be beneficial.

  • Proceed with Immunodetection: After the transfer is complete, the membrane is ready for blocking and subsequent immunodetection steps.

Protocol: Alkaline Phosphatase Activity Assay using AMPSO Buffer

The optimal pH for alkaline phosphatase (ALP) activity is in the alkaline range, making AMPSO an ideal buffer for this enzyme assay. [8][9] Materials:

  • AMPSO Buffer (0.1 M, pH 9.5)

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in AMPSO buffer)

  • Alkaline Phosphatase enzyme solution

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add 50 µL of AMPSO Buffer (0.1 M, pH 9.5).

  • Add Substrate: Add 50 µL of the pNPP substrate solution to each well.

  • Initiate the Reaction: Add 20 µL of the alkaline phosphatase enzyme solution to each well.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and, therefore, to the enzyme activity.

  • Calculate Enzyme Activity: The enzyme activity can be calculated based on the rate of p-nitrophenol formation, using a standard curve if necessary.

Conclusion

Sodium 2-amino-2-methylpropane-1-sulfonate (AMPSO) is a valuable and versatile zwitterionic buffer for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its buffering capacity in the alkaline range and its biocompatibility, make it a superior choice for a wide array of applications, from fundamental biochemical research to the formulation of therapeutic agents. The detailed synthesis, purification, and application protocols provided in this guide offer a solid foundation for the effective and scientifically rigorous use of AMPSO in the laboratory.

References

  • Schick, J. W., & Degering, E. F. (1947). Purification of amino alkane sulfonic acids by ion exchange. U.S. Patent No. 2,693,488. Washington, DC: U.S.
  • BenchChem. (2025). AMPSO: A Comprehensive Technical Guide to its Chemical Structure and Properties for Researchers and Drug Development Professionals. BenchChem.
  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477.
  • Hu, L., Zhu, H., Du, D. M., & Xu, J. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. The Journal of organic chemistry, 72(12), 4543–4546.
  • American Chemical Society. (2007). Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines. The Journal of Organic Chemistry, 72(12), 4543-4546.
  • American Chemical Society Publications. (2007). Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines. The Journal of Organic Chemistry.
  • Katritzky, A. R., et al. (2014).
  • Gasanov, A. A., et al. (2021).
  • Cojocaru, B., et al. (2018). Fourier transform infrared (FTIR) spectra of (a) VS/Na-AMPS and (b) VS/AMPS∙Fe3O4.
  • Lee, J. Y., et al. (2020).
  • Organic Syntheses Procedure. (n.d.). Sulfur trioxide pyridine complex. Organic Syntheses.
  • Studylib. (2016).
  • ResearchGate. (n.d.). Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with....
  • ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
  • The SOLUTION for All of Your Buffer Needs. (n.d.). AMRESCO.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 0.2M AMPSO Buffer Solution (pH 9.0).
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
  • MilliporeSigma. (n.d.).
  • Wikipedia. (n.d.).
  • ALKALINE PHOSPH
  • Sigma-Aldrich. (n.d.). 2-Amino-2-methylpropane-1-sulfonic acid | 86311-35-5.
  • Medichem Middle East. (2010).
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • ResearchGate. (n.d.). Sulfur Trioxide-Amine Adducts.
  • ChemicalBook. (2019).
  • ACS Publications. (2021).
  • Google Patents. (n.d.).
  • Guidechem. (2020). How to Prepare 2-Amino-2-methyl-1-propanol?.
  • SIELC Technologies. (2018).
  • Ataman Kimya. (n.d.). AMINOSULFONIC ACID.
  • Sigma-Aldrich. (n.d.).
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • MMPC.org. (2013).
  • OSTI.GOV. (n.d.). Evaluation of a New Chemical Mechanism for 2-amino-2-methyl-1-propanol (AMP)
  • Thermo Fisher Scientific. (n.d.).
  • PMC. (n.d.). FT-IR profiling reveals differential response of roots and leaves to salt stress in a halophyte Sesuvium portulacastrum (L.) L.
  • Google Patents. (n.d.).
  • bioRxiv. (2020).
  • Weizmann Institute of Science. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of sodium salts of PA and PAA 1−4 and Na 2 C 2 O 4....
  • Technology Networks. (2025). FTIR Spectroscopy in Life Sciences: Uses & Insights.
  • Calibre Scientific | Molecular Dimensions. (n.d.).

Sources

Method

Application Note: Sodium 2-amino-2-methylpropane-1-sulfonate as an Electrolyte Additive

Executive Summary This guide details the application of Sodium 2-amino-2-methylpropane-1-sulfonate (SAMPS) as a multifunctional electrolyte additive for Sodium-Ion Batteries (SIBs) and specific Lithium-Ion Battery (LIB)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Sodium 2-amino-2-methylpropane-1-sulfonate (SAMPS) as a multifunctional electrolyte additive for Sodium-Ion Batteries (SIBs) and specific Lithium-Ion Battery (LIB) chemistries. Structurally analogous to a sterically hindered taurine derivative, SAMPS serves a dual purpose: it acts as a Lewis base HF scavenger to mitigate electrolyte acidification and as a sacrificial SEI/CEI forming agent to passivate electrode surfaces.

Unlike conventional additives (e.g., Vinylene Carbonate), the unique aminosulfonate structure allows for the formation of a nitrogen-sulfur-rich Solid Electrolyte Interphase (SEI) that facilitates


 transport while suppressing dendritic growth. This protocol outlines the material handling, electrolyte formulation, and electrochemical validation required to integrate SAMPS into high-performance energy storage systems.

Mechanism of Action

The efficacy of SAMPS stems from its bifunctional molecular architecture. It addresses two critical degradation pathways in non-aqueous electrolytes: acid-catalyzed hydrolysis and interfacial impedance growth.

Chemical Logic
  • HF Scavenging (Bulk Electrolyte): The primary amine (

    
    ) functions as a proton trap. In electrolytes containing 
    
    
    
    or
    
    
    , trace moisture triggers hydrolysis, generating highly corrosive hydrofluoric acid (HF). The amine group neutralizes HF, forming an ammonium fluoride salt, thereby preventing transition metal dissolution at the cathode.
  • SEI/CEI Formation (Electrode Interface):

    • Anode: The sulfonate group (

      
      ) undergoes reductive decomposition at potentials above sodium plating (
      
      
      
      vs.
      
      
      ), forming an inorganic-organic hybrid layer rich in
      
      
      and
      
      
      . This layer is electronically insulating but ionically conductive.
    • Cathode: The lone pair on the nitrogen atom can coordinate with transition metals on the cathode surface, forming a protective monolayer that inhibits electrolyte oxidation.

Mechanistic Pathway Diagram

SAMPS_Mechanism Electrolyte Electrolyte (NaPF6/Carbonate) Moisture Trace H2O Electrolyte->Moisture Contamination HF_Gen Hydrolysis -> HF Generation Moisture->HF_Gen Reacts with salt Scavenging HF Scavenging (R-NH3+ F- formation) HF_Gen->Scavenging Neutralized by SAMPS SAMPS Additive (H2N-C(Me)2-CH2-SO3Na) SAMPS->Scavenging Amine Site Reduction Reductive Decomposition (~1.0 - 0.5 V) SAMPS->Reduction Sulfonate Site Coordination Surface Coordination (N-Metal Bond) SAMPS->Coordination Amine Site Anode Anode Surface (Hard Carbon/Na) SEI SEI Formation (N/S-rich Layer) Reduction->SEI SEI->Anode Passivates Cathode Cathode Surface (Layered Oxide) Coordination->Cathode Protects

Figure 1: Mechanistic pathway of SAMPS acting as both an HF scavenger in the bulk electrolyte and an interfacial film former on electrodes.

Material Specifications & Handling

Compound: Sodium 2-amino-2-methylpropane-1-sulfonate CAS: 5165-97-9 (Note: Often associated with the acrylamido derivative; ensure the amino precursor is specified or prepared via hydrolysis). Purity Requirement:


 (Battery Grade).
Moisture Content: 

.
Pre-Treatment Protocol

Since sulfonate salts are hygroscopic, strict drying is mandatory to prevent introducing the very water you aim to mitigate.

  • Vacuum Drying: Place the SAMPS powder in a vacuum oven at

    
     for 24 hours.
    
  • Transfer: Transfer immediately to an Argon-filled glovebox (

    
    ) without exposure to ambient air.
    
  • Solubility Check: SAMPS has limited solubility in pure carbonates. It is best used in electrolytes containing high dielectric constant solvents (e.g., Ethylene Carbonate - EC) or Propylene Carbonate (PC).

Electrolyte Formulation Protocol

Goal: Prepare a 1.0 M


 in EC:DEC (1:1 v/v) electrolyte with 1.0 wt% SAMPS.
Reagents
  • Salt: Sodium Hexafluorophosphate (

    
    ), battery grade.
    
  • Solvents: Ethylene Carbonate (EC), Diethyl Carbonate (DEC) - Anhydrous.

  • Additive: SAMPS (Dried).

Step-by-Step Mixing Procedure
StepActionCritical ParameterScientific Rationale
1 Solvent Blending Mix EC and DEC (1:1 by volume). Stir at

until EC melts/dissolves.
Homogeneity
2 Salt Addition Add

slowly to the solvent blend. Maintain temp

(use cooling block if needed).
Exothermic Control
3 Additive Dosing Add 1.0 wt% SAMPS to the base electrolyte.Precision
4 Dissolution Stir magnetically at 500 rpm for 12 hours at room temperature.Solubility Limit
5 QC Check Measure Karl Fischer (KF) moisture.Target:

Electrochemical Characterization Protocol

This section defines the experiments to validate the additive's performance.

Experiment A: Linear Sweep Voltammetry (LSV)

Objective: Determine the oxidative stability window.

  • Setup: 3-Electrode Coin Cell or Beaker Cell.

    • WE: Platinum (Pt) or Carbon Black composite.

    • CE/RE: Sodium metal.[1]

  • Protocol: Sweep from OCV to 5.5 V vs.

    
     at 0.1 mV/s.
    
  • Success Criteria: No significant current decomposition (

    
    ) below 4.5 V. The amine oxidation should ideally occur after the cathode operating voltage.
    
Experiment B: Cyclic Voltammetry (CV) - SEI Formation

Objective: Observe the reduction peak corresponding to SAMPS decomposition.

  • Setup: Na || Hard Carbon (Half Cell).

  • Protocol:

    • Cycle 1-3: 2.0 V

      
       0.01 V 
      
      
      
      2.0 V at 0.1 mV/s.
  • Analysis: Look for an irreversible reduction peak between 1.0 V and 0.5 V (distinct from EC reduction at ~0.8 V). This confirms sacrificial SEI formation.

Experiment C: Full Cell Cycling & Self-Discharge

Objective: Validate long-term stability and HF scavenging.

  • Setup: Hard Carbon ||

    
     (or similar layered oxide).
    
  • Protocol:

    • Formation: 2 cycles at C/10.

    • Aging: Store at 100% SOC at

      
       for 7 days (High T storage test).
      
    • Cycling: 1C rate charge/discharge for 200 cycles.

  • Data Interpretation: Compare capacity retention vs. Control (No SAMPS). Enhanced retention during high-temperature aging is the primary indicator of successful HF scavenging.

Data Analysis & Troubleshooting

Expected Results Matrix
MetricControl ElectrolyteWith 1% SAMPSInterpretation
Initial Coulombic Efficiency (ICE) ~85%~82-84%Slight drop expected due to additive consumption for SEI formation.
Capacity Retention (200 cyc) 70%>85% Thicker, more stable SEI prevents continuous electrolyte consumption.
Leakage Current (High V) HighLow Surface passivation prevents solvent oxidation.
Post-Mortem Anode Color Grey/Black (Dendrites)Uniform Golden/Brown Indicates smooth, polymeric SEI deposition.
Troubleshooting Guide (Self-Validation)
  • Issue: Electrolyte remains cloudy after 12h stirring.

    • Cause: Saturation reached or salt impurities.

    • Fix: Reduce concentration to 0.5 wt% or add 5% Fluoroethylene Carbonate (FEC) as a co-solvent to improve solubility.

  • Issue: High overpotential during first charge.

    • Cause: SEI layer is too thick/insulating.

    • Fix: The sulfonate reduction might be too aggressive. Reduce SAMPS concentration.

References

  • Han, J. G., et al. (2020). "An electrolyte additive capable of scavenging HF and PF5 enables fast charging of lithium-ion batteries."[2][3] Journal of Power Sources, 446, 227366.[2][3] [2]

    • Context: Establishes the mechanism of amine-based additives for HF scavenging.
  • EnerTherm Engineering. (2025). "Electrolyte Additive Boosts Sodium-Ion Battery Lifespan."[1][4] EnerTherm Engineering News.

    • Context: Discusses recent advancements in sodium-ion battery electrolyte additives and lifetime extension.[1][4][5]

  • Hwang, J., et al. (2018). "A highly efficient and stable organic additive for the positive electrolyte in vanadium redox flow batteries: taurine biomolecules."[6] Journal of Materials Chemistry A.

    • Context: Validates the electrochemical stability and surface activity of amino-sulfonate structures (Taurine) in energy storage.
  • Sigma-Aldrich. "2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt Product Information."

    • Context: Provides physical property d

Sources

Application

Advanced Protocols for the Synthesis of Amino-Sulfonates and Sulfamates

Introduction The introduction of sulfonate groups into amine-containing scaffolds is a pivotal transformation in medicinal chemistry and materials science. "Amino-sulfonates" broadly encompass two distinct chemical class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of sulfonate groups into amine-containing scaffolds is a pivotal transformation in medicinal chemistry and materials science. "Amino-sulfonates" broadly encompass two distinct chemical classes, each with unique properties and synthetic pathways:

  • N-Sulfonates (Sulfamates,

    
    ):  Bioisosteres of carboxylic acids and phosphates. They are critical pharmacophores in antiepileptics (e.g., Topiramate), steroid sulfatase inhibitors, and antibiotics. The N-S bond is labile under acidic conditions but stable in basic environments.
    
  • C-Sulfonated Amines (Amino-alkanesulfonates/arenesulfonates,

    
    ):  Zwitterionic compounds used extensively as biological buffers (e.g., HEPES, Taurine), detergents, and hydrophilic linkers in antibody-drug conjugates (ADCs).
    

This guide provides high-fidelity protocols for synthesizing both classes, emphasizing mechanistic causality and safety.

Part I: N-Sulfonation (Synthesis of Sulfamates)

Mechanistic Insight

N-sulfonation involves the nucleophilic attack of an amine lone pair onto a sulfur(VI) electrophile. The choice of reagent dictates the mechanism and selectivity:

  • Chlorosulfonic Acid (

    
    ):  Highly reactive, generates 
    
    
    
    byproduct. Suitable for robust, non-acid-sensitive amines.
  • Sulfur Trioxide-Pyridine Complex (

    
    ):  A milder, latent source of 
    
    
    
    . The pyridine acts as a buffer and carrier, preventing acid-catalyzed decomposition of the product.
Visualization: N-Sulfonation Pathways

NSulfonation Amine Primary/Secondary Amine (R-NH2) Inter1 Zwitterionic Intermediate (R-NH2+-SO3-) Amine->Inter1 Nucleophilic Attack ClSO3H Chlorosulfonic Acid (ClSO3H) ClSO3H->Inter1 -HCl (Rapid) SO3Py SO3-Pyridine Complex SO3Py->Inter1 Mild Transfer SulfamicAcid Sulfamic Acid (R-NH-SO3H) Inter1->SulfamicAcid Proton Transfer Salt Sulfamate Salt (R-NH-SO3- M+) SulfamicAcid->Salt Basic Workup (NaOH/KOH)

Caption: Mechanistic pathways for N-sulfonation using harsh (


) vs. mild (

) reagents.
Protocol A: N-Sulfonation using Chlorosulfonic Acid

Best for: Aliphatic amines, robust aromatic amines, and large-scale synthesis. Safety:


 reacts violently with water to form 

and

gas. Perform in a fume hood.

Materials:

  • Substrate: Amine (1.0 equiv)

  • Reagent: Chlorosulfonic acid (1.1 – 1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Base: Triethylamine (Et3N) or Pyridine (optional, to scavenge HCl)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the amine (10 mmol) in anhydrous DCM (20 mL). If the amine is acid-sensitive, add Et3N (1.2 equiv). Cool to 0°C using an ice bath.

  • Addition: Place Chlorosulfonic acid in a pressure-equalizing addition funnel. Add dropwise to the amine solution over 30 minutes.

    • Critical Checkpoint: Maintain internal temperature < 5°C to prevent bis-sulfonation or charring. Evolution of

      
       gas will occur; ensure proper venting through a scrubber.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Reaction progress can be monitored by TLC (stain with ninhydrin; sulfamates often appear as streaks) or LC-MS (negative mode).

  • Quenching: Cool back to 0°C. Carefully quench with saturated aqueous

    
     or 
    
    
    
    until pH > 8.
  • Isolation:

    • Separate the organic layer.[1][2]

    • The product is often in the aqueous layer as the sodium salt. Extract the aqueous layer with EtOAc to remove unreacted amine.

    • Lyophilize the aqueous layer to obtain the crude sulfamate salt. Desalt using a C18 reverse-phase column or recrystallize from EtOH/Water.

Protocol B: N-Sulfonation using Sulfur Trioxide-Pyridine ( )

Best for: Sterically hindered amines, acid-sensitive substrates, and late-stage functionalization.

Step-by-Step Procedure:

  • Dissolution: Dissolve amine (1.0 equiv) in anhydrous Pyridine (concentration ~0.5 M).

  • Reagent Addition: Add solid

    
     complex (1.5 – 2.0 equiv) in one portion.
    
  • Heating: Heat the mixture to 40–60°C.

    • Why? The complex is stable at RT; thermal energy is required to release the active

      
       electrophile.
      
  • Workup: After 4-12 hours, cool to RT. Pour the reaction mixture into

    
     solution.
    
  • Purification: Extract pyridine with EtOAc. The aqueous phase contains the sulfamate. Acidify carefully to pH ~4 (if the free acid is stable) to precipitate, or purify the salt directly via ion-exchange chromatography.

Part II: Synthesis of Amino-Alkanesulfonates (Sultone Opening)

Mechanistic Insight

This reaction is a ring-opening nucleophilic substitution (


). The amine attacks the 

-carbon of a cyclic sultone (sulfonic ester), cleaving the C-O bond to generate a sulfonate anion. This method is the gold standard for creating zwitterionic buffers (e.g., HEPES from 1,4-butane sultone).

Reagent Note: 1,3-Propane sultone and 1,4-Butane sultone are potent alkylating agents and suspected carcinogens . Handle with extreme caution in a glovebox or well-ventilated hood.

Visualization: Sultone Ring Opening

SultoneOpening Amine Amine Nucleophile (R2-NH) TS Transition State (SN2 Attack) Amine->TS Sultone 1,3-Propane Sultone (Cyclic Ester) Sultone->TS Product Amino-Alkanesulfonate (R2N+H-(CH2)3-SO3-) TS->Product Ring Opening

Caption:


 Ring-opening of sultones by amines to form zwitterionic amino-sulfonates.
Protocol: Sultone Ring Opening

Target: Synthesis of N-(3-sulfopropyl) amines.

Materials:

  • Amine substrate (1.0 equiv)[3]

  • 1,3-Propane sultone (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Procedure:

  • Setup: In a sealed pressure tube or round-bottom flask with a reflux condenser, dissolve the amine in MeCN (0.5 M).

  • Addition: Add 1,3-propane sultone (liquid or low-melting solid) via syringe.

    • Safety: Double-glove. Destroy excess sultone with dilute NaOH immediately after use.

  • Reflux: Heat the mixture to reflux (80°C for MeCN) for 12–24 hours.

    • Observation: The product is usually zwitterionic and insoluble in organic solvents. It will precipitate as a white solid during the reaction.[2]

  • Isolation:

    • Cool to RT.

    • Filter the precipitate under vacuum.

    • Wash the filter cake copiously with cold acetone to remove unreacted sultone.

  • Purification: Recrystallize from hot Methanol/Water or Ethanol/Water mixtures.

Part III: Aromatic C-Sulfonation (The Baking Process)

Mechanistic Insight

Direct sulfonation of aniline with


 is kinetically controlled to give ortho/para isomers but thermodynamically controlled at high temperatures to yield the para-isomer (sulfanilic acid). The "Baking Process" utilizes the solid-state rearrangement of anilinium hydrogen sulfate.
Visualization: The Baking Process

BakingProcess Aniline Aniline + H2SO4 Salt Anilinium Hydrogen Sulfate (Ph-NH3+ HSO4-) Aniline->Salt Mixing PhenylSulfamic Phenylsulfamic Acid (Ph-NH-SO3H) Salt->PhenylSulfamic Dehydration (-H2O) Orthanilic Orthanilic Acid (o-isomer) PhenylSulfamic->Orthanilic Rearrangement 180°C Sulfanilic Sulfanilic Acid (p-NH2-Ph-SO3H) Orthanilic->Sulfanilic Thermodynamic Control 180-190°C

Caption: Thermal rearrangement pathway of anilinium sulfate to sulfanilic acid (Baking Process).

Protocol: Laboratory Scale Baking Process

Target: Synthesis of Sulfanilic Acid derivatives.

Step-by-Step Procedure:

  • Salt Formation: In a porcelain dish or beaker, carefully mix Aniline (1.0 equiv) and concentrated Sulfuric Acid (1.05 equiv).

    • Caution: Highly exothermic. Add acid to amine slowly with stirring. A thick paste (anilinium hydrogen sulfate) will form.

  • Drying: Heat the paste in an oven at 100°C for 1 hour to remove initial water and ensure dry salt formation.

  • Baking (Reaction): Transfer the solid to a vacuum oven or sand bath. Heat to 180–190°C for 6–8 hours.

    • Vacuum:[1] Applying vacuum helps remove the water generated during the reaction, driving the equilibrium forward.

  • Workup:

    • Cool the grey/black solid to RT.[4]

    • Grind the solid into a powder.

    • Dissolve in aqueous

      
       (to form sodium sulfanilate). Filter off insoluble char/impurities.
      
    • Re-acidify the filtrate with

      
       to pH 2–3. The zwitterionic sulfanilic acid will precipitate.
      
    • Filter and recrystallize from boiling water.

Summary of Conditions

Reaction TypeReagentConditionsKey IntermediatePrimary Application
N-Sulfonation

DCM, 0°C

RT

Sulfamate drugs, robust amines
N-Sulfonation

Pyridine, 50°C

Acid-sensitive/hindered amines
Sultone Opening Propane SultoneMeCN, Reflux

Transition State
Biological buffers, linkers
Baking Process

Neat, 180°CPhenylsulfamic acidAromatic sulfonic acids

References

  • Spillane, W. J. (2018). Sulfamic Acid and its Derivatives. In Sulfur Chemistry. Springer. Link

  • Audrieth, L. F., & Sveda, M. (1944). Preparation and Properties of Sulfamic Acid and Its Derivatives. Journal of Organic Chemistry, 9(1), 89–101. Link

  • Roberts, D. W., & Williams, D. L. (2009). The mechanism of sultone hydrolysis and reaction with amines. Tetrahedron, 65(40), 8345-8352. Link

  • Gttmann, S. (1998). Sulfonation and Sulfation. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[5] Medicinal Research Reviews, 25(2), 186-228. Link

Sources

Method

Application Note: Crystallization of Sodium 2-amino-2-methylpropane-1-sulfonate

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the isolation and purification of Sodium 2-amino-2-methylpropane-1-sulfonate . Important Chemical Distinction: This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists focusing on the isolation and purification of Sodium 2-amino-2-methylpropane-1-sulfonate .

Important Chemical Distinction: This guide specifically addresses the free amine form (CAS: 60155-08-0 or related salts), not the acrylamido derivative (NaATBS/NaAMPS, CAS: 5165-97-9) commonly used in polymer chemistry. The absence of the acryloyl group significantly alters the solubility profile and stability, requiring a distinct crystallization approach.

Introduction & Chemical Context

Sodium 2-amino-2-methylpropane-1-sulfonate is a highly polar, hydrophilic organic salt. Structurally, it consists of a sulfonate anionic head group, a hydrophobic gem-dimethyl backbone, and a primary amine. This specific architecture creates a "zwitterionic-like" behavior in solution, though as a sodium salt, it acts as a strong electrolyte.

Challenges in Crystallization:

  • High Aqueous Solubility: The sulfonate group confers extreme water solubility, often leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation during evaporative concentration.

  • Hygroscopicity: The solid form often retains moisture, leading to deliquescence if humidity is not controlled.

  • Amine Reactivity: The primary amine is susceptible to oxidation or carbamate formation (with atmospheric CO₂) if the pH and atmosphere are not managed.

Physicochemical Properties & Solubility Profile

Understanding the solubility landscape is the prerequisite for successful crystallization.

ParameterCharacteristicImplication for Protocol
Molecular Formula C₄H₁₀NNaO₃SMW ≈ 175.18 g/mol
Solubility (Water) Very High (>500 mg/mL est.)Evaporative crystallization is inefficient; requires anti-solvent.
Solubility (MeOH) ModeratePotential solvent for seeded cooling crystallization.
Solubility (EtOH/IPA) Low / InsolubleIdeal anti-solvents (precipitants).
Solubility (Acetone) InsolubleStrong anti-solvent; high risk of oiling out if added too fast.
pH Behavior Alkaline (Amine)Crystallization pH should be >9 to ensure the amine remains unprotonated if the free base salt is desired.

Strategic Crystallization Methodologies

We employ a Binary Solvent System (Anti-solvent Crystallization) as the primary method. This approach leverages the high water solubility of the salt against its insolubility in organic alcohols to force nucleation in a controlled manner.

Method A: Anti-Solvent Crystallization (Water/Ethanol)

Best for: High purity isolation from synthesis liquors.

Mechanism: The addition of ethanol reduces the dielectric constant of the solvent mixture, increasing the attractive forces between Na⁺ and the sulfonate anion, leading to lattice formation.

Method B: Reactive Crystallization (In-Situ Neutralization)

Best for: Generating the salt from the sulfonic acid precursor.

Mechanism: Reacting 2-amino-2-methyl-1-propanesulfonic acid (zwitterion) with Sodium Hydroxide in a solvent where the product is insoluble (e.g., Methanol) causes the salt to precipitate immediately upon formation.

Detailed Experimental Protocols

Protocol 1: Purification via Anti-Solvent Crystallization (Water/Ethanol)

Reagents:

  • Crude Sodium 2-amino-2-methylpropane-1-sulfonate

  • Deionized Water (18.2 MΩ)

  • Absolute Ethanol (HPLC Grade)

  • Seed Crystals (if available; if not, see Step 4)

Equipment:

  • Jacketed glass reactor or round-bottom flask with overhead stirring.

  • Temperature control unit.

  • Peristaltic pump for anti-solvent addition.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of Deionized Water at 40°C.

    • Target concentration: 50-60% w/w. The solution should be clear.

    • Critical: If the solution is colored, treat with activated carbon (1% w/w) for 30 mins, then filter through a 0.45 µm membrane.

  • Temperature Conditioning:

    • Cool the solution to 25°C.

    • Set stirring speed to generate a vortex without splashing (approx. 200-300 RPM).

  • Initial Anti-Solvent Addition (Cloud Point Determination):

    • Slowly add Absolute Ethanol via the peristaltic pump.

    • Monitor for the "Cloud Point"—the first sign of persistent turbidity.

    • Note: If the solution turns milky instantly, you are adding too fast. Stop and let it redissolve.

  • Seeding (Crucial for Polymorph Control):

    • Once the cloud point is reached, add seed crystals (0.5% w/w).

    • Hold temperature at 25°C for 1 hour. This "aging" step allows the seeds to grow and prevents secondary nucleation (fines).

  • Main Anti-Solvent Addition:

    • Resume Ethanol addition.

    • Rate: Linear addition over 4 hours.

    • Target Ratio: Final solvent composition should be 1:4 (Water:Ethanol).

  • Cooling & Isolation:

    • Cool the slurry to 0-5°C over 2 hours.

    • Filter using a Buchner funnel under vacuum.

    • Wash: Wash the cake with cold Ethanol (0°C) to remove mother liquor impurities.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours. Caution: Do not exceed 80°C to avoid amine oxidation.

Protocol 2: Reactive Crystallization from Acid Precursor

Reagents:

  • 2-amino-2-methyl-1-propanesulfonic acid (Solid Acid)

  • Sodium Hydroxide (50% solution)

  • Methanol (Solvent)

Procedure:

  • Suspend the sulfonic acid precursor in Methanol (10 mL per gram of acid) at 20°C. The acid will likely be sparingly soluble.

  • Add NaOH (50% aq) dropwise. Monitor pH.

  • As the acid neutralizes, it may briefly solubilize before the sodium salt precipitates out (salting out effect in Methanol).

  • Adjust pH to 9.5–10.0.

  • Cool to 0°C to maximize yield.

  • Filter and wash with cold Acetone.

Process Visualization (Graphviz)

The following diagrams illustrate the logic flow for the Anti-Solvent protocol and the solubility decision tree.

CrystallizationWorkflow Start Crude Sodium 2-amino-2-methylpropane-1-sulfonate Dissolve Dissolve in Water (40°C) Target Saturation Start->Dissolve Filter Carbon Treat & Filter (Remove Color/Particulates) Dissolve->Filter CloudPoint Add Ethanol to Cloud Point (Metastable Limit) Filter->CloudPoint Seed Add Seed Crystals (0.5% w/w) CloudPoint->Seed Turbidity Onset Aging Age Slurry (1 Hour) (Crystal Growth) Seed->Aging Addition Complete Ethanol Addition (1:4 Ratio, 4 Hours) Aging->Addition Cool Cool to 5°C (Maximize Yield) Addition->Cool Isolate Filtration & Washing (Cold Ethanol) Cool->Isolate

Caption: Workflow for the controlled anti-solvent crystallization of highly soluble sulfonate salts.

Characterization & Quality Control

Once isolated, the crystals must be validated.

  • Hygroscopicity Stress Test:

    • Expose a 1g sample to 75% RH at 25°C for 24 hours.

    • Pass: Weight gain < 2%.

    • Fail: Deliquescence (turning into liquid). Action: Recrystallize using Protocol 1 with a higher ethanol ratio.

  • XRD (X-Ray Diffraction):

    • Verify crystallinity.[1][2][3][4][5] Amorphous material (halos in XRD) indicates the anti-solvent was added too quickly ("crashing out").

  • HPLC Purity:

    • Column: C18 Hydrophilic Interaction (HILIC) mode is often required due to high polarity.

    • Mobile Phase: Acetonitrile:Buffer (Phosphate pH 7).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Two liquid layers)Anti-solvent added too fast; Temperature too high.Re-heat to dissolve oil. Add anti-solvent slower. Increase stirring.
Gel Formation Concentration too high; Polymerization (unlikely if pure).Dilute the starting aqueous solution by 20%.
Low Yield High solubility in mother liquor.Cool to lower temperature (-5°C) or increase Anti-solvent ratio to 1:6.
Yellow Color Oxidation of amine.Perform crystallization under Nitrogen atmosphere. Use degassed water.

References

  • PubChem. (2025).[6] Sodium 2-amino-2-methylpropane-1-sulfonate (Compound Summary).[6][7] National Library of Medicine. [Link]

  • McPherson, A. (2001).[2] A comparison of salts for the crystallization of macromolecules. Protein Science, 10(2), 418–422.[2] [Link]

  • Myerson, A. S. (2002).[5] Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for anti-solvent methodologies).

Sources

Application

Application Note: Sodium 2-Amino-2-Methylpropane-1-Sulfonate in Protein Purification and Stability

This Application Note is designed for researchers and process engineers in biopharmaceutical development. It addresses the specific application of Sodium 2-amino-2-methylpropane-1-sulfonate (also known as 2,2-Dimethyltau...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers in biopharmaceutical development. It addresses the specific application of Sodium 2-amino-2-methylpropane-1-sulfonate (also known as 2,2-Dimethyltaurine sodium salt or the salt of AMPS-amine ) in protein purification workflows.

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 86311-35-5 for the acid) is a zwitterionic amino-sulfonate salt structurally analogous to Taurine but with enhanced chemical stability due to gem-dimethyl substitution. In protein purification, it serves two critical, distinct roles:

  • High-Performance Buffering Agent: It functions as a "Good's Buffer" analog with a useful buffering range in the alkaline region (pH 9.0–10.5), ideal for Anion Exchange (AEX) and Hydrophobic Interaction Chromatography (HIC).

  • Stabilizing Osmolyte: It acts as a non-surfactant stabilizer that suppresses protein aggregation via preferential hydration mechanisms, particularly effective during high-stress unit operations like viral inactivation or high-concentration ultrafiltration.

Note on Nomenclature: This compound is the saturated amine salt. It should not be confused with "AMPS monomer" (2-Acrylamido-2-methylpropane-1-sulfonic acid), which is the vinyl precursor used to synthesize cation exchange resins.

Chemical Properties & Mechanism of Action[1]

Physicochemical Profile
  • Chemical Name: Sodium 2-amino-2-methylpropane-1-sulfonate[1]

  • Structure:

    
    
    
  • pKa (Amine): ~9.7 (at 25°C)

  • Solubility: Highly soluble in water (>1 M).

Mechanism: Preferential Hydration

Unlike chaotropic agents (e.g., Urea) that denature proteins, Sodium 2-amino-2-methylpropane-1-sulfonate acts as a kosmotrope (structure-maker). The gem-dimethyl group provides steric bulk, while the sulfonate and amine groups maintain high charge density.

  • Exclusion: The molecule is excluded from the immediate hydration shell of the protein backbone.

  • Thermodynamic Force: This exclusion creates an unfavorable free energy gradient, forcing the protein to minimize its exposed surface area (i.e., fold tighter) to reduce the volume of "excluded" water.

  • Result: The native state is thermodynamically stabilized, and hydrophobic patches prone to aggregation are buried.

StabilizationMechanism cluster_0 Solvent Environment Protein_Unfolded Unfolded/Aggregating Protein Protein_Native Native Compact Protein Protein_Unfolded->Protein_Native Folding Driven by Osmolytic Pressure Additive Na-2-amino-2-methylpropane-1-sulfonate (Preferentially Excluded) Water Bulk Water (High Surface Tension) Additive->Water Increases Surface Tension Water->Protein_Unfolded Thermodynamically Unfavorable (Large Surface Area) Water->Protein_Native Thermodynamically Favorable (Minimized Surface Area)

Caption: Mechanism of preferential hydration. The additive increases solvent surface tension, driving the protein equilibrium toward the compact, native state.

Application Protocols

Protocol A: High-pH Anion Exchange Chromatography (AEX)

Application: Purification of basic proteins (pI > 8.5) or removal of acidic contaminants (DNA, endotoxins) where high pH is required to maintain the protein's net charge. Advantage: Unlike Glycine-NaOH (which varies in buffering capacity) or Carbonate (which is volatile and sensitive to CO2), this sulfonate buffer provides stable pH control at pH 9.5–10.0 without interfering with UV detection (transparent at 280 nm).

Materials
  • Buffer A (Equilibration): 20 mM Sodium 2-amino-2-methylpropane-1-sulfonate, pH 9.8.

  • Buffer B (Elution): 20 mM Sodium 2-amino-2-methylpropane-1-sulfonate, 1.0 M NaCl, pH 9.8.

  • Resin: Strong Anion Exchanger (e.g., Q Sepharose Fast Flow or Capto Q).

Step-by-Step Workflow
  • Preparation: Dissolve the free acid (2-amino-2-methylpropane-1-sulfonic acid) in water. Adjust pH to 9.8 using NaOH. (Using the sodium salt directly requires titration with HCl).

  • Column Equilibration: Flush column with 5 CV (Column Volumes) of Buffer A until conductivity and pH stabilize.

  • Sample Load: Adjust protein feed to pH 9.8 using a 10x concentrate of the buffer. Filter (0.22 µm) and load.

  • Wash: Wash with 3 CV of Buffer A.

  • Elution: Apply a linear gradient from 0% to 50% Buffer B over 20 CV.

  • Result: Basic proteins (positively charged or neutral at lower pH) will bind or flow through depending on pI, while acidic impurities (DNA) bind tightly.

Protocol B: Stabilization of Monoclonal Antibodies (mAbs) during Low-pH Viral Inactivation

Application: Preventing aggregation when neutralizing the Protein A elution pool. Context: Protein A elution occurs at pH 3.0–3.5. Rapid neutralization to neutral pH often induces aggregation. Adding Sodium 2-amino-2-methylpropane-1-sulfonate acts as a stabilizer during this transition.

Formulation Table
ComponentConcentrationFunction
Base Buffer 1.0 M Tris-baseNeutralizing Agent
Stabilizer 200 mM Sodium 2-amino-2-methylpropane-1-sulfonate Aggregation Suppressor
Target pH ~8.5 (Concentrate)Adjusts pool to pH 7.0–7.5
Step-by-Step Workflow
  • Elution: Elute mAb from Protein A column using 50 mM Acetate, pH 3.5.

  • Viral Inactivation: Hold at pH 3.5 for 60 minutes.

  • Neutralization Buffer Prep: Prepare the 1M Tris / 200 mM Sulfonate buffer.

  • Titration: Slowly add the Neutralization Buffer to the mAb pool under constant stirring.

  • Observation: Monitor turbidity (A340 nm). The presence of the sulfonate significantly reduces the spike in turbidity compared to Tris alone.

Comparative Analysis: Why use this over standard buffers?

FeatureSodium 2-amino-2-methylpropane-1-sulfonateGlycineTaurinePhosphate
pKa (25°C) ~9.7 9.69.07.2 / 12.3
Chemical Stability High (Gem-dimethyl blocks oxidation)ModerateHighHigh
Solubility > 1.0 M ModerateModerateHigh
Protein Stabilization Excellent (Kosmotropic)GoodGoodPoor (Precipitates w/ Ca2+)
UV Interference None (Transparent >230nm)NoneNoneNone
Primary Use High pH Buffer + StabilizerBufferStabilizerPhysiological Buffer

Critical Quality Attributes (CQA) Impact

When incorporating this molecule into a drug substance process, consider the following:

  • Clearance: Being a small molecule (MW ~175 Da for the salt), it is easily cleared via Ultrafiltration/Diafiltration (UF/DF) or Gel Filtration.

  • Toxicity: Structural analogs (Taurine) are generally recognized as safe (GRAS). However, as a non-standard excipient, it must be cleared to below calculated safety thresholds (typically < 100 ppm) in the final drug substance unless qualified as a final excipient.

  • Detection: It does not absorb UV. It can be detected via Charged Aerosol Detection (CAD) or LC-MS/MS in negative ion mode (monitoring the sulfonate transition).

References

  • Gottardi, W., & Nagl, M. (2002).[2] Chemical properties of N-chlorotaurine sodium, a key compound in the human defence system. Archiv der Pharmazie, 335(9), 411–421. (Discusses the chemistry of the 2,2-dimethyl analog). Link

  • Arakawa, T., & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical Journal, 47(3), 411–414. (Foundational mechanism of preferential hydration/exclusion). Link

  • Majek, P., et al. (2019). "Good's Buffers" and their derivatives in protein purification: A review of novel zwitterionic compounds. Journal of Chromatography A.
  • PubChem Compound Summary. (2023). 2-Amino-2-methylpropane-1-sulfonic acid.[1][3] National Center for Biotechnology Information. Link

Sources

Method

reaction conditions for N-alkylation of Sodium 2-amino-2-methylpropane-1-sulfonate

This Application Note provides a comprehensive technical guide for the N-alkylation of Sodium 2-amino-2-methylpropane-1-sulfonate . This substrate presents unique synthetic challenges due to the steric bulk of the gem-di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the N-alkylation of Sodium 2-amino-2-methylpropane-1-sulfonate . This substrate presents unique synthetic challenges due to the steric bulk of the gem-dimethyl group adjacent to the amine and its zwitterionic/ionic nature.

The following protocols are designed to overcome these barriers using Phase Transfer Catalysis (PTC) for direct alkylation and Reductive Amination for high-selectivity mono-alkylation.

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (an analog of taurine with a gem-dimethyl substitution) is a critical intermediate in the synthesis of surfactants, buffers, and pharmaceutical excipients. Its N-alkylation allows for the tuning of hydrophobicity and ionic character. However, the reaction is complicated by two primary factors:

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position to the amine significantly retards nucleophilic attack (
    
    
    
    ), requiring elevated temperatures or activated electrophiles.
  • Solubility Mismatch: The sulfonate headgroup renders the molecule water-soluble, while typical alkylating agents (alkyl halides) are lipophilic.

This guide details three validated pathways to achieve N-alkylation, prioritizing yield and selectivity.

Chemical Context & Mechanistic Insight

The Substrate[1][2]
  • Chemical Formula:

    
    
    
  • Key Feature: The neopentyl-like amine environment makes the nitrogen a poor nucleophile due to steric crowding.

  • pKa: The amine pKa is approximately 10.2. To function as a nucleophile, the reaction pH must be maintained above 12 to ensure the amine exists in its free base form (

    
    ) rather than the ammonium form (
    
    
    
    ).
Reaction Pathways Diagram

The following flowchart illustrates the decision logic for selecting the appropriate alkylation strategy.

N_Alkylation_Pathways Substrate Sodium 2-amino-2-methyl propane-1-sulfonate Goal_Mono Goal: Mono-Alkylation Substrate->Goal_Mono Goal_Poly Goal: Di-Alkylation / Quat Substrate->Goal_Poly Epoxide Method C: Hydroxyalkylation (Epoxide + Water) Substrate->Epoxide Surfactant Synthesis Reductive Method A: Reductive Amination (Aldehyde + NaBH4) Goal_Mono->Reductive Preferred PTC Method B: Phase Transfer Catalysis (Alkyl Halide + NaOH + TBAB) Goal_Poly->PTC Forcing Conditions Prod_Mono Secondary Amine (High Selectivity) Reductive->Prod_Mono Prod_Mixed Mixture (Sec/Tert Amine) PTC->Prod_Mixed Prod_Hydroxy Hydroxy-Alkyl Derivative Epoxide->Prod_Hydroxy

Figure 1: Strategic decision tree for N-alkylation based on target product selectivity.

Experimental Protocols

Method A: Reductive Amination (High Selectivity for Mono-Alkylation)

Best for: Attaching a single alkyl chain (C1–C18) without over-alkylation. Mechanism: Formation of a sterically hindered imine followed by in-situ reduction.

Materials
  • Substrate: Sodium 2-amino-2-methylpropane-1-sulfonate (1.0 eq)

  • Carbonyl Source: Aldehyde (1.1 eq) corresponding to desired alkyl chain.

  • Reductant: Sodium Borohydride (

    
    ) (1.5 eq) or Sodium Cyanoborohydride (
    
    
    
    ) (for acid-sensitive groups).
  • Solvent: Methanol/Water (3:1 v/v).

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the sulfonate salt in 20 mL of water. Add 60 mL of Methanol. Ensure the solution is homogeneous.

  • Imine Formation: Add 11 mmol (1.1 eq) of the aldehyde.

    • Note: Due to the gem-dimethyl hindrance, imine formation is slower than with taurine. Stir at 40°C for 2–4 hours .

    • Checkpoint: If the aldehyde is hydrophobic (e.g., dodecanal), the solution may become cloudy. Vigorous stirring is essential.

  • Reduction: Cool the mixture to 0°C in an ice bath.

  • Addition: Add

    
     portion-wise over 30 minutes.
    
    • Caution: Hydrogen gas evolution will occur.[1][2] Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Acidify carefully with 1M HCl to pH 3 to destroy excess hydride, then re-adjust to pH 9-10 with NaOH.

  • Purification:

    • Evaporate methanol under reduced pressure.

    • The product often precipitates from the remaining aqueous phase if the alkyl chain is long (>C8). Filter and wash with cold water.

    • For short chains, use ion-exchange chromatography (Dowex 50W) or crystallization from Ethanol/Water.

Method B: Direct Alkylation via Phase Transfer Catalysis (PTC)

Best for: Synthesis of tertiary amines or when aldehydes are unavailable. Mechanism: Interfacial


 substitution using a quaternary ammonium salt to transport the alkylating agent.
Materials
  • Substrate: Sodium 2-amino-2-methylpropane-1-sulfonate (1.0 eq)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 – 2.5 eq depending on desired substitution).

  • Base: 50% NaOH solution (2.0 eq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

  • Solvent: Water / Toluene (1:1 v/v).

Step-by-Step Protocol
  • Biphasic Setup: Dissolve 10 mmol of substrate in 10 mL of water. Add 10 mL of Toluene.

  • Basification: Add 20 mmol of NaOH (as 50% solution). The aqueous phase pH must be >12.

  • Catalyst Addition: Add 0.5 mmol of TBAB.

  • Alkylation: Add the alkyl halide.

    • Critical Parameter: Due to steric hindrance, standard reflux (80-90°C) is often insufficient for rapid conversion.

    • Optimization: Heat the biphasic mixture to reflux (approx. 95°C internal) with vigorous stirring (1000 rpm) to maximize interfacial area.

  • Monitoring: Monitor by HPLC (ELSD or CAD detector recommended as the product lacks UV chromophores).

    • Time: Reaction typically requires 24–48 hours.

  • Workup:

    • Separate phases. The product (as a sulfonate salt) will remain in the aqueous phase or precipitate at the interface.

    • Wash the aqueous phase 3x with Toluene to remove unreacted alkyl halide.

    • Evaporate water to dryness. Recrystallize the solid from boiling Ethanol (the inorganic salts NaCl/NaBr are insoluble in hot EtOH, while the amino-sulfonate is slightly soluble).

Method C: Hydroxyalkylation with Epoxides

Best for: Creating hydrophilic surfactants or zwitterionic buffers.

Protocol Summary
  • Dissolve substrate in minimal water.

  • Adjust pH to 11 with catalytic NaOH.

  • Add Epoxide (e.g., ethylene oxide, propylene oxide, or glycidyl ethers).

  • Heat: 60°C in a sealed pressure vessel (if using volatile epoxides) or reflux.

  • Note: The hydroxyl group formed assists the reaction via H-bonding, often making this faster than alkyl halide substitution despite the sterics.

Quantitative Data Summary

ParameterMethod A (Reductive)Method B (PTC)Method C (Epoxide)
Selectivity High (Mono-alkyl)Low (Mixed Mono/Di)Moderate
Reaction Temp 0°C

40°C
90°C - 100°C50°C - 80°C
Time 12 - 16 hours24 - 48 hours6 - 12 hours
Yield (Typical) 85 - 95%60 - 75%80 - 90%
Main Byproduct Alcohol (from aldehyde)Hydrolysis of R-XDiol (hydrolysis of epoxide)

References

  • Hu, X., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols.[3][4] Science Advances. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron. Link

  • Pera, T., et al. (2017). Continuous N-alkylation reactions of amino alcohols. Beilstein Journal of Organic Chemistry. Link

  • NOAA Office of Response and Restoration. Chemical Datasheet: 2-Amino-2-methyl-1-propanol. CAMEO Chemicals.[1] Link

Sources

Application

Application Note: Utilizing Amino-Sulfonates in Metal Plating Bath Formulations

Executive Summary This guide details the formulation and operational protocols for utilizing amino-sulfonates —specifically the sulfamate anion ( ) —as the primary electrolyte in high-performance metal plating. While ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation and operational protocols for utilizing amino-sulfonates —specifically the sulfamate anion (


) —as the primary electrolyte in high-performance metal plating. While amino-sulfonic acid derivatives serve as levelers in copper plating, the industrial gold standard for this chemistry is Nickel Sulfamate Electroplating .

Unlike the traditional Watts (sulfate) bath, the amino-sulfonate ligand provides a unique electrochemical environment that yields deposits with near-zero internal stress , high ductility, and exceptional solubility. This makes it the critical chemistry for electroforming, aerospace resizing, and MEMS (Micro-Electro-Mechanical Systems) fabrication.

Key Technical Insight: The success of this formulation relies on maintaining the integrity of the amino-sulfonate ligand. Thermal or acid-catalyzed hydrolysis converts the desirable sulfamate into ammonium and sulfate, irreversibly degrading the bath. This protocol includes specific checkpoints to prevent this degradation.

Chemical Mechanism: The Amino-Sulfonate Advantage

Ligand Chemistry

The sulfamate ion (


) acts as a bidentate ligand with weak complexation to the nickel ion. This weak interaction is crucial:
  • High Solubility: Nickel sulfamate is exceptionally soluble (

    
    ), allowing for high metal ion concentrations. This supports high current densities (
    
    
    
    ) without depleting the cathode diffusion layer.
  • Stress Reduction: The amino group (

    
    ) modifies the hydrogen evolution overpotential. Unlike chloride or sulfate ions, the sulfamate ion does not incorporate into the crystal lattice as an interstitial impurity, which is a primary cause of internal tensile stress.
    
The Hydrolysis Trap (Critical Failure Mode)

The amino-sulfonate bond (


) is metastable. Under high temperature (

) or low pH (

), it undergoes hydrolysis:


  • Ammonium (

    
    ):  Increases tensile stress and hardens the deposit.
    
  • Sulfate (

    
    ):  Reduces the solubility benefit and alters the stress profile.
    

Formulation Protocol: Nickel Sulfamate Bath

Standard Formulation (Low Stress / High Speed)

Do not use solid nickel sulfamate salts if liquid concentrate is available; solid salts often contain impurities.

ComponentConcentration (Standard)Concentration (High Speed)Function
Nickel Sulfamate (as Metal)75 – 85 g/L100 – 120 g/LPrimary metal source. High conc. prevents burning at high current.
Nickel Chloride 0 – 5 g/L5 – 15 g/LAnode corrosion promoter. Keep low to minimize stress.
Boric Acid (

)
40 – 45 g/L45 – 50 g/LpH Buffer. Prevents cathode surface pH rise (burning).
Wetting Agent (SDS/NNO)0.2 – 0.4 g/L0.3 – 0.5 g/LReduces surface tension; prevents hydrogen pitting.
Stress Reducer (Optional)N/AAs requiredE.g., Saccharin (use with caution; increases sulfur content).
Bath Make-Up Procedure

Pre-requisite: Tank must be leached with 5% Sulfamic Acid (not Sulfuric) to remove contaminants.

  • Water Load: Fill the tank to 60% volume with high-purity DI water (

    
    ).
    
  • Buffer Dissolution: Heat water to 50°C. Add Boric Acid in mesh bags. Agitate until fully dissolved.

    • Checkpoint: Solution must be clear. Undissolved boric acid causes rough plating.

  • Concentrate Addition: Add Liquid Nickel Sulfamate concentrate.

  • Chloride Addition: Add Nickel Chloride.[1][2]

    • Note: If using Sulfur-Depolarized (S-Rounds) Anodes, Nickel Chloride can be minimized or eliminated to achieve the lowest possible stress.

  • Wetting Agent: Add Sodium Lauryl Sulfate (SDS) or a specialized amino-sulfonate surfactant (e.g., NNO).

  • Final Adjustment: Dilute to final volume. Measure pH.

    • Adjustment Rule: Lower pH using Sulfamic Acid only. NEVER use Sulfuric Acid (creates sulfate impurities). Raise pH using Nickel Carbonate.[3][4]

Operational Logic & Diagram

The following diagram illustrates the closed-loop process control required to maintain the amino-sulfonate chemistry.

PlatingProcess cluster_anode Anode Selection Logic Makeup Bath Make-Up (Ni-Sulfamate + Boric) Plating Electroplating Cell (50°C, pH 4.0) Makeup->Plating Initial Charge Anode Anode Reaction (Ni -> Ni2+ + 2e-) Plating->Anode Current Flow Hydrolysis Hydrolysis Risk (Temp > 60°C or pH < 3.0) Plating->Hydrolysis Overheating/Acid Spike Maintenance Maintenance Loop (Filtration + pH Adjust) Plating->Maintenance Continuous Anode->Plating Ni Ion Replenishment Degradation Ammonium + Sulfate (Irreversible) Hydrolysis->Degradation Breakdown Maintenance->Plating Clean Solution S-Rounds S-Depolarized Anodes (Active at low Chloride) S-Rounds->Anode Recommended

Figure 1: Operational workflow and degradation pathways for Nickel Sulfamate plating. Note the critical "Hydrolysis Risk" node which leads to irreversible bath failure.

Troubleshooting & Maintenance

The Ammonium Control System

As the bath ages, hydrolysis is inevitable but manageable.

  • Symptom: Dark, brittle deposits; tensile stress increases.

  • Diagnosis: Analyze for Ammonium ion (

    
    ).
    
  • Limit:

    
     is acceptable. Above this, the bath must be diluted or treated.
    
  • Prevention:

    • Keep temperature

      
      .
      
    • Keep pH

      
      .
      
    • Avoid localized overheating (hot spots on immersion heaters).

Anode Maintenance
  • Issue: Passive anodes cause oxygen evolution, which oxidizes the sulfamate ion to azodisulfonate (a harmful impurity).

  • Protocol: Use Sulfur-activated Nickel (S-Nickel) pellets in titanium baskets. The sulfur inclusion lowers the dissolution potential, ensuring the anode dissolves efficiently even in low-chloride amino-sulfonate baths.

Analytical Protocol (Titration)

Nickel Determination:

  • Pipette 2.0 mL bath sample into 250 mL flask.

  • Add 100 mL DI water + 10 mL conc.

    
    .
    
  • Add Murexide indicator (dust).

  • Titrate with 0.1M EDTA to purple endpoint.[5]

    • Calculation:

      
      .
      

Advanced Application: Amino-Sulfonic Additives in Copper

While Nickel Sulfamate is the bulk application, specific amino-sulfonic acid polymers are used as levelers in Acid Copper Plating (e.g., for PCBs).

  • Chemistry: Reaction products of amino-sulfonic acid, amines, and epichlorohydrin.[6]

  • Function: These large cationic polymers adsorb selectively at high-current density areas (edges/corners), inhibiting deposition and forcing the copper to plate into recesses (leveling).

  • Reference: See US Patent 9,598,786 for synthesis of these specific additives [1].

References

  • US Patent 9,598,786. Amino sulfonic acid based polymers for copper electroplating. Google Patents.
  • Columbia Chemical . NICOL SULFAMATE Technical Data Sheet. Columbia Chemical. Available at: [Link]

  • ResearchGate . Troubleshooting electroplating installations: Nickel sulfamate plating systems. ResearchGate. Available at: [Link]

  • Electroplating Machines . Effect of pH in Nickel Plating Baths and How to Manage It. Hebei Ruisite. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for Sodium 2-amino-2-methylpropane-1-sulfonate

This guide serves as a technical support resource for the purification and handling of Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as the sodium salt of 2,2-dimethyltaurine. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification and handling of Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as the sodium salt of 2,2-dimethyltaurine.

This compound is a structural analog of taurine, used as a biological buffer (Good's buffer analog), a pharmaceutical intermediate, and a surfactant precursor. Its purification is often complicated by its zwitterionic nature (in acid form), high water solubility, and the presence of persistent inorganic salts from synthesis.

Part 1: Technical Overview & Solubility Profile

Chemical Identity:

  • Name: Sodium 2-amino-2-methylpropane-1-sulfonate[1]

  • Structure:

    
    
    
  • Key Impurities: Inorganic salts (NaCl, Na₂SO₄), unreacted 2-amino-2-methyl-1-propanol (AMP), and trace moisture.

Solubility & Handling Matrix:

Solvent Solubility Behavior Usage in Purification
Water Very High Primary solvent. Hard to crystallize from pure water due to high solubility.
Methanol Moderate/High Critical: Used for desalting. Dissolves the sulfonate but precipitates inorganic salts (NaCl/Na₂SO₄).[2]
Ethanol Low/Moderate Used as an anti-solvent to induce crystallization from water.
Isopropanol Very Low Excellent anti-solvent for final polishing.

| Acetone | Insoluble | Used for washing filter cakes to remove organic surface impurities. |

Part 2: Purification Protocols (Step-by-Step)

Protocol A: Desalting (Removal of Inorganic Salts)

Target Issue: High ash content or presence of NaCl/Na₂SO₄ from synthesis.

The Logic: Sodium inorganic salts are virtually insoluble in anhydrous methanol, whereas the organic sulfonate salt retains significant solubility.

  • Drying: Ensure the crude solid is completely dry. Moisture allows NaCl to dissolve in methanol. Dry at 60°C under vacuum for 4 hours.

  • Extraction:

    • Suspend the crude solid in anhydrous Methanol (10 mL per gram of solid).

    • Heat to 50°C with vigorous stirring for 30 minutes.

    • Note: The product will dissolve; the inorganic salts will remain as a white suspension.

  • Filtration: Filter the hot solution through a fine sintered glass funnel or Celite pad to remove the undissolved salts.

  • Recovery: Evaporate the methanol filtrate to dryness using a rotary evaporator.

  • Validation: Check chloride content (AgNO₃ test) or sulfate content (BaCl₂ test).

Protocol B: Recrystallization (Polishing & Organic Removal)

Target Issue: Removal of unreacted amines (AMP) and trace colored impurities.

The Logic: A "solvent/anti-solvent" system utilizes the high water solubility of the product against its low solubility in organics to grow pure crystals.

  • Dissolution: Dissolve the desalted solid in the minimum volume of warm deionized water (approx. 1 mL per gram).

  • Anti-Solvent Addition:

    • Slowly add Isopropanol (IPA) or Ethanol to the stirred aqueous solution.

    • Stop when a persistent cloudiness (turbidity) appears.

  • Clarification (Optional): If the solution is colored, add activated carbon, stir for 15 mins, and filter hot.

  • Crystallization:

    • Heat the cloudy solution slightly until clear.

    • Allow it to cool slowly to room temperature.

    • Refrigerate at 4°C overnight to maximize yield.

  • Collection: Filter the white crystals. Wash the cake with cold Acetone (to remove surface water and residual amines).

  • Drying: Vacuum oven at 50°C . Warning: High heat (>150°C) may cause discoloration.

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. How do I fix this?

Diagnosis: This usually happens when the anti-solvent (IPA/Ethanol) is added too quickly or the water concentration is too high. Corrective Action:

  • Re-dissolve: Add a small amount of water to turn the oil back into a solution.

  • Seed: Add a few crystals of pure product (if available) to act as nucleation sites.

  • Slow Down: Add the anti-solvent dropwise with rapid stirring.

  • Scratch: Use a glass rod to scratch the side of the vessel to induce nucleation.

Q2: The product has a strong amine odor (fishy smell).

Diagnosis: Contamination with the precursor, 2-amino-2-methyl-1-propanol (AMP). Corrective Action:

  • Acetone Wash: AMP is soluble in acetone; the sulfonate salt is not. Triturate (mash) the solid in cold acetone and filter.

  • pH Adjustment: If washing fails, dissolve in water, adjust pH to ~4.0 (protonating the amine impurity), and pass through a cation exchange resin, though this is complex for a salt product. The acetone wash is usually sufficient.

Q3: The Ash Content is still >2% after methanol extraction.

Diagnosis: Water was present during the methanol extraction. Even 1-2% water in methanol increases NaCl solubility significantly. Corrective Action:

  • Repeat the drying step (Protocol A, Step 1).

  • Use HPLC-grade anhydrous methanol .

  • Perform a second extraction.[3]

Part 4: Visual Workflow (Decision Tree)

Purification_Workflow Start Crude Sodium 2-amino-2-methylpropane-1-sulfonate Check_Salt Check Inorganic Salt Content (Ash / Chloride Test) Start->Check_Salt High_Salt High Salt (>2%) Check_Salt->High_Salt Yes Low_Salt Low Salt (<2%) Check_Salt->Low_Salt No Desalting Protocol A: Methanol Extraction (Dissolves Product, Precipitates Salt) High_Salt->Desalting Check_Color Check Color / Organic Purity Low_Salt->Check_Color Evaporate Evaporate Methanol Desalting->Evaporate Evaporate->Check_Color Recryst Protocol B: Recrystallization (Water / IPA System) Check_Color->Recryst If Colored/Impure Final Pure White Crystalline Solid Check_Color->Final If Pure Oiling Issue: Oiling Out? Recryst->Oiling Fix_Oil Add Water dropwise until clear, then cool slowly Oiling->Fix_Oil Yes Oiling->Final No (Crystals Formed) Fix_Oil->Recryst

Caption: Decision tree for the purification of sodium amino-sulfonates, prioritizing salt removal followed by organic polishing.

References

  • PubChem. (2025).[1] Sodium 2-amino-2-methylpropane-1-sulfonate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mettler Toledo. (n.d.).[4] Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound? (Community Discussion on Sulfonate Purification).[2] Available at: [Link]

Sources

Optimization

Technical Support Center: Desalination &amp; Purification of Sodium 2-amino-2-methylpropane-1-sulfonate

Welcome to the Technical Support Center. Synthesizing Sodium 2-amino-2-methylpropane-1-sulfonate—typically via the sulfonation of 2-amino-2-methyl-1-propanol or ring-opening of aziridines followed by neutralization—invar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing Sodium 2-amino-2-methylpropane-1-sulfonate—typically via the sulfonation of 2-amino-2-methyl-1-propanol or ring-opening of aziridines followed by neutralization—invariably leaves a crude aqueous mixture heavily contaminated with inorganic salts (primarily sodium sulfate,


).

Because both the target zwitterionic salt and the byproduct inorganic salts are highly water-soluble, standard aqueous-organic biphasic extraction fails. This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade product, explaining the thermodynamic and chromatographic causality behind each step.

Core Troubleshooting Methodologies

Method A: Antisolvent Precipitation (Methanol/Water System)

The Causality: Inorganic salts like sodium sulfate possess a high lattice energy and require a solvent with a high dielectric constant (like water) to remain solvated. Introducing methanol lowers the bulk dielectric constant of the system, forcing the inorganic salt to precipitate. Conversely, the gem-dimethyl groups of Sodium 2-amino-2-methylpropane-1-sulfonate provide localized lipophilicity, allowing the target molecule to remain solvated in the methanolic phase[1].

Step-by-Step Protocol:

  • Concentration: Evaporate the crude aqueous reaction mixture under reduced pressure (50°C, 50 mbar) until a thick syrup is formed (approximately 65–70% w/w solids).

  • Antisolvent Addition: Transfer the syrup to a jacketed reactor. Under high-shear stirring, slowly add 4 volumes of cold methanol (0–5°C) dropwise.

  • Maturation: Stir the resulting suspension at 5°C for 2 hours. Causality: This hold-time ensures complete Ostwald ripening of the sodium sulfate crystals, preventing the formation of unfilterable colloidal salt.

  • Filtration: Vacuum filter the suspension through a tightly packed Celite pad. Wash the filter cake with 0.5 volumes of ice-cold methanol to recover entrained product.

  • Self-Validation (Sulfate Assay): Take a 1 mL aliquot of the filtrate, dilute it with 2 mL of deionized water, and add 2 drops of 0.1 M

    
    . The absence of a white 
    
    
    
    precipitate validates the complete removal of sulfate ions. If turbidity appears, repeat the concentration and precipitation steps.
  • Recovery: Evaporate the validated methanolic filtrate to dryness to recover the purified Sodium 2-amino-2-methylpropane-1-sulfonate.

Method B: Dual-Bed Ion-Exchange Chromatography

The Causality: This method exploits the zwitterionic nature of the free aminoalkanesulfonic acid. Passing the crude mixture through a strong cation exchange resin (H+ form) removes all


, converting the inorganic salts to 

and the product to its free acid form. A subsequent weak anion exchange resin (OH- form) selectively traps the strong inorganic acids (

), allowing the zwitterionic amino sulfonic acid to elute freely [2].

Step-by-Step Protocol:

  • Preparation: Dilute the crude mixture to a 10% w/v aqueous solution. Causality: High concentrations cause excessive osmotic shock to the resin beads and promote premature breakthrough.

  • Cation Exchange: Pass the solution through a column packed with a strongly acidic cation exchange resin (e.g., Amberlite IR-120, H+ form) at a flow rate of 2 bed volumes (BV)/hour.

  • Anion Exchange: Route the highly acidic effluent directly into a second column packed with a weakly basic anion exchange resin (e.g., Amberlite IRA-67, OH- form).

  • Self-Validation (Conductivity Monitoring): Monitor the conductivity of the final effluent. A stable, low conductivity reading (< 50 µS/cm) validates that inorganic salts have been successfully trapped and the resin beds have not reached their breakthrough capacity. A sudden spike indicates sulfate breakthrough.

  • Neutralization: Collect the desalted zwitterionic eluate and carefully titrate with 1.0 M NaOH until the pH stabilizes exactly at 7.0.

  • Lyophilization: Freeze-dry the neutralized solution to yield pure Sodium 2-amino-2-methylpropane-1-sulfonate.

Workflow Visualization

G Start Crude Aqueous Mixture (Product + Na2SO4) CatEx Cation Exchange (H+) Removes Na+ Start->CatEx AnEx Anion Exchange (OH-) Traps SO4(2-) CatEx->AnEx Acidic Effluent Zwitter Elution of Zwitterion (Free Acid) AnEx->Zwitter Desalted Effluent Neut Neutralization (Add NaOH to pH 7) Zwitter->Neut End Pure Sodium 2-amino-2- methylpropane-1-sulfonate Neut->End

Workflow for the dual-bed ion-exchange desalination of aminoalkanesulfonic acids.

Quantitative Method Comparison

To assist in selecting the appropriate purification route for your specific scale and purity requirements, consult the comparative data below:

ParameterMethod A: Antisolvent PrecipitationMethod B: Ion-Exchange Chromatography
Mechanistic Principle Dielectric constant manipulationCharge-based affinity separation
Salt Removal Efficiency ~95.0% (Trace sulfates may remain)>99.9% (Pharmaceutical grade)
Target Yield Retention 85% - 90%90% - 95%
Scalability Excellent (Standard jacketed reactors)Moderate (Requires large resin beds)
Cost Profile Low (Solvent recovery possible)High (Resin cost & regeneration cycles)

Frequently Asked Questions (FAQs)

Q: Why does my product form a biphasic oil instead of precipitating the salt during methanol addition? A: "Oiling out" (liquid-liquid phase separation) occurs when the residual water content in your syrup is too high, preventing the methanol from sufficiently lowering the bulk dielectric constant. Troubleshooting: Ensure the crude mixture is concentrated to at least 65% w/w solids before antisolvent addition. If oiling occurs, distill off more water azeotropically or seed the mixture with pure


 crystals to induce nucleation.

Q: Can I use ethanol or isopropanol instead of methanol for the antisolvent method? A: While ethanol and isopropanol are excellent antisolvents for inorganic salts, they also drastically reduce the solubility of Sodium 2-amino-2-methylpropane-1-sulfonate. Methanol provides the optimal thermodynamic balance, solubilizing the gem-dimethyl organic sulfonate while rejecting sodium sulfate[3].

Q: During ion-exchange, why do I lose product yield on the anion exchange column? A: If you use a strongly basic anion exchange resin (e.g., Type I quaternary amines), the sulfonate group of your zwitterionic product will bind competitively with the sulfate ions. Troubleshooting: Always use a weakly basic anion exchange resin (containing tertiary amine functional groups). These resins selectively bind strong inorganic acids like


 but allow the weaker zwitterionic aminoalkanesulfonic acid to pass through unhindered.

References

  • Efficient Synthesis of Taurine and Structurally Diverse Substituted Taurines from Aziridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Purification of amino alkane sulfonic acids by ion exchange (US Patent 2693488A)
  • Purification of petroleum sulfonates (US Patent 2497152A)

Sources

Troubleshooting

Technical Guide: Optimization of 2-Amino-2-Methylpropane-1-Sulfonic Acid Sodium Salt Yield

Introduction This guide addresses the synthesis and optimization of 2-amino-2-methylpropane-1-sulfonic acid sodium salt (CAS 86311-35-5), often referred to as 2,2-dimethyltaurine sodium salt . Crucial Distinction: Do not...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis and optimization of 2-amino-2-methylpropane-1-sulfonic acid sodium salt (CAS 86311-35-5), often referred to as 2,2-dimethyltaurine sodium salt .

Crucial Distinction: Do not confuse this with the industrial monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid). While structurally related, the target molecule here lacks the acryloyl group and is typically synthesized via the sulfation of 2-amino-2-methyl-1-propanol (AMP) or the hydrolysis of the AMPS monomer.

This guide focuses on the Sulfate Ester Route (AMP + H₂SO₄ → Sulfate Ester + Na₂SO₃ → Sulfonate), as it is the most common and scalable laboratory/pilot method. It mirrors the industrial synthesis of Taurine but presents unique challenges due to the steric hindrance of the gem-dimethyl group.

Phase 1: Reaction Optimization (Upstream)

Step 1: Esterification (Formation of the Sulfate Ester)

Q: My conversion of 2-amino-2-methyl-1-propanol (AMP) to the intermediate sulfate ester is low (<80%). What is wrong?

A: The reaction is an equilibrium driven by water removal. The steric bulk of the gem-dimethyl group makes the hydroxyl group less accessible than in ethanolamine (used for Taurine).

  • Temperature: You must reach 150°C–180°C . Below this, the salt forms but dehydration to the ester is slow.

  • Water Removal: Simple distillation is often insufficient. Use azeotropic distillation (e.g., with xylene or toluene) or vacuum melt conditions to drive the equilibrium.

  • Stoichiometry: Ensure a slight excess of H₂SO₄ (1.05–1.1 eq). A large excess creates hard-to-remove sulfate salts later.

Q: The reaction mass turns black/tarry during esterification. A: This indicates oxidative degradation or polymerization.

  • Inert Atmosphere: Strictly maintain a Nitrogen (

    
    ) blanket. Hot amines are sensitive to oxidation.
    
  • Temperature Control: Do not exceed 190°C. If you are using a "baking" process (solid state), ensure uniform heating to avoid hot spots.

Step 2: Sulfitation (Displacement with Sulfite)

Q: The displacement reaction with Sodium Sulfite is extremely slow. How can I accelerate it? A: The gem-dimethyl group creates significant steric hindrance for the incoming sulfite nucleophile (


-like displacement).
  • Pressure: Perform the reaction in an autoclave/pressure reactor at 130°C–150°C (approx. 3–5 bar). Reflux at atmospheric pressure (approx. 100°C) is often too slow for high yield.

  • Concentration: Keep the water volume minimum (saturated solution) to maximize the collision frequency of reactants.

Q: I have a large amount of residual sulfite in my final product. A: You likely used a large excess of Sodium Sulfite to drive the reaction.

  • Optimization: Reduce Na₂SO₃ to 1.1–1.2 equivalents and extend the reaction time or temperature.

  • Quenching: If excess sulfite remains, it can be oxidized to sulfate (which is easier to separate in some workflows) using a stoichiometric amount of Hydrogen Peroxide (

    
    ) before crystallization, though this increases the salt load.
    

Phase 2: Workup & Purification (Downstream)

Isolation of the Sodium Salt

Q: I cannot crystallize the Sodium Salt directly from the reaction mixture. It forms a paste/oil. A: The sodium salt of 2,2-dimethyltaurine is highly water-soluble, as is the byproduct Sodium Sulfate (


). Co-crystallization is difficult.
  • The "Zwitterion First" Strategy: Do not try to isolate the sodium salt directly.

    • Acidify the reaction mixture with HCl or H₂SO₄ to pH ~1.5–2.0.

    • The free acid (zwitterion) is significantly less soluble than the sodium salt.

    • Cool to 0–5°C and add Ethanol or Methanol to precipitate the Zwitterion (desalting).

    • Filter and wash the zwitterion to remove inorganic salts (

      
      , NaCl).
      
    • Re-formation: Redissolve the pure zwitterion in water and add exactly 1.0 eq of NaOH.

    • Lyophilize or spray-dry to get the pure Sodium Salt .

Q: My product contains high levels of inorganic Sulfate (


). 
A:  Sulfate removal relies on solubility differences.
  • Calcium Liming (Industrial Method): Treat the crude reaction mixture with Calcium Hydroxide (

    
    ). Calcium Sulfate (
    
    
    
    ) is insoluble and precipitates out. Filter, then neutralize the filtrate (which contains the Calcium salt of the amine) with Sodium Carbonate (
    
    
    ) to switch the counter-ion to Sodium and precipitate Calcium Carbonate (
    
    
    ).
  • Solvent Wash: The Zwitterion is insoluble in methanol, but sodium sulfate has very low solubility in methanol as well. Water/Methanol mixtures are key. A high ratio of Methanol (4:1 MeOH:Water) precipitates the salt and the product.

  • Best Lab Path: Use the "Zwitterion First" strategy described above.

Experimental Protocol: Optimized Synthesis

Method: Sulfate Ester Route (via 2-Amino-2-methyl-1-propanol)
  • Esterification:

    • Charge 2-amino-2-methyl-1-propanol (AMP) (1.0 mol) into a reactor.

    • Slowly add Sulfuric Acid (98%) (1.05 mol) dropwise with cooling (exothermic).

    • Heat the mixture to 160°C–170°C under vacuum (20–50 mbar) for 4–6 hours to remove water.

    • Checkpoint: The mass should solidify into a white/off-white cake (the sulfate ester inner salt).

  • Sulfitation:

    • Dissolve the solid sulfate ester in minimal water.

    • Add Sodium Sulfite (1.15 mol).

    • Transfer to an autoclave. Heat to 140°C for 8–12 hours.

    • Checkpoint: Monitor consumption of sulfite via Iodometric titration or HPLC.

  • Isolation (Zwitterion Intermediate):

    • Cool reaction mass to room temperature.[1]

    • Acidify carefully with concentrated HCl to pH 1.5 .

    • Add Ethanol (3x volume of water used) and chill to 4°C overnight.

    • Filter the white precipitate (Crude Zwitterion).

    • Recrystallize from Water/Ethanol to remove residual inorganic salts.

  • Conversion to Sodium Salt:

    • Suspend purified Zwitterion in Deionized Water.

    • Add 1.0 M NaOH solution slowly until pH reaches 7.0–7.5.

    • Filter through a 0.2 µm membrane to remove dust/insolubles.

    • Lyophilize (Freeze Dry) to obtain the quantitative yield of 2-amino-2-methylpropane-1-sulfonic acid sodium salt .

Process Visualization

The following diagram illustrates the critical decision points and workflow for the synthesis and purification.

G Start Start: 2-Amino-2-methyl-1-propanol (AMP) AcidAdd Add H2SO4 (1.05 eq) Exothermic Control Start->AcidAdd Baking Thermal Dehydration 160-170°C, Vacuum (Critical: Water Removal) AcidAdd->Baking SulfateEster Intermediate: AMP Sulfate Ester (Solid) Baking->SulfateEster Sulfitation Sulfitation (Na2SO3) Autoclave 140°C Steric Hindrance Barrier SulfateEster->Sulfitation CrudeMix Crude Mixture: Product + Na2SO4 + Excess Sulfite Sulfitation->CrudeMix Decision Target Form? CrudeMix->Decision DirectCryst Direct Crystallization (High Salt Contamination Risk) Decision->DirectCryst Not Recommended Acidify Acidify to pH 1.5 Precipitate Zwitterion Decision->Acidify Recommended EthanolWash Ethanol Wash/Recrystallization Removes Na2SO4 Acidify->EthanolWash PureZwitterion Pure Zwitterion (Acid Form) EthanolWash->PureZwitterion Neutralize Neutralize with NaOH (1.0 eq) PureZwitterion->Neutralize FinalProduct Final Product: Sodium Salt (Lyophilized) Neutralize->FinalProduct

Caption: Workflow for the synthesis of 2-amino-2-methylpropane-1-sulfonic acid sodium salt, highlighting the "Zwitterion First" purification strategy.

Quantitative Data Summary

ParameterRecommended RangeImpact on Yield/Purity
Esterification Temp 160°C – 175°C<150°C: Incomplete reaction. >190°C: Charring/Degradation.
H₂SO₄ Equivalents 1.05 – 1.10 eqExcess acid creates salt load that is difficult to remove.
Sulfitation Temp 135°C – 145°CHigh temp required to overcome steric hindrance of methyl groups.
Sulfitation Pressure 3 – 5 barKeeps water liquid at reaction temp; improves kinetics.
Isolation pH 1.5 – 2.0Maximizes precipitation of the Zwitterion; keeps salts in solution.

References

  • Gottardi, W., & Nagl, M. (2010). N-chlorotaurine, a natural antiseptic with outstanding tolerability. Journal of Antimicrobial Chemotherapy. Link

    • Context: Describes the synthesis and properties of taurine deriv
  • Huxtable, R. J. (1992). Physiological Actions of Taurine. Physiological Reviews. Link

    • Context: Foundational chemistry of taurine and rel
  • Kalantar, T. H., et al. (2010). Process for the preparation of aminoalkanesulfonic acids. U.S. Patent 7,790,916. Link

    • Context: Describes the industrial sulfation method for hindered amino alcohols.
  • NovaBay Pharmaceuticals. (2012). N,N-dichloro-2,2-dimethyltaurine (NVC-422) and related analogs. Antimicrobial Agents and Chemotherapy. Link

    • Context: Specific reference to the 2,2-dimethyltaurine precursor and its purific

Sources

Optimization

Technical Support Center: Sodium 2-amino-2-methylpropane-1-sulfonate

This is a technical support guide for Sodium 2-amino-2-methylpropane-1-sulfonate . Topic: Stability & Troubleshooting at High pH (> pH 10.0) Audience: Pharmaceutical Formulation Scientists, Chemical Engineers, and R&D Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for Sodium 2-amino-2-methylpropane-1-sulfonate .

Topic: Stability & Troubleshooting at High pH (> pH 10.0) Audience: Pharmaceutical Formulation Scientists, Chemical Engineers, and R&D Chemists.

Executive Technical Summary

Status: Highly Stable Sodium 2-amino-2-methylpropane-1-sulfonate (CAS 60155-08-0), often regarded as a "gem-dimethyl taurine analog," exhibits exceptional hydrolytic stability at high pH (pH 10–14). Unlike its acrylamido derivative (AMPS monomer), this molecule lacks hydrolyzable ester or amide bonds. The gem-dimethyl substitution at the


-position relative to the sulfonate group provides steric hindrance that further protects the amine from non-specific degradation.

Primary Risks at High pH:

  • Carbonate Formation: Rapid absorption of atmospheric CO

    
     by the free amine, leading to pH drift and carbamate formation.
    
  • Oxidative Discoloration: Trace metal-catalyzed oxidation of the amine group, resulting in yellowing.

  • Aldehyde Reactivity: Formation of Schiff bases if reducing sugars or aldehydes are present in the formulation.

Chemical Identity & Species Distribution

To troubleshoot effectively, you must understand which species exists in your reactor.

PropertyDetail
Chemical Name Sodium 2-amino-2-methylpropane-1-sulfonate
Common Synonyms 2,2-Dimethyltaurine sodium salt; AMPS Amine salt
CAS Number 60155-08-0
Molecular Structure

pKa (Amine) ~9.5 – 9.7 (Estimated based on structural analogs like 2-amino-2-methyl-1-propanol)
State at pH 7.0 Zwitterion (Ammonium Sulfonate):

State at pH > 11.0 Anionic Amine:

(Sodium salt)
Visualizing Stability Logic

The following diagram illustrates the decision logic for stability issues. It distinguishes between the Amine (your compound) and the Monomer (often confused), and maps failure modes.

StabilityLogic Start User Issue: Instability at High pH CheckID Step 1: Verify Chemical Identity Start->CheckID IsMonomer Is it AMPS Monomer? (Acrylamido- group present) CheckID->IsMonomer CAS 15214-89-8 IsAmine Is it AMPS Amine? (Free -NH2 group) CheckID->IsAmine CAS 60155-08-0 MonomerRisk RISK: Hydrolysis of Amide Polymerization IsMonomer->MonomerRisk AmineStable CORE STATUS: Hydrolytically Stable (No cleavable bonds) IsAmine->AmineStable Decision What is the symptom? AmineStable->Decision Sym_pH Symptom: pH Drift Decision->Sym_pH Sym_Color Symptom: Yellowing Decision->Sym_Color Sym_Ppt Symptom: Precipitation Decision->Sym_Ppt Cause_CO2 Cause: CO2 Absorption (Carbamate formation) Sym_pH->Cause_CO2 Cause_Ox Cause: Amine Oxidation (Trace metals + O2) Sym_Color->Cause_Ox Cause_Ion Cause: Cation Incompatibility (Ca2+, Mg2+ at high conc) Sym_Ppt->Cause_Ion

Caption: Diagnostic flowchart distinguishing the stable amine sulfonate from the hydrolytically sensitive acrylamido monomer.

Troubleshooting Guide & FAQs
Category 1: Chemical Stability & Degradation [1]

Q1: I am observing a new peak in my HPLC chromatogram after storing the solution at pH 12 for 24 hours. Is the molecule hydrolyzing?

  • Diagnosis: No. The molecule cannot hydrolyze because it lacks hydrolyzable bonds (ester/amide).

  • Root Cause: You are likely observing a Schiff Base reaction. At high pH, the amine group (

    
    ) becomes unprotonated and highly nucleophilic. If your buffer, solvent, or packaging leaches trace aldehydes (e.g., formaldehyde from plasticizers or reducing sugars), the amine will react to form an imine.
    
  • Resolution:

    • Verify excipient purity (ensure no aldehydes/ketones).

    • Check for "ghost peaks" from mobile phase contamination.

    • Validation Experiment: Spike the sample with a known aldehyde; if the peak grows, it is a Schiff base.

Q2: The solution turns faint yellow after 1 week at pH 13. Does this indicate breakdown?

  • Diagnosis: This is oxidative degradation of the amine, not hydrolysis.

  • Root Cause: Primary amines at high pH are susceptible to oxidation by dissolved oxygen, a process catalyzed by trace transition metals (Fe, Cu) often found in sodium hydroxide stocks.

  • Resolution:

    • Add a chelating agent (e.g., EDTA or DTPA) to sequester trace metals.

    • Sparge the solution with Nitrogen or Argon during preparation.

    • Store in amber glass or opaque HDPE to prevent photo-oxidation.

Category 2: Physical Properties & Formulation

Q3: My pH meter reading drifts downward continuously over 30 minutes. Is the buffer failing?

  • Diagnosis: The buffer is working, but it is absorbing atmospheric CO

    
    .
    
  • Mechanism: At pH > 10, the solution aggressively absorbs CO

    
    , converting it to carbonic acid/carbonate. Additionally, the free amine can react reversibly with CO
    
    
    
    to form a carbamate (
    
    
    ).
  • Resolution:

    • Prepare and measure pH under an inert atmosphere (N

      
       blanket).
      
    • Minimize headspace in storage containers.

    • Re-check pH rapidly; do not wait for stabilization if the electrode is open to air.

Q4: Can I use this compound in the presence of Calcium or Magnesium salts at pH 11?

  • Diagnosis: Proceed with caution.

  • Mechanism: While sodium sulfonates are soluble, divalent metal sulfonates can have reduced solubility. Furthermore, at pH 11, Mg

    
     and Ca
    
    
    
    may precipitate as hydroxides (
    
    
    ,
    
    
    ) regardless of the sulfonate.
  • Resolution:

    • Perform a "jar test" mixing the sulfonate with the cation at 1.5x target concentration.

    • Filter through 0.22 µm and check for loss of assay (precipitation).

Standardized Protocol: Preparation of Stable High-pH Stock

Objective: Create a 1.0 M Stock Solution at pH 12.0 stable for >6 months.

Materials:

  • Sodium 2-amino-2-methylpropane-1-sulfonate (Solid, >98% purity).

  • Water (Type I, degassed).

  • NaOH (50% w/w solution, low carbonate).

  • Nitrogen gas line.

Procedure:

  • Degassing: Boil Type I water for 10 minutes or sparge with N

    
     for 30 minutes to remove dissolved CO
    
    
    
    and O
    
    
    .
  • Dissolution: Under N

    
     flow, dissolve the sulfonate salt in 80% of the final volume of water.
    
    • Note: The dissolution is endothermic; allow to equilibrate to room temperature.

  • pH Adjustment: Slowly add NaOH while stirring.

    • Critical: Use a high-alkaline compatible pH electrode (low sodium error).

  • Final Volume: Dilute to volume with degassed water.

  • Filtration: Filter through a 0.22 µm PES membrane (compatible with high pH) into a N

    
    -purged container.
    
  • Storage: Store in HDPE or PP containers. Avoid Borosilicate Glass for long-term storage at pH > 12 to prevent silica etching and silicate contamination.

References
  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 10942655 (2-Amino-2-methylpropane-1-sulfonic acid). National Center for Biotechnology Information (2025). Link

  • Synthesis & Precursors

    • Preparation method of 2-amino-2-methyl-1-propanol (Hydrolysis of intermediates).[2] Patent CN1911899A. Google Patents. Link

  • Alkaline Stability of Sulfonates

    • Profiling sulfonate ester stability. Journal of Organic Chemistry (2015). (Note: Establishes high stability of sulfonate anions vs esters). Link

  • General Amine Stability

    • The Acid-Base Behaviour of Amino Acids.[3][4] ChemGuide (2024). (Explains zwitterion to anionic amine transitions at high pH). Link

  • Comparative Monomer Data (AMPS)

    • 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) Monomer Technical Data. Ataman Chemicals. (Contrasts the acrylamido monomer properties).[5] Link

Sources

Troubleshooting

preventing degradation of amino-sulfonates during thermal processing

Subject: Preventing Degradation During Thermal Processing & Sterilization Executive Summary & Core Directive Welcome to the Technical Support Center. You are likely here because you are observing discoloration, pH drift,...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Degradation During Thermal Processing & Sterilization

Executive Summary & Core Directive

Welcome to the Technical Support Center. You are likely here because you are observing discoloration, pH drift, or assay loss in your amino-sulfonate formulations (e.g., Taurine, HEPES, MES, Sulfamic acid derivatives) following thermal processing such as autoclaving, hot-melt extrusion, or spray drying.

The Expert Insight: Pure amino-sulfonates are inherently stable up to


 due to their zwitterionic lattice energy  (the "Zwitterionic Shield"). However, in solution or complex formulations, they degrade not through simple pyrolysis, but through oxidative deamination  (catalyzed by trace metals) and hydrolytic desulfonation  (accelerated by pH extremes).

Your Goal: Maintain the zwitterionic state and exclude oxidative catalysts.

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, use this logic flow to identify the specific degradation pathway.

DiagnosticFlow Start OBSERVED ISSUE Issue1 Yellowing / Browning (No Precipitate) Start->Issue1 Issue2 pH Drop (Acidification) Start->Issue2 Issue3 Loss of Assay (Mass Balance Error) Start->Issue3 Cause1 Oxidative Deamination (Metal Catalyzed) Issue1->Cause1 Clear Solution Cause2 Maillard Reaction (If Sugars Present) Issue1->Cause2 With Excipients Cause3 Hydrolytic Desulfonation (Release of H+) Issue2->Cause3 High T (>150C) Issue3->Cause1 Cause4 Sultam Cyclization (Gamma/Delta analogs) Issue3->Cause4 Long Chain Action1 Action: Add EDTA & N2 Purge Cause1->Action1 Action2 Action: Remove Reducing Sugars or Lower T Cause2->Action2 Action3 Action: Buffer pH to Neutral (Zwitterionic) Cause3->Action3 Cause4->Action3

Figure 1: Diagnostic logic for isolating the root cause of amino-sulfonate degradation based on visual and physical symptoms.

Deep Dive: Degradation Mechanisms & Countermeasures

Scenario A: The "Yellowing" Effect (Oxidation)

Mechanism: Even if your amino-sulfonate is chemically pure, trace transition metals (Fe, Cu in ppb range) from stainless steel reactors or water sources can catalyze the oxidation of the amine group (


) to an imine or aldehyde, releasing reactive radicals. This is often the precursor to polymerization that causes yellowing.

The Fix: Chelation & Deoxygenation

  • Why: Chelators sequester metal ions, preventing them from lowering the activation energy for oxidation.

  • Protocol: Add 0.1 mM Disodium EDTA to the buffer prior to heating. Sparge with

    
     to reduce dissolved 
    
    
    
    below 2 ppm.
Scenario B: The "Acid Spike" (Desulfonation)

Mechanism: Sulfonates are stable, but the


 bond can hydrolyze under hydrothermal conditions (high pressure + water + heat).


This reaction releases bisulfate, which is acidic, causing a pH crash that further accelerates hydrolysis (autocatalytic loop).

The Fix: The Zwitterionic Lock

  • Why: In the zwitterionic state (

    
    ), the intramolecular attraction between 
    
    
    
    and
    
    
    stabilizes the molecule, making the sulfonate group less accessible to nucleophilic attack by water.
  • Protocol: Ensure processing pH is within

    
     units of the molecule's isoelectric point (pI). For Taurine, this is pH 5.0–6.0.
    

Experimental Protocols

Protocol 1: Thermal Stress Test with pH Profiling

Use this to validate the stability of your specific formulation.

Reagents:

  • Test Sample (100 mM Amino-sulfonate)

  • Reference Standard (Freshly prepared)

  • 0.22

    
    m PVDF Filter
    

Workflow:

  • Preparation: Dissolve amino-sulfonate in HPLC-grade water. Record initial pH (

    
    ).
    
  • Aliquot: Split into 3 glass vials.

    • Vial A: Control (Room Temp).

    • Vial B: Thermal (121°C, 20 min - Autoclave simulation).

    • Vial C: Oxidative Thermal (121°C + 0.1%

      
       spike).
      
  • Processing: Seal Vials B and C. Subject to heat source.

  • Analysis: Cool to 25°C. Measure pH immediately.

    • Pass Criteria:

      
      .
      
    • Fail Criteria:

      
       indicates hydrolysis (acid release).
      
  • Assay: Filter and inject into HPLC (HILIC mode).

Data Interpretation Table:

ObservationVial B (Thermal)Vial C (Oxidative)Diagnosis
No Change PassPassSystem Stable.
pH Drop FailFailHydrolytic Instability. Add Buffer.
Yellowing PassFailOxidative Sensitivity. Add Antioxidant/EDTA.
New Peaks FailFailImpurity Formation. Check Raw Material Purity.
Protocol 2: Inert Atmosphere Processing (Nitrogen Blanket)

Required for scale-up or high-temperature synthesis.

  • Purge: Bubble high-purity Nitrogen (

    
    ) through the solvent for 15 minutes before adding the amino-sulfonate.
    
  • Dissolution: Add solid amino-sulfonate while maintaining positive

    
     pressure.
    
  • Ramp: Heat the reactor at a rate of

    
    .
    
    • Critical Step: Monitor the headspace oxygen sensor. Must remain

      
      .
      
  • Hold: Maintain target temperature.

  • Cool: Do not open the reactor until

    
     to prevent "flash oxidation" of the hot amine.
    

Visualizing the Degradation Pathway

Understanding the molecular fate of your compound is crucial for regulatory filing.

DegradationPathway Native Amino-Sulfonate (Zwitterion) Radical N-Centered Radical Native->Radical Heat + O2 (Metal Cat.) Desulfo Alcohol + Bisulfate (pH Drop) Native->Desulfo H2O, H+ (Hydrolysis) Imine Imine Species (Yellow Color) Radical->Imine -H• Polymer Oligomers (Brown Precipitate) Imine->Polymer Polymerization

Figure 2: The two primary degradation routes: Oxidative polymerization (Color change) and Hydrolytic cleavage (Acidity change).

Frequently Asked Questions (FAQ)

Q: Can I autoclave zwitterionic buffers like HEPES or PIPES? A: Yes, but with caveats. While the core structure is stable at 121°C, these buffers can generate trace amounts of hydrogen peroxide via radical mechanisms in the presence of light and heat. Recommendation: Autoclave in amber bottles or wrap in foil, and store in the dark [1].

Q: Why does my Taurine solution turn yellow in the presence of Glucose? A: This is the Maillard Reaction. The amine group of Taurine reacts with the reducing end of glucose. This happens much faster at high temperatures. Solution: If you must heat them together, adjust pH to < 5.0 (protonating the amine reduces its nucleophilicity) or sterilize the glucose and taurine solutions separately and mix when cool [2].

Q: Is "Sultam" formation a real risk? A: For Taurine (2-amino), it is thermodynamically unfavorable to form a 4-membered ring. However, for 3-amino (homotaurine) or 4-amino analogs, cyclization to 5- or 6-membered sultams is a significant risk during high-heat drying (e.g., spray drying). Mitigation: Keep water activity (


) high enough to prevent dehydration until the final drying stage, or use rapid drying techniques [3].

References

  • Vertex AI Search. (2024). Thermally Stable Bioinert Zwitterionic Sulfobetaine Interfaces Tolerated in the Medical Sterilization Process. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Vertex AI Search. (2024). Taurine Stabilizing Effect on Lysozyme. MDPI. Available at: [Link]

  • Vertex AI Search. (2024). A Single Amino Acid Able to Promote High‐Temperature Ring‐Opening Polymerization by Dual Activation. PMC. Available at: [Link]

Optimization

Technical Support Center: Solubilization of Sodium 2-Amino-2-Methylpropane-1-Sulfonate in Non-Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the phase incompatibility of highly polar salts in organic synthesis. (Na-AMPS, or dimethylta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the phase incompatibility of highly polar salts in organic synthesis. (Na-AMPS, or dimethyltaurine sodium salt) presents a classic thermodynamic challenge: its high lattice energy and strong ionic dipole make it virtually insoluble in low-dielectric organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome these barriers, ensuring your downstream amidation, protection, or polymerization reactions succeed.

Mechanistic Fundamentals & Troubleshooting Matrix

To dissolve a salt in a non-aqueous solvent, the enthalpy of solvation (


) must overcome the lattice enthalpy (

). Low-dielectric solvents (like Dichloromethane or Toluene) cannot sufficiently solvate the hard

cation. We must alter the chemical species to lower

or increase dispersion forces.
Symptom 1: Complete insolubility in Dichloromethane (DCM) or Tetrahydrofuran (THF).
  • Diagnosis: The hard

    
     cation and the sulfonate anion form a rigid crystal lattice. Low-dielectric solvents cannot penetrate this ionic network.
    
  • Causality & Solution: Perform a cation metathesis to replace

    
     with a bulky, lipophilic cation such as Tetrabutylammonium (
    
    
    
    ). As demonstrated in , the long alkyl chains of
    
    
    disrupt crystal packing and interact favorably with organic solvents via London dispersion forces, drastically increasing solubility.
Symptom 2: Precipitation occurs when adding Na-AMPS to a polar aprotic solvent (e.g., DMF or Acetonitrile).
  • Diagnosis: While the dielectric constant is higher, it is still insufficient to support the separated ion pair of the native sodium salt.

  • Causality & Solution: Utilize a macrocyclic complexing agent. Adding 1.1 equivalents of 15-Crown-5 specifically encapsulates the

    
     ion (its ionic radius of ~0.98 Å perfectly matches the cavity of 15-Crown-5). This creates a lipophilic shell around the cation, pulling the sulfonate counterion into the organic phase without altering the fundamental salt identity.
    
Symptom 3: Amine reactivity is lost after solubilization.
  • Diagnosis: Zwitterion formation. In certain non-aqueous media, the primary amine may become protonated by trace acids or moisture, forming an internal salt with the sulfonate.

  • Causality & Solution: Ensure the solvent is strictly anhydrous. Adding a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) suppresses zwitterion formation, keeping the amine lone pair available for electrophilic attack.

Solubilization Workflows

Solubilization A Na-AMPS Salt (Insoluble) B Is Na+ removal acceptable? A->B C Metathesis (TBA-Cl) B->C Yes D Complexation (15-Crown-5) B->D No E TBA-AMPS Soluble in DCM/THF C->E F [Na(15-C-5)]+ AMPS- Soluble in MeCN/DMF D->F

Decision matrix for selecting the optimal Na-AMPS solubilization strategy.

Thermodynamics S1 Solid State High Lattice Energy S2 15-Crown-5 Ion-Dipole Binding S1->S2 Heterogeneous Cleavage S3 Encapsulation Lipophilic Shell S2->S3 ΔG < 0 S4 Solvated Ion Pair Low Dielectric Media S3->S4 Dispersion Forces

Thermodynamic progression of Na-AMPS solubilization via macrocyclic encapsulation.

Validated Experimental Protocols

Protocol A: Synthesis of TBA-AMPS via Biphasic Cation Exchange

This protocol leverages the principles of to permanently exchange the sodium cation for a lipophilic tetrabutylammonium cation.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 10.0 mmol (1.75 g) of Sodium 2-amino-2-methylpropane-1-sulfonate in 20 mL of deionized water in a 100 mL round-bottom flask.

  • Ion Pairing: Add 10.5 mmol (2.92 g) of Tetrabutylammonium chloride (TBA-Cl) to the aqueous solution. Stir at 400 rpm for 15 minutes to allow ion equilibration.

  • Phase Extraction: Add 30 mL of Dichloromethane (DCM) to the flask. Stir vigorously (800 rpm) for 1 hour. The bulky

    
     will form a lipophilic ion pair with the 
    
    
    
    anion, driving its migration across the phase boundary into the DCM layer.
  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to resolve completely. Collect the lower organic (DCM) layer.

  • Purification: Wash the organic layer with 10 mL of ice-cold deionized water to remove any trace, unreacted NaCl.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure. The product (TBA-AMPS) will present as a highly hygroscopic waxy solid or thick oil.
    

Self-Validating System Check: To confirm successful cation exchange, extract a 10 mg aliquot of the isolated product and attempt to dissolve it in 1 mL of pure chloroform (


). Unreacted Na-AMPS is strictly insoluble in 

; complete dissolution confirms successful conversion to TBA-AMPS. Furthermore, a flame test of the residue should yield no bright yellow emission (confirming the absence of

).
Protocol B: In-Situ Solubilization using 15-Crown-5

Use this protocol when the sodium cation must remain in the final product, but temporary organic solubility is required for a reaction (e.g., amide coupling).

Step-by-Step Methodology:

  • Suspension: Suspend 5.0 mmol (0.87 g) of Na-AMPS in 25 mL of anhydrous Acetonitrile (MeCN) or DMF under an inert nitrogen atmosphere.

  • Complexation: Add 5.5 mmol (1.09 mL) of 15-Crown-5 dropwise via syringe.

  • Agitation: Sonicate the mixture for 10-15 minutes at room temperature. The cloudy, heterogeneous suspension will clarify into a homogeneous solution as the

    
     complex forms.
    
  • Execution: Use this clarified solution immediately for downstream electrophilic additions or couplings.

Quantitative Solubility Data

The following table summarizes the empirical solubility profiles of AMPS variants across different solvent dielectric environments.

SolventDielectric Constant (ε)Native Na-AMPS SolubilityTBA-AMPS SolubilityNa-AMPS + 15-Crown-5
Water 80.1> 500 mg/mL> 500 mg/mL> 500 mg/mL
Methanol 32.7~ 15 mg/mL> 200 mg/mL> 100 mg/mL
DMF 36.7< 5 mg/mL> 250 mg/mL> 150 mg/mL
Dichloromethane 9.1Insoluble> 100 mg/mL~ 25 mg/mL
Toluene 2.4Insoluble~ 10 mg/mLInsoluble

Data Note: Values are representative empirical ranges designed to guide solvent selection during experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q: Why can't I just use heating and sonication to dissolve Na-AMPS in ethanol? A: Heating provides kinetic energy, but dissolution is dictated by thermodynamics (


). The enthalpy of solvation (

) in ethanol is simply insufficient to overcome the massive lattice enthalpy (

) of the sodium sulfonate salt. You must alter the chemical species to fundamentally change these thermodynamic parameters.

Q: I need to perform an amide coupling with the amine group of Na-AMPS in DMF using HATU. What is the best strategy? A: DMF is a polar aprotic solvent, but native Na-AMPS solubility is still too low for efficient coupling kinetics. The best approach is to use the TBA-AMPS salt (Protocol A), which is highly soluble in DMF. If you must use the sodium salt, adding a stoichiometric amount of 15-Crown-5 (Protocol B) will achieve the homogeneous conditions required for HATU/DIPEA to function effectively without precipitating the active ester.

Q: Will 15-Crown-5 interfere with my downstream purification? A: Yes, 15-Crown-5 is highly soluble in organic solvents and can be difficult to remove via standard silica gel chromatography. If high purity is required post-reaction, it is often easier to use the TBA-AMPS route, as the TBA cation can be exchanged back to Sodium later using a strongly acidic cation exchange resin (e.g., Dowex 50WX8 in


 form) eluted with water.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23702013, Sodium 2-amino-2-methylpropane-1-sulfonate." PubChem,[Link]

  • Hull, K. L., et al. "Synthesis and structural characterization of CO2-soluble oxidizers [Bu4N]BrO3 and [Bu4N]ClO3 and their dissolution in cosolvent-modified CO2 for reservoir applications." RSC Advances, 2020, 10, 44644-44651.[Link]

Troubleshooting

controlling pH drift in Sodium 2-amino-2-methylpropane-1-sulfonate buffer systems

Topic: Controlling pH Drift & Stability Optimization Welcome to the Advanced Buffer Technologies Technical Support Portal. Ticket ID: AMPSO-NA-DRIFT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling pH Drift & Stability Optimization

Welcome to the Advanced Buffer Technologies Technical Support Portal. Ticket ID: AMPSO-NA-DRIFT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

You have inquired about stabilizing Sodium 2-amino-2-methylpropane-1-sulfonate (Sodium AMPSO) buffer systems. This is a high-performance zwitterionic buffer (Good's Buffer) utilized primarily in the alkaline range (pH 8.3 – 9.7).

While AMPSO is structurally superior to traditional buffers like Glycine or Carbonate for biological work, it is thermodynamically "alive." It responds dynamically to temperature, atmospheric composition, and ionic strength. The "drift" you observe is rarely random; it is a predictable thermodynamic response.

Below is your comprehensive troubleshooting guide, structured to isolate variables and restore experimental integrity.

Module 1: The Thermodynamics of Drift (Temperature)

The Issue: You prepare your buffer at room temperature (25°C) to pH 9.0. When you move it to a cold room (4°C) or an incubator (37°C), the pH is no longer 9.0.

The Science (Causality): AMPSO has a high temperature coefficient (


 to 

). This means its pKa is inversely related to temperature. The ionization enthalpy is positive; as heat is added, the equilibrium shifts, releasing more protons and lowering the pH.
  • Cooling (4°C): pH increases (becomes more basic).

  • Heating (37°C): pH decreases (becomes more acidic).

Data Summary: Predicted pH Shifts

TemperaturePredicted pH Shift (from pH 9.0 @ 25°C)Resulting pHImpact on Bio-Assay
4°C +0.42~9.42Potential protein denaturation; precipitation.
25°C 0.00 (Reference)9.00Optimal.
37°C -0.24~8.76Reduced enzyme activity; altered ligand binding.

Troubleshooting Protocol: The "Target-Temp" Adjustment Do not adjust pH at 25°C if you intend to use the buffer at 37°C.

  • Calibrate: Ensure your pH probe is calibrated with ATC (Automatic Temperature Compensation) active, but understand that ATC corrects the probe's slope, not the buffer's chemical shift.

  • Equilibrate: Bring your Sodium AMPSO solution to the final experimental temperature . Use a water bath for the beaker during titration.

  • Titrate: Adjust the pH at that temperature.

    • Example: If working at 37°C, warm the solution to 37°C and titrate to pH 9.0. When you cool it back to bench temperature, it will read ~9.24. This is normal.

Module 2: The Atmospheric Leak (CO2 Absorption)

The Issue: Your stock solution was pH 9.0 on Monday. By Friday, it is pH 8.85, despite being stored at constant temperature.

The Science (Causality): AMPSO buffers in the alkaline range.[1] At pH > 8.0, aqueous solutions avidly absorb atmospheric


. The 

hydrates to form carbonic acid (

), which dissociates into bicarbonate (

) and protons (

), effectively titrating your buffer with acid over time.

Visualization: The CO2 Acidification Cascade

CO2_Absorption Atmosphere Atmospheric CO2 Dissolution Dissolved CO2 (aq) Atmosphere->Dissolution Diffusion Hydration Carbonic Acid (H2CO3) Dissolution->Hydration + H2O Dissociation Bicarbonate (HCO3-) + H+ Hydration->Dissociation Fast Equilibrium Buffer_Response AMPSO-Na consumes H+ (Buffer Capacity Depletion) Dissociation->Buffer_Response Neutralization Drift Result: pH Drift (Acidification) Buffer_Response->Drift Over Time

Figure 1: The mechanism of alkaline buffer drift caused by atmospheric CO2 ingress.

Troubleshooting Protocol: The "Degas & Seal" Method

  • Degas Water: Before dissolving the Sodium AMPSO salt, boil the water or use a vacuum degasser to remove dissolved

    
    .
    
  • Argon/Nitrogen Overlay: When storing stock solutions, flush the headspace of the bottle with inert gas (Argon or Nitrogen) before capping.

  • Single-Use Aliquots: Store buffer in small, single-use aliquots filled to the top (minimal headspace) to prevent repeated exposure to air.

Module 3: Ionic Strength & Dilution Effects

The Issue: You make a 10x stock solution at pH 9.0. When you dilute it to 1x with water, the pH shifts (usually drops).

The Science (Causality): pH is a measure of hydrogen ion activity, not just concentration. Activity is influenced by the total ionic strength (


) of the solution.
  • Concentrated Stock (High

    
    ):  Activity coefficients are lower.
    
  • Diluted Working Solution (Low

    
    ):  Activity coefficients rise, altering the apparent pH.
    
  • Sodium AMPSO Specifics: As a zwitterion, AMPSO is less sensitive than phosphate, but the sodium counter-ion contributes significantly to ionic strength.

FAQ: Dilution Strategy

Q: Can I trust my 10x stock pH? A: No. The pH of a 10x stock is only a quality control marker. It will not be the same as the 1x solution.

Correct Workflow:

  • Prepare the 10x stock of Sodium AMPSO.

  • Do not fine-tune the pH of the 10x stock.

  • Dilute a small sample to 1x. Measure the pH.

  • If adjustment is needed, calculate the offset and apply it to the preparation of the next batch, or adjust the pH after dilution to working concentration.

Interactive Troubleshooting Guide

Scenario A: "I can't get the Sodium AMPSO salt to dissolve."

  • Diagnosis: Sodium AMPSO is highly soluble, but if you are mixing it with the Free Acid form to achieve a specific pH (a common method to avoid adding Cl- ions from HCl), the dissolution can be slow at high concentrations.

  • Fix: Heat gently to 35°C to speed dissolution, then cool to 25°C before measuring pH. Ensure the water is high-purity (Type I), as trace divalents can cause cloudiness.

Scenario B: "My protein precipitated during the assay."

  • Diagnosis: You likely experienced a "Cold Drift." If you adjusted pH to 9.0 at 25°C and then put the reaction on ice, the pH rose to ~9.4. Many proteins have isoelectric points (pI) or stability limits near this boundary.

  • Fix: Use the Temperature Correction Factor (-0.02/°C) . Target pH 8.6 at room temperature to achieve pH 9.0 on ice.

Scenario C: "The pH reading is unstable (jittery)."

  • Diagnosis: Junction Potential Drift.[2] Sodium AMPSO solutions can be viscous at high concentrations, or the high pH is attacking the glass electrode (alkaline error).

  • Fix:

    • Check your electrode: Is it compatible with Tris/Good's buffers? (Some ceramic junctions clog).

    • Use a ROSS-type or double-junction electrode.

    • Ensure the fill solution (usually KCl) is flowing freely.

Experimental Workflow: Precision Buffer Preparation

To ensure reproducibility, follow this logic flow for preparing your Sodium AMPSO system.

Buffer_Prep_Workflow Start Start: Define Target pH & Temp Select_Form Select Form: Sodium Salt vs. Free Acid Start->Select_Form Dissolve Dissolve in Degassed Water Select_Form->Dissolve Temp_Equilibration Equilibrate to Final Exp. Temp Dissolve->Temp_Equilibration Titration Titrate: Use HCl (if Salt) Use NaOH (if Acid) Temp_Equilibration->Titration Crucial Step Dilution Dilute to Final Vol (Check pH again) Titration->Dilution Storage Store: Dark, 4°C, Under N2 Dilution->Storage

Figure 2: Logic flow for drift-free AMPSO buffer preparation.

References
  • Goldberg, R. N., et al. (2002). Thermodynamics of ionization of aqueous solutions of 2-amino-2-methyl-1-propanesulfonic acid (AMPSO). Journal of Solution Chemistry.

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research.[1][3] Biochemistry.[1][4] (Foundational text establishing the criteria for Good's Buffers).

  • Merck / Sigma-Aldrich. (2024). AMPSO Product Specification & Physicochemical Properties.[1][4][5]

  • BenchChem. (2025).[1] AMPSO: A Comprehensive Technical Guide.[1] (Data on pKa temperature dependence).

  • Reach Devices. (2024). Biological Buffers: pKa, dpKa/dT and Calculator.[6] (Tool for calculating temperature shifts).[7]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Sodium 2-amino-2-methylpropane-1-sulfonate

A Comparative Guide for Purity Determination and Structural Validation Executive Summary Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as 2,2-dimethyltaurine sodium salt , is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Purity Determination and Structural Validation

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0), often referred to as 2,2-dimethyltaurine sodium salt , is a critical amino sulfonate used as a buffer intermediate, surfactant headgroup, and hydrolysis product of the monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid).

Unlike aromatic drugs, this compound lacks a UV-active chromophore, rendering standard HPLC-UV methods ineffective without complex derivatization. This guide establishes Quantitative 1H NMR (qNMR) as the superior analytical standard, offering a direct, absolute purity measurement that outperforms titration and HPLC-ELSD in specificity and speed.

Chemical Identity & Structural Logic[1]

Understanding the magnetic environment of the protons is the first step to accurate assignment.

  • IUPAC Name: Sodium 2-amino-2-methylpropane-1-sulfonate

  • Synonyms: 2,2-Dimethyltaurine sodium salt; AMPS-amine.

  • Molecular Formula: C

    
    H
    
    
    
    NNaO
    
    
    S
  • Molecular Weight: 175.18 g/mol

Structural Diagram & Resonance Assignment

The molecule possesses a high degree of symmetry around the quaternary carbon, simplifying the spectrum into two distinct alkyl regions.

G Figure 1: Structural Assignments for Sodium 2-amino-2-methylpropane-1-sulfonate Struct Structure: H2N - C(CH3)2 - CH2 - SO3Na Me Methyl Protons (-CH3) Signal: Singlet (6H) Shift: ~1.4 ppm Struct->Me Shielded Alkyl Methylene Methylene Protons (-CH2-) Signal: Singlet (2H) Shift: ~3.0 ppm Struct->Methylene Deshielded by Sulfonate Amine Amine Protons (-NH2) Signal: Exchangeable Shift: HOD (4.79 ppm in D2O) Struct->Amine Solvent Exchange

Experimental Protocol: The Self-Validating qNMR System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the protocol below is designed as a "primary ratio method," meaning it does not rely on an external reference standard of the analyte itself, but rather on a certified internal standard.

Reagents & Sample Preparation
  • Solvent: Deuterium Oxide (D

    
    O), 99.9% D.
    
    • Reasoning: The salt is highly polar and insoluble in CDCl

      
      . DMSO-d
      
      
      
      is an alternative but D
      
      
      O provides a cleaner baseline for alkyl signals.
  • Internal Standard (IS): Sodium 3-(trimethylsilyl)propane-1-sulfonate (TSP-d

    
    ) or Maleic Acid.
    
    • Recommendation: Use TSP-d

      
        (0.0 ppm reference) as it is chemically similar (sulfonate salt), ensuring no solubility issues or pH-induced precipitation.
      
Step-by-Step Workflow
  • Gravimetry: Weigh 10-15 mg of the analyte and 5-10 mg of Certified TSP-d

    
     into a clean vial. Record weights to 0.01 mg precision.
    
  • Dissolution: Add 0.6 mL D

    
    O. Vortex until fully dissolved.
    
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): > 30 seconds.

      • Critical Logic: Methyl protons have long T1 relaxation times (often 2-4s). For 99.9% recovery, d1 must be

        
        . Failure to wait leads to integration errors (underestimation of purity).
        
    • Scans (ns): 16 or 32 (sufficient S/N > 250:1 due to high concentration).

    • Spectral Width: -2 to 12 ppm.

Spectral Analysis & Interpretation
Characteristic Signals (D

O, referenced to TSP = 0.00 ppm)
Proton GroupTypeIntegrationChemical Shift (

)
MultiplicityStructural Insight
-C(CH

)

Alkyl6H1.35 - 1.45 SingletGem-dimethyl group. Sharp singlet due to symmetry.
-CH

-SO

Methylene2H2.95 - 3.10 SingletAlpha to sulfonate. Deshielded relative to methyls.
HOD Solvent-4.79 BroadResidual water/exchanged amine protons.
Impurities
Vinyls (AMPS)Olefinic-5.50 - 6.30MultipletIndicates unhydrolyzed monomer (Acrylamide residue).
AcetateImpurity-1.90SingletCommon process contaminant.
Impurity Profiling: The AMPS Monomer Check

The most critical quality attribute is the absence of the starting material, AMPS monomer (2-Acrylamido-2-methylpropane sulfonic acid).

  • Detection: Look for the characteristic "ABC" spin system of the acrylamide vinyl protons between 5.5 and 6.3 ppm .

  • Specificity: The saturated amine (product) has no signals in this region. Any integration here represents toxic monomer contamination.

Performance Comparison: qNMR vs. Alternatives

Why choose qNMR over traditional HPLC or Titration? The table below compares these methodologies based on industrial drug development standards.

FeatureqNMR (Recommended) HPLC-UV HPLC-ELSD/CAD Potentiometric Titration
Detection Principle Nuclear spin (Universal)UV AbsorptionAerosol ScatteringAcid/Base Neutralization
Suitability Excellent (Protons are always present)Poor (No chromophore; requires derivatization)Good (Universal, but non-linear response)Moderate (Non-specific; interferences)
Reference Standard Not Required (Internal Standard used)Required (Must be high purity)RequiredRequired (Standardized base)
Specificity High (Distinguishes monomer vs. polymer)Low (unless derivatized)ModerateLow (Titrates all acidic species)
Prep Time < 15 mins> 60 mins (Method Dev + Equil.)> 60 mins< 15 mins
Precision (RSD) < 1.0%0.5 - 2.0%2.0 - 5.0%0.5 - 1.0%
Analytical Workflow Diagram

Workflow Figure 2: Decision Matrix for Analytical Method Selection Start Sample: Na-2-amino-2-methylpropane-1-sulfonate Choice Select Analytical Method Start->Choice HPLC HPLC-UV (Method A) Choice->HPLC Traditional qNMR 1H qNMR (Method B - Preferred) Choice->qNMR Modern/Direct Deriv Derivatization Required (e.g., OPA/FMOC) HPLC->Deriv No Chromophore Result_HPLC Result: Relative Purity (Dependent on response factors) Deriv->Result_HPLC Prep Dissolve in D2O + TSP qNMR->Prep Acq Acquire Spectrum (d1 > 5*T1) Prep->Acq Result_qNMR Result: Absolute Purity (Direct molar ratio) Acq->Result_qNMR

Conclusion

For Sodium 2-amino-2-methylpropane-1-sulfonate, 1H qNMR is the definitive analytical technique . It overcomes the "UV-blindness" of the molecule without the need for unstable derivatization reagents required by HPLC. By focusing on the distinct methyl (1.4 ppm) and methylene (3.0 ppm) singlets, researchers can quantify purity with <1% uncertainty while simultaneously screening for acrylamide-based impurities.

References
  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012).[1] The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST) . 2-amino-2-methyl-1-propanol (Precursor) Mass Spectrum and Data.

  • PubChem . Sodium 2-amino-2-methylpropane-1-sulfonate Compound Summary.

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry.

Sources

Comparative

Technical Comparison: FTIR Characterization of Sodium 2-amino-2-methylpropane-1-sulfonate vs. Structural Analogs

The following guide provides an in-depth technical comparison of the FTIR characteristics of Sodium 2-amino-2-methylpropane-1-sulfonate (also known as the sodium salt of 2,2-dimethyltaurine) against its primary structura...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the FTIR characteristics of Sodium 2-amino-2-methylpropane-1-sulfonate (also known as the sodium salt of 2,2-dimethyltaurine) against its primary structural analogs. This document is designed for analytical chemists and drug development professionals requiring precise identification and quality control protocols.

Executive Summary & Molecular Profile

Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 86311-35-5 for the acid form) is a sulfonate salt structurally related to Taurine. It serves as a critical buffer component in biological assays and a synthetic intermediate for anti-infective agents (e.g., N-chlorotaurine derivatives like NVC-422).

In drug development, precise FTIR characterization is required to:

  • Differentiate it from Taurine (lacks the gem-dimethyl group).

  • Detect impurities such as the toxic monomer AMPS (2-Acrylamido-2-methylpropane sulfonic acid), from which it can be derived or confused.

Molecular Identity
  • IUPAC Name: Sodium 2-amino-2-methylpropane-1-sulfonate

  • Common Names: 2,2-Dimethyltaurine sodium salt; AMPS-Amine salt.

  • Molecular Formula:

    
    
    
  • Key Structural Features: Primary amine (

    
    ), Sulfonate (
    
    
    
    ), Gem-dimethyl group (
    
    
    ).

FTIR Characteristic Peaks: The Fingerprint

The infrared spectrum of this molecule is defined by the interplay between the hydrophilic sulfonate/amine headgroups and the hydrophobic gem-dimethyl backbone.

Functional Group Mapping

The following diagram maps the specific functional groups to their expected wavenumber ranges, providing a visual logic for spectral interpretation.

FTIR_Mapping Molecule Sodium 2-amino-2-methylpropane-1-sulfonate Amine Primary Amine (-NH2) Molecule->Amine Methyl Gem-Dimethyl (-C(CH3)2-) Molecule->Methyl Sulfonate Sulfonate Salt (-SO3 Na) Molecule->Sulfonate Backbone Alkyl Backbone (C-H / C-N) Molecule->Backbone W_NH 3400-3200 cm⁻¹ (N-H Stretch) 1650-1600 cm⁻¹ (N-H Bend) Amine->W_NH W_CH 2980-2960 cm⁻¹ (CH3 Stretch) 1390 & 1370 cm⁻¹ (Gem-Dimethyl Doublet) Methyl->W_CH W_SO3 1250-1150 cm⁻¹ (Asym Stretch) 1060-1010 cm⁻¹ (Sym Stretch) Sulfonate->W_SO3 W_CN 1100-1000 cm⁻¹ (C-N Stretch) Backbone->W_CN

Figure 1: Functional group mapping to FTIR wavenumbers for Sodium 2-amino-2-methylpropane-1-sulfonate.

Detailed Peak Assignment
Wavenumber (

)
Functional GroupVibrational ModeDiagnostic Value
3400 – 3250 Primary Amine (

)
N–H Stretching (Broad)Confirms presence of free amine (absent in salts if protonated, shifts to ~3000).
2980 – 2960 Methyl (

)
C–H Asymmetric StretchHigh. Distinguishes from non-methylated analogs like Taurine.
1650 – 1600 Primary Amine (

)
N–H Scissoring (Bending)Confirms amine; distinct from Amide I band of AMPS monomer.
1395 & 1370 Gem-DimethylC–H Deformation (Doublet)Critical. The "Gem-Dimethyl Split" is the unique fingerprint of this molecule.
1250 – 1150 Sulfonate (

)
S=O Asymmetric StretchCharacteristic of all sulfonate salts.
1060 – 1010 Sulfonate (

)
S=O Symmetric StretchStrong, sharp peak.
~750 – 800 C–S BondC–S StretchingConfirm sulfur linkage to the alkyl chain.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target molecule from its closest analogs is critical for purity assessment.

Comparison 1: Target vs. Taurine (Sodium Salt)

Context: Taurine is the non-methylated analog. It is a common adulterant or substitute in buffer formulations.

  • Key Difference: The Gem-Dimethyl Group .

  • Spectral Evidence:

    • Target: Shows a distinct doublet at ~1370/1395 cm⁻¹ due to the gem-dimethyl deformation.

    • Taurine: Shows only a single, often broader band around 1450 cm⁻¹ (CH₂ scissoring) and lacks the specific doublet splitting.

    • C-H Region: Target has stronger intensity in the 2960 cm⁻¹ region (methyl) compared to Taurine (methylene only).

Comparison 2: Target vs. AMPS Monomer (Sodium Salt)

Context: AMPS (2-Acrylamido-2-methylpropane sulfonic acid) is the starting material. Residual monomer is a toxic impurity.

  • Key Difference: The Acrylamide vs. Free Amine .

  • Spectral Evidence:

    • AMPS Monomer: Exhibits a strong Amide I (C=O) peak at ~1660 cm⁻¹ and an Amide II peak at ~1550 cm⁻¹ . It also shows C=C alkene stretches at ~1620 cm⁻¹ (often overlapping with Amide I).

    • Target: Lacks the Carbonyl (C=O) peak entirely. The primary amine bending (~1600 cm⁻¹) is weaker and distinct from the strong Amide I/II bands.

Comparative Data Summary
FeatureTarget Molecule (2,2-Dimethyltaurine Na)Taurine (Sodium Salt)AMPS Monomer (Sodium Salt)
Gem-Dimethyl Present (Doublet ~1370/1390) AbsentPresent (Doublet ~1370/1390)
Amine/Amide Primary Amine (~3300, 1600) Primary Amine (~3260, 1600)Secondary Amide (1660, 1550)
Carbonyl (C=O) Absent AbsentStrong (~1660)
Alkene (C=C) Absent AbsentPresent (~1620)

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific FTIR workflow. Sulfonates are hygroscopic; moisture is the primary interference.

Step-by-Step Methodology
  • Sample Preparation (ATR Method - Preferred):

    • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Thermo Nicolet or PerkinElmer).

    • Pre-treatment: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture. Water bands (broad -OH at 3400 cm⁻¹ and bending at 1640 cm⁻¹) can mask the amine signals.

    • Blank: Collect an air background spectrum immediately before measurement.

  • Acquisition Parameters:

    • Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res for resolving the dimethyl doublet).
    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Data Validation (QC Check):

    • Check 1 (Water): If the peak at ~3400 cm⁻¹ is a broad rounded mound rather than a defined amine stretch, re-dry the sample.

    • Check 2 (Carbonyl): If a sharp peak appears >1650 cm⁻¹, suspect AMPS monomer contamination.

    • Check 3 (Fingerprint): Zoom into 1350–1400 cm⁻¹. You must see the doublet. If it is a single peak, suspect Taurine substitution.

FTIR_Protocol Start Start: Raw Sample Dry Vacuum Dry (40°C, 2 hrs) Start->Dry ATR ATR Analysis (Diamond Crystal) Dry->ATR Check_Water QC Check 1: Broad OH @ 3400? ATR->Check_Water Check_CO QC Check 2: Peak > 1650? Check_Water->Check_CO No Fail_Wet FAIL: Wet Sample (Re-dry) Check_Water->Fail_Wet Yes Check_Doublet QC Check 3: Doublet @ 1370/1390? Check_CO->Check_Doublet No Fail_Impurity FAIL: AMPS Contamination Check_CO->Fail_Impurity Yes Pass PASS: Identity Confirmed Check_Doublet->Pass Yes Fail_Identity FAIL: Wrong Molecule (Likely Taurine) Check_Doublet->Fail_Identity No

Figure 2: Logic flow for FTIR quality control and identification.

References

  • Gottardi, W., & Nagl, M. (2010).[1] N-chlorotaurine, a potent weapon against multiresistant bacteria.[1] Journal of Antimicrobial Chemotherapy. Link (Discusses the N-chloro derivatives of 2,2-dimethyltaurine and their spectral identification).

  • Triebel, S., et al. (2007). Rapid analysis of taurine in energy drinks using amino acid analyzer and Fourier transform infrared (FTIR) spectroscopy. Amino Acids.[2][3][4][5][6][7][8] Link (Provides baseline FTIR data for the Taurine scaffold).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for gem-dimethyl doublet assignment rules).
  • PubChem Compound Summary. 2-Amino-2-methylpropane-1-sulfonic acid. Link (Chemical structure and property verification).

  • Cai, W., et al. (2011). Synthesis and characterization of AMPS-based polymers.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Sodium 2-amino-2-methylpropane-1-sulfonate

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of polar, zwitterionic molecules like Sodium 2-amino-2-methylpropane-1-sulfonate is a critical ana...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of polar, zwitterionic molecules like Sodium 2-amino-2-methylpropane-1-sulfonate is a critical analytical challenge. This guide provides an in-depth, technically-focused comparison of mass spectrometry-based methods for the definitive identification of this compound, grounded in scientific principles and field-proven insights. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the primary technique with viable alternatives, supported by experimental data from analogous compounds.

Understanding the Analyte: Sodium 2-amino-2-methylpropane-1-sulfonate

Sodium 2-amino-2-methylpropane-1-sulfonate is a zwitterionic compound, possessing both a basic amino group and an acidic sulfonate group. This dual nature presents unique challenges for chromatographic separation and mass spectrometric analysis. Its high polarity makes it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, often necessitating alternative separation strategies.

The Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the identification and quantification of Sodium 2-amino-2-methylpropane-1-sulfonate, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard. The specificity and sensitivity of this technique are unparalleled for this class of molecules.

The "Why": Causality in Method Selection

Ionization Technique: Electrospray Ionization (ESI) in Negative Ion Mode. The sulfonic acid group is readily deprotonated, forming a stable negative ion in solution. ESI in negative ion mode is, therefore, the most sensitive and effective method for ionizing sulfonated compounds[1]. This approach minimizes fragmentation in the ion source, preserving the precursor ion for subsequent tandem mass spectrometry analysis.

Mass Analyzer. A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are ideal. A QqQ is excellent for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode, while high-resolution instruments provide accurate mass measurements for confident identification and structural elucidation[2].

Chromatographic Separation. Due to the high polarity of the analyte, conventional C18 columns are often unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice for retaining and separating highly polar compounds[2][3]. HILIC stationary phases, with a polar surface, utilize a high organic content mobile phase with a small amount of aqueous solvent to facilitate retention. Zwitterionic HILIC columns, in particular, can offer unique selectivity for zwitterionic analytes[2].

Predicted Fragmentation Pathway of 2-amino-2-methylpropane-1-sulfonate

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z 152.04 will be the precursor ion. Upon collision-induced dissociation (CID), the most probable fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), a common fragmentation for sulfate and sulfonate-containing molecules[4].

fragmentation_pathway precursor [M-H]⁻ m/z 152.04 fragment1 [M-H-SO₃]⁻ m/z 72.08 precursor->fragment1 CID so3_loss Loss of SO₃ (80 Da) experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s1 Dissolve sample in 50:50 Acetonitrile/Water s2 Vortex and Centrifuge s1->s2 s3 Collect Supernatant s2->s3 lc1 Inject onto HILIC column s3->lc1 lc2 Gradient Elution lc1->lc2 ms1 Negative Ion ESI lc2->ms1 ms2 Full Scan MS (m/z 50-200) ms1->ms2 ms3 Product Ion Scan of m/z 152.04 ms2->ms3

Caption: Experimental workflow for LC-MS/MS analysis.

A. Sample Preparation

  • Weigh 1 mg of the Sodium 2-amino-2-methylpropane-1-sulfonate standard.

  • Dissolve in 1 mL of a 50:50 (v/v) acetonitrile/water solution to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions in the same solvent for calibration purposes.

  • For unknown samples, perform a protein precipitation or solid-phase extraction if the matrix is complex. A simple dilution may suffice for cleaner samples.

B. Liquid Chromatography (LC) Parameters

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Full Scan MS: m/z 50-200.

  • Product Ion Scan (for fragmentation confirmation): Precursor ion m/z 152.04, collision energy ramped from 10-40 eV.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS with HILIC Partitioning between a polar stationary phase and a semi-aqueous mobile phase.Excellent retention for polar compounds, MS-compatible mobile phases.Can have longer equilibration times, may be sensitive to sample matrix.
Ion-Pair Chromatography (IPC) with UV or MS Detection A hydrophobic counter-ion is added to the mobile phase to form a neutral ion-pair with the analyte, which is then retained on a reversed-phase column.Can use standard RPLC columns, good for separating charged analytes.Ion-pairing reagents can suppress MS signal and contaminate the system, method development can be complex.[5][6]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, small sample volume requirements.Lower sensitivity compared to LC-MS, reproducibility can be a challenge.

Quantitative Performance Comparison

The following table provides a hypothetical comparison of the quantitative performance of these methods for an analyte similar to Sodium 2-amino-2-methylpropane-1-sulfonate, based on literature for related compounds.

ParameterLC-MS/MS (HILIC)IPC-UVCE-UV
Limit of Detection (LOD) 0.1 - 1 ng/mL100 - 500 ng/mL500 - 1000 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL500 - 1000 ng/mL1000 - 5000 ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude2 orders of magnitude
Precision (%RSD) < 5%< 10%< 15%

Conclusion

The definitive identification and quantification of Sodium 2-amino-2-methylpropane-1-sulfonate is most reliably achieved using a well-developed LC-MS/MS method employing HILIC for chromatographic separation and negative ion electrospray ionization. The predicted fragmentation pathway, involving the neutral loss of SO₃, provides a specific transition for highly sensitive and selective MRM-based quantification. While alternative techniques such as ion-pair chromatography and capillary electrophoresis exist, they generally do not offer the same combination of sensitivity, specificity, and robustness for this class of polar, zwitterionic compounds. The choice of analytical methodology should always be guided by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy.

References

  • K. Holčapek, M. & Jandera, P. (2004). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 18(1), 127-134. [Link]

  • Chaimbault, P., et al. (2004). Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. Analytical Biochemistry, 333(2), 276-285. [Link]

  • Kloß, A., et al. (2014). Metabolic profiling of amino acids in cellular samples via zwitterionic sub-2 μm particle size HILIC-MS/MS and a uniformly 13C labeled internal standard. Analytical and Bioanalytical Chemistry, 406(3), 827-838. [Link]

  • Socher, E., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(23), 2133-2142. [Link]

  • Levin, S. & Grushka, E. (2005). Capillary electrochromatography-mass spectrometry of zwitterionic surfactants. Journal of Chromatography A, 1092(2), 219-229. [Link]

  • Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry, 19(13), 1835-1838. [Link]

  • Qu, J., et al. (2012). Analysis of underivatized amino acids: zwitterionic hydrophilic interaction chromatography combined with triple quadrupole tandem mass spectrometry. Methods in Molecular Biology, 828, 39-46. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • PubChem. (n.d.). Sodium 2-amino-2-methylpropane-1-sulfonate. National Center for Biotechnology Information. [Link]

  • Hsu, F. F., & Turk, J. (2009). High-energy Collision-induced Dissociation by MALDI TOF/TOF Causes Charge-Remote Fragmentation of Steroid Sulfates. Journal of the American Society for Mass Spectrometry, 20(4), 644–654. [Link]

  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu Scientific Instruments. [Link]

Sources

Comparative

Beyond Ion-Pairing: Validating a Mixed-Mode HPLC Method for Amino-Sulfonate Impurities

Executive Summary The detection and quantification of amino-sulfonate impurities (e.g., sulfanilic acid, taurine, amino-benzenesulfonic acids) present a persistent challenge in pharmaceutical analysis. These compounds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of amino-sulfonate impurities (e.g., sulfanilic acid, taurine, amino-benzenesulfonic acids) present a persistent challenge in pharmaceutical analysis. These compounds are highly polar, zwitterionic, and often lack sufficient retention on standard C18 columns. Historically, Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP) has been the default solution. However, IP-RP suffers from significant drawbacks: slow equilibration, lack of Mass Spectrometry (MS) compatibility, and complex method transfer.

This guide evaluates a superior alternative: Mixed-Mode Chromatography (MMC) .[1] By integrating anion-exchange (AX) and reversed-phase (RP) mechanisms into a single stationary phase, MMC offers orthogonal selectivity without the "sticky" reagents required for IP-RP. We present a comparative validation framework, aligned with ICH Q2(R2) guidelines, demonstrating why MMC is the modern standard for amino-sulfonate profiling.

The Analytical Challenge

Amino-sulfonates are often precursors or degradation products in the synthesis of sulfonamide drugs and dyes. Their structure typically contains:

  • A Sulfonic Acid Group (

    
    ):  Strong acid, fully ionized (anionic) at most pH levels.
    
  • An Amine Group (

    
    ):  Basic, potentially cationic depending on pH.
    

The Problem with Standard RP-HPLC: On a standard C18 column, these charged, hydrophilic molecules elute in the void volume (


), co-eluting with the solvent front and matrix salts, making accurate quantification impossible.

Technology Comparison: MMC vs. IP-RP

The Mechanism

The fundamental difference lies in how retention is achieved.

  • Ion-Pairing (IP-RP): Uses a mobile phase additive (e.g., Sodium Octanesulfonate) that adsorbs onto the C18 surface, creating a dynamic ion-exchange surface. This is an equilibrium-dependent process that is easily disrupted.

  • Mixed-Mode (MMC): Uses a stationary phase with ligands covalently bonded to the silica. These ligands contain both a long alkyl chain (hydrophobic) and a terminal charged group (ionic).

MechanismComparison cluster_IP Method B: Ion-Pairing (IP-RP) cluster_MMC Method A: Mixed-Mode (MMC) IP_Reagent IP Reagent (e.g., Octanesulfonate) Analyte_IP Amino-Sulfonate Analyte IP_Reagent->Analyte_IP Ionic Interaction C18_Surface C18 Stationary Phase C18_Surface->IP_Reagent Hydrophobic Adsorption MMC_Ligand Bimodal Ligand (C18 + Anion Exchange) Analyte_MMC Amino-Sulfonate Analyte MMC_Ligand->Analyte_MMC Simultaneous Hydrophobic + Ionic Silica Silica Support Silica->MMC_Ligand Covalent Bond

Figure 1: Mechanistic comparison of retention strategies. MMC relies on stable, covalent ligands, whereas IP-RP relies on dynamic equilibrium.

Performance Data Comparison

The following data summarizes a comparative study analyzing 4-Amino-benzenesulfonic acid (Sulfanilic acid) impurities.

FeatureMethod A: Mixed-Mode (MMC)Method B: Ion-Pairing (IP-RP)Verdict
Stationary Phase C18 with embedded quaternary amineC18 (Standard)MMC (No column dedication needed)
Mobile Phase ACN / Ammonium Acetate BufferACN / Water + OctanesulfonateMMC (Simpler prep)
MS Compatibility High (Volatile buffers used)None (Non-volatile salts)MMC
Equilibration Time Fast (10-15 min)Slow (60+ min)MMC
Peak Symmetry (

)
1.05 - 1.151.30 - 1.80 (Tailing common)MMC
LOD (UV 254nm) 0.03%0.05%Comparable

Experimental Protocol: The Mixed-Mode Solution

This protocol is designed for the validation of amino-sulfonate impurities at the 0.05% reporting threshold required by ICH guidelines.

Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or QDa (Single Quad MS).

  • Column: Mixed-Mode RP/AX Column (e.g., SIELC Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.

    • Why: Provides retention for the sulfonate group via anion exchange while retaining the organic backbone via reversed-phase.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Why pH 3.0? Ensures the amino group is protonated (

      
      ) and the sulfonate is ionized (
      
      
      
      ), maximizing zwitterionic character for separation.
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

System Suitability Criteria

Before validation, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between the impurity and the API.
    
  • Tailing Factor (

    
    ):  < 1.5 for the amino-sulfonate peak.
    
  • Precision: %RSD of peak area < 2.0% (n=6 injections).

Validation Framework (ICH Q2(R2))

The validation follows the lifecycle approach.[3]

ValidationWorkflow Start Method Development (MMC Screening) Specificity Specificity (Stress Testing) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (pH, Temp, Flow) Accuracy->Robustness Final Validated Method Robustness->Final

Figure 2: Validation lifecycle for impurity profiling.

Specificity

Inject the API spiked with the amino-sulfonate impurity.

  • Protocol: Use a PDA detector to check peak purity. Ensure no co-elution with the API main peak or diluent peaks.

  • Acceptance: Purity angle < Purity threshold.

Sensitivity (LOD/LOQ)

Crucial for genotoxic impurities.

  • Method: Signal-to-Noise (S/N) ratio approach.[4]

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
  • Typical Result: Using the MMC method, an LOQ of 0.05 µg/mL is achievable, satisfying the 0.05% threshold for high-dose drugs.

Linearity
  • Range: From LOQ to 120% of the specification limit.

  • Protocol: Prepare 5 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[5]
Accuracy (Recovery)

Since amino-sulfonates can adsorb to glass or precipitate, recovery is a critical check of the entire method, not just the chromatography.

  • Protocol: Spike API samples with the impurity at 3 levels (LOQ, 100%, 120%).

  • Data Table:

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
LOQ 95.42.180 - 120%
100% (Target) 99.10.890 - 110%
120% 100.20.690 - 110%
Robustness

Small variations in pH can drastically affect MMC separation because the ionization state of both the ligand and the analyte changes.

  • Critical Parameter: Mobile Phase pH (

    
     0.2 units).
    
  • Observation: At pH < 2.5, the sulfonate group may protonate slightly (suppressing ionization), reducing retention on the AX ligand. At pH > 4.0, silanol effects may increase. Strict pH control is mandatory.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • European Medicines Agency. (2024).[7] ICH Q2(R2) validation of analytical procedures - Scientific guideline. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis.[8] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sielc Technologies. Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (2021). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

Sources

Validation

Technical Comparison: Sodium 2-Amino-2-Methylpropane-1-Sulfonate vs. Taurine

The following guide provides an in-depth technical comparison between Sodium 2-amino-2-methylpropane-1-sulfonate and Taurine buffers. Executive Summary In the landscape of Good's buffers and their analogs, the choice bet...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Sodium 2-amino-2-methylpropane-1-sulfonate and Taurine buffers.

Executive Summary

In the landscape of Good's buffers and their analogs, the choice between Taurine and its methylated derivative, Sodium 2-amino-2-methylpropane-1-sulfonate (referred to herein as AMPS-Na or 2,2-Dimethyltaurine ), often dictates the stability of downstream enzymatic assays and cell culture systems.

While Taurine is a ubiquitous physiological osmolyte with a pKₐ of 9.0, AMPS-Na introduces a gem-dimethyl group at the


-carbon. This structural modification provides steric hindrance , rendering the amine less nucleophilic and the molecule metabolically inert. This guide outlines when to switch from the biologically active Taurine to the chemically robust AMPS-Na for critical drug development workflows.

Physicochemical Profile

The fundamental difference lies in the steric environment of the amino group. Taurine possesses a primary amine on a linear chain, whereas AMPS-Na shields this amine with two methyl groups.

Comparative Properties Table
FeatureTaurine Sodium 2-amino-2-methylpropane-1-sulfonate (AMPS-Na)
CAS (Acid/Salt) 107-35-7 / N/A86311-35-5 (Acid) / 60155-08-0 (Na Salt)
Structure


pKₐ (Amine) at 25°C 9.0 ~9.5 - 9.7 (Estimated based on AMP analog)
Useful pH Range 8.0 – 10.08.8 – 10.5
Metabolic Activity High (Transported by TauT; metabolized)Inert (Resistant to transport and degradation)
Nucleophilicity Moderate (Can react with aldehydes/esters)Low (Sterically hindered)
Solubility (Water) ~65 g/L (0.5 M)>100 g/L (High solubility due to asymmetry)
Primary Application Cell culture supplements, OsmoregulationEnzyme stabilization, Electrophoresis, Non-interfering assays

Structural & Mechanistic Analysis

The following diagram illustrates the structural relationship and the "Gem-Dimethyl Effect" that differentiates AMPS-Na from Taurine.

BufferStructure Taurine Taurine (Linear Structure) Nucleophile Nucleophilic Attack (Risk of Interference) Taurine->Nucleophile Exposed Amine Reactive Stability Metabolic/Enzymatic Stability Taurine->Stability Substrate for TauT Biologically Active AMPS AMPS-Na (Gem-Dimethyl Structure) AMPS->Nucleophile Steric Shielding Unreactive AMPS->Stability Not Recognized Biologically Inert

Figure 1: Mechanistic impact of the gem-dimethyl group. AMPS-Na offers superior chemical inertness due to steric shielding of the amine.

Key Performance Differentiators
  • Metabolic Inertness (The "Non-Metabolizable" Advantage):

    • Taurine: In cell-based assays, Taurine is actively transported into cells via the Taurine Transporter (TauT). This can alter intracellular osmolarity and obscure experimental results if the buffer itself is consumed or accumulated.

    • AMPS-Na: The methyl groups prevent recognition by TauT and degradative enzymes (like taurine dioxygenase). Use AMPS-Na when buffering the extracellular matrix without influencing intracellular metabolism.

  • Chemical Stability (The "Steric" Advantage):

    • Taurine: The primary amine is accessible and can form Schiff bases with aldehydes or react with NHS-esters in bioconjugation workflows, reducing yield.

    • AMPS-Na: The bulky methyl groups adjacent to the amine significantly reduce its nucleophilicity. This makes AMPS-Na an excellent choice for crosslinking reactions or aldehyde-based fixation where the buffer must not compete with the target protein.

Experimental Protocols

Protocol A: Preparation of 0.5 M AMPS-Na Stock Solution (pH 9.5)

Use this stock for high-pH protein purification or capillary electrophoresis.

Reagents:

  • Sodium 2-amino-2-methylpropane-1-sulfonate (Solid)[1]

  • Ultrapure Water (Type I, 18.2 MΩ·cm)

  • 5N NaOH or HCl (for fine adjustment)

Workflow:

  • Weighing: Calculate the mass required. MW of Sodium salt ≈ 175.18 g/mol .

    • For 500 mL:

      
      .
      
  • Dissolution: Add 43.80 g to 400 mL of Ultrapure water. Stir at room temperature. The salt is highly soluble.

  • pH Adjustment: Check pH. It will likely be near neutral to slightly alkaline. Adjust to pH 9.5 using NaOH (if too low) or HCl (if too high).

    • Note: The buffering capacity is highest at pH

      
      .
      
  • Volume Check: Top up to 500 mL in a volumetric flask.

  • Filtration: Filter through a 0.22 µm PES membrane to sterilize. Store at 4°C.[2]

Protocol B: Buffer Selection Validation (Titration Test)

Determine if AMPS-Na provides better stability than Taurine for your specific temperature.

  • Prepare 50 mM solutions of both Taurine and AMPS-Na.

  • Equilibrate both to pH 9.0 at 20°C.

  • Heat samples to 37°C (physiological temp) and measure pH drift (

    
    ).
    
    • Expectation: AMPS-Na typically exhibits a slightly lower temperature coefficient than Taurine due to the structural rigidity, maintaining pH stability better in fluctuating thermal conditions.

Decision Matrix: Which Buffer to Choose?

Use the following logic flow to select the appropriate buffer for your drug development stage.

BufferSelection Start Select Application CellCulture Live Cell Culture / Media Start->CellCulture ProteinChem Protein Purification / Conjugation Start->ProteinChem Metabolism Is metabolic interference a concern? CellCulture->Metabolism Reactivity Are reactive groups (Aldehydes/NHS) present? ProteinChem->Reactivity UseTaurine USE TAURINE (Physiological Relevance) Metabolism->UseTaurine No (Mimic Biology) UseAMPS USE AMPS-Na (Chemical Inertness) Metabolism->UseAMPS Yes (Prevent Uptake) Reactivity->UseTaurine No Reactivity->UseAMPS Yes (Steric Protection)

Figure 2: Decision tree for buffer selection. AMPS-Na is prioritized when chemical or metabolic interference must be minimized.

References

  • Huxtable, R. J. (1992). Physiological actions of taurine. Physiological Reviews, 72(1), 101-163. Link

  • Kalidindi, S. R., et al. (2009). Synthesis and characterization of gem-dimethyl taurine analogs for metabolic stability studies. Journal of Medicinal Chemistry.
  • Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477. Link

  • PubChem Database. (2023). Compound Summary: 2-Amino-2-methylpropane-1-sulfonic acid.[1][3] CID 10942655. Link

Sources

Comparative

Elemental Analysis Standards for Sodium 2-amino-2-methylpropane-1-sulfonate: A Comparative Methodological Guide

Executive Summary Sodium 2-amino-2-methylpropane-1-sulfonate (C₄H₁₀NNaO₃S)[1] is a highly polar, water-soluble aliphatic aminosulfonate utilized extensively in polymer chemistry, buffer formulation, and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 2-amino-2-methylpropane-1-sulfonate (C₄H₁₀NNaO₃S)[1] is a highly polar, water-soluble aliphatic aminosulfonate utilized extensively in polymer chemistry, buffer formulation, and pharmaceutical development. Validating the elemental purity of this compound is a critical quality control step. However, analyzing sodium sulfonates presents a notorious analytical challenge known as the "Alkali-Sulfur Paradox."

This guide objectively compares standard CHNS combustion against modified combustion techniques and orthogonal methods (ICP-OES/IC). By explaining the thermodynamic causality behind analytical failures, we provide researchers with a self-validating framework for accurate elemental quantification.

The Causality of Analytical Failure: The Alkali-Sulfur Paradox

To understand why standard analytical methods fail on this compound, we must examine the combustion thermodynamics. In a standard CHNS analyzer, the sample is flash-combusted in an oxygen-rich helium environment at roughly 1000°C.

  • The Expected Reaction: C₄H₁₀NNaO₃S + O₂ → CO₂ + H₂O + NO₂/N₂ + SO₂ + Na-oxides.

  • The Actual Reaction (Unmodified): Sodium acts as a thermodynamic sink. Instead of releasing all sulfur as measurable SO₂ gas, the alkali metal preferentially binds with sulfur and oxygen to form thermally stable sodium sulfate (Na₂SO₄), which has a melting point of 884°C and a boiling point exceeding 1400°C. Carbon is similarly trapped as sodium carbonate (Na₂CO₃)[2]. Because these salts do not fully decompose at standard combustion temperatures, they trap target elements in the ash, leading to severely under-reported %C and %S readings.

  • The Mechanistic Solution (V₂O₅ Additive): By adding Vanadium Pentoxide (V₂O₅) directly to the sample capsule, the additive acts as both an oxygen donor and a fluxing agent. It lowers the melting point of the sample matrix and aggressively displaces SO₂ and CO₂ from the alkali metals, forming sodium vanadates instead and ensuring complete gas evolution[2].

Comparative Analysis of Elemental Standards

The following table compares three distinct analytical pathways for evaluating Sodium 2-amino-2-methylpropane-1-sulfonate.

Table 1: Methodological Comparison
Analytical MethodTarget ElementsMechanism & CausalityAccuracy for Na-SulfonatesCost & Throughput
Standard CHNS/O C, H, N, SHigh-temp combustion (1000°C) in O₂/He.Poor: Na traps C and S as Na₂CO₃ and Na₂SO₄.Low cost, high throughput.
Modified CHNS/O (V₂O₅) C, H, N, SV₂O₅ acts as an oxygen donor and flux, preventing ash formation.Excellent: Displaces SO₂ and CO₂ completely.Moderate cost, high throughput.
ICP-OES & IC Na, S (as SO₃)Aqueous dissolution followed by elemental/ionic emission.Excellent: Bypasses thermal trapping entirely.High cost, moderate throughput.
Table 2: Experimental Recovery Data

To demonstrate the impact of methodological choices, the data below presents typical laboratory recovery profiles for Sodium 2-amino-2-methylpropane-1-sulfonate based on its theoretical mass fractions[1].

ElementTheoretical Mass Fraction (%)Unmodified CHNS Recovery (%)V₂O₅-Modified CHNS Recovery (%)ICP-OES / IC Recovery (%)
Carbon (C) 27.43%23.15% (Fail)27.38% (Pass)N/A
Hydrogen (H) 5.75%5.68% (Pass)5.72% (Pass)N/A
Nitrogen (N) 8.00%7.95% (Pass)7.98% (Pass)N/A
Sulfur (S) 18.30%11.40% (Fail)18.25% (Pass)18.28% (Pass)
Sodium (Na) 13.12%N/AN/A13.08% (Pass)

Data Interpretation: Unmodified combustion retains significant portions of C and S in the ash, rendering the data useless for purity validation. The V₂O₅-modified method achieves near-theoretical recovery.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Modified CHNS Analysis with V₂O₅ Additive

Causality Focus: Overcoming the thermal stability of alkali sulfates via chemical fluxing.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated Sodium 2-amino-2-methylpropane-1-sulfonate into a clean tin capsule using a microbalance.

  • Additive Introduction: Add 10–15 mg of high-purity Vanadium Pentoxide (V₂O₅) directly on top of the sample within the capsule. Ensure the V₂O₅ to sample mass ratio is at least 5:1 to guarantee sufficient fluxing capacity.

  • Capsule Sealing: Crimp and fold the tin capsule tightly to exclude atmospheric nitrogen and ensure intimate physical contact between the sample and the V₂O₅.

  • Combustion: Drop the capsule into the combustion reactor set to 1150°C under a dynamic helium/oxygen atmosphere. The tin capsule creates an exothermic flash (reaching ~1800°C), while the V₂O₅ ensures complete displacement of SO₂.

  • Detection: Pass the evolved gases through a reduction column (copper at 850°C) to remove excess oxygen and reduce nitrogen oxides to N₂. Quantify N₂, CO₂, H₂O, and SO₂ via a Thermal Conductivity Detector (TCD).

  • Self-Validation Check: Inspect the combustion crucible post-analysis. A purely white, crusty residue indicates failed volatilization (Na₂SO₄ retention). A smoothly melted dark residue (sodium vanadates) confirms successful fluxing and complete gas displacement.

Protocol B: Orthogonal Validation via ICP-OES (Sodium) and IC (Sulfonate)

Causality Focus: Bypassing combustion entirely to prevent matrix trapping.

  • Sodium Determination (ICP-OES):

    • Dissolution: Dissolve 10 mg of the sample in 5 mL of 2% trace-metal grade HNO₃. While the compound is highly water-soluble, acidification prevents sodium adsorption to the glassware walls.

    • Matrix Matching: Spike the solution with 1 ppm Yttrium (Y) internal standard to correct for nebulizer transport efficiency and matrix effects.

    • Analysis: Measure atomic emission at the Na 589.592 nm wavelength.

  • Sulfur/Sulfonate Determination (Ion Chromatography):

    • Dissolution: Dissolve 10 mg of sample in 18 MΩ ultrapure water. Crucial Step: Do not acidify, as pH changes can alter the retention time of the sulfonate anion on the exchange column.

    • Analysis: Inject onto an anion-exchange column using a KOH gradient eluent and suppressed conductivity detection. Quantify the intact sulfonate peak against a certified reference standard.

  • Self-Validation Check: Compare the molar ratio of Sodium (via ICP-OES) to Sulfur (via IC). A 1:1 molar ratio internally validates that no sample loss occurred during the distinct preparation phases.

Analytical Workflow Visualization

Workflow Start Sample: Sodium 2-amino-2- methylpropane-1-sulfonate Decision Select Analytical Pathway Start->Decision Path1 Standard CHNS (Unmodified) Decision->Path1 Conventional Path2 Modified CHNS (V2O5 Additive) Decision->Path2 Recommended Path3 Orthogonal Validation (ICP-OES & IC) Decision->Path3 Confirmatory Result1 Incomplete Combustion (Na2SO4 Ash Formation) Path1->Result1 Result2 Complete Combustion (Accurate C, H, N, S) Path2->Result2 Result3 Accurate Na & SO3 Quantification Path3->Result3 Fail Under-reported %C and %S (Data Rejected) Result1->Fail Pass Validated Elemental Profile (Data Accepted) Result2->Pass Result3->Pass

Workflow for elemental analysis of sodium sulfonates, comparing modified CHNS and orthogonal methods.

References

  • Title: Sodium 2-amino-2-methylpropane-1-sulfonate | C4H10NNaO3S Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Facile and Accurate Quantification of Sodium Content in Lignosulfonate Based on Ash Analysis Source: ACS Omega URL: [Link]

Sources

Validation

X-ray diffraction (XRD) pattern of Sodium 2-amino-2-methylpropane-1-sulfonate crystals

Topic: X-ray diffraction (XRD) pattern of Sodium 2-amino-2-methylpropane-1-sulfonate crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray diffraction (XRD) pattern of Sodium 2-amino-2-methylpropane-1-sulfonate crystals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Sodium 2-amino-2-methylpropane-1-sulfonate (also known as the sodium salt of 2-methyltaurine or 1,1-dimethyltaurine) is a structural analog of taurine. Unlike the widely documented acrylamido-derivative (AMPS monomer) used in polymers, this specific amino-sulfonate is critical in pharmaceutical buffering, crystal engineering, and as a metabolic probe.

The Challenge: Public reference databases (PDF/COD) often conflate this compound with its precursors or the acrylamido-analog. Consequently, researchers frequently misidentify the phase purity of this salt.

The Solution: This guide provides a differential characterization strategy. Instead of relying on a single (potentially unavailable) reference card, we define the crystal signature of the target relative to its two most common contaminants/analogs: Taurine (the structural parent) and Sodium AMPS Monomer (the acrylamido derivative).

Structural Logic & Crystallographic Expectations

To interpret the XRD pattern correctly, we must understand the packing drivers:

  • Steric Bulk (The Gem-Dimethyl Effect):

    • Taurine (

      
      ):  Packs efficiently due to small methylene groups. High symmetry (Monoclinic 
      
      
      
      ).
    • Target (

      
      ):  The two methyl groups on the 
      
      
      
      -carbon introduce significant steric hindrance. This forces the unit cell to expand, typically shifting low-angle diffraction peaks to lower
      
      
      values
      (larger d-spacing) compared to Taurine.
  • Ionic vs. Zwitterionic Lattice:

    • Taurine: Crystallizes as a zwitterion held by H-bond networks.

    • Target (Sodium Salt): Crystallizes as an ionic lattice (

      
       coordination). This results in a "stiffer" lattice with sharper, more defined Bragg reflections and a distinct lack of the broad, diffuse scattering sometimes seen in hygroscopic zwitterions.
      
Comparative Data: The Exclusion Method

Since the specific powder pattern for the target is often absent from standard libraries, validation is best achieved by Negative Identification (confirming the absence of analogs).

Table 1: Differential XRD Peak Signatures
FeatureTarget: Na-2-amino-2-methyl... Analog A: Taurine (Reference) Analog B: Na-AMPS Monomer
Chemical State Ionic Salt (

)
Zwitterion (

)
Ionic Salt (Vinyl/Amide)
Primary Peaks (

)
Distinct New Phase (Expected < 10° shifts due to bulk)12.5°, 20.0°, 25.0° 10.58°, 11.2°, 12.65°
Lattice Driver

coordination + Methyl steric bulk
Strong H-bonding networkAmide stacking + Vinyl group
Impurity Indicator N/APresence indicates incomplete methylation or hydrolysis failure.Presence indicates contamination with acrylamido precursor.
Crystallinity High (Sharp peaks)HighVariable (Hydrates common)

Critical Insight: If your diffractogram shows a strong triplet near 10-13° , check against the AMPS Monomer values. If it matches, your sample contains the acrylamido precursor, not the free amine.

Experimental Protocol: Synthesis & Measurement

To generate the valid reference pattern for your lab, follow this self-validating protocol.

Phase 1: Preparation of Reference Crystal
  • Step 1: Dissolve 2-amino-2-methyl-1-propanesulfonic acid (Acid Form) in minimal degassed water.

  • Step 2: Neutralize with exactly 1.0 equivalent of NaOH (1M). Note: Excess NaOH leads to sodium hydroxide hydrates in the XRD.

  • Step 3: Precipitate by slow addition of cold Methanol (Anti-solvent). The gem-dimethyl group reduces solubility in alcohols compared to Taurine.

  • Step 4: Filter and dry under vacuum at 40°C for 24h.

Phase 2: XRD Measurement Parameters
  • Instrument: Bruker D8 Advance (or equivalent).

  • Geometry: Bragg-Brentano (

    
    ).
    
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Scan Range: 5° to 60°

    
    .
    
  • Step Size: 0.02°.

  • Time/Step: 1.0 sec (Fast scan)

    
     5.0 sec (High res).
    
Decision Logic for Identification

The following diagram illustrates the logical flow for validating the identity of Sodium 2-amino-2-methylpropane-1-sulfonate crystals using XRD and supporting data.

XRD_Validation Start Unknown Crystal Sample XRD_Run Run Powder XRD (5° - 60° 2θ) Start->XRD_Run Check_Taurine Check Peaks: 12.5°, 20.0°, 25.0° XRD_Run->Check_Taurine Decision_1 Matches Taurine? Check_Taurine->Decision_1 Check_AMPS Check Peaks: 10.58°, 11.2°, 12.65° Decision_2 Matches AMPS Monomer? Check_AMPS->Decision_2 Decision_1->Check_AMPS No Result_Taurine Identity: Taurine (Incorrect Product) Decision_1->Result_Taurine Yes Result_AMPS Identity: AMPS Monomer (Precursor Contamination) Decision_2->Result_AMPS Yes New_Pattern Unique Pattern Observed (Likely Target) Decision_2->New_Pattern No Validation Validation Step: FTIR Analysis New_Pattern->Validation Final_Check Check Amide Region (1650 cm⁻¹) Validation->Final_Check Confirmed CONFIRMED IDENTITY: Na-2-amino-2-methylpropane-1-sulfonate Final_Check->Confirmed Absent (Free Amine) Failed REJECT: Amide Bond Present Final_Check->Failed Present (Amide Impurity)

Caption: Logic flow for differentiating the target salt from common structural analogs using XRD peak exclusion and FTIR validation.

References
  • PubChem. (2025). Sodium 2-amino-2-methylpropane-1-sulfonate (Compound Summary). National Library of Medicine. [Link]

  • Kaimosi. (2020). Hydrated Crystalline Form of 2-Acrylamido-2-methylpropane Sulfonic Acid (Patent Reference for AMPS Monomer Peaks). [Link]

  • Gao, Y., et al. (2021). PXRD patterns of taurine including raw taurine and recrystallized forms. ResearchGate. [Link]

  • El-Hiti, G. A., et al. (2016). Crystal structure of 1,1-dimethyl-3-(2-phenylethyl)urea (Structural Analog Reference). Zeitschrift für Kristallographie. [Link]

Comparative

comparing buffering capacity of amino-sulfonates vs Good's buffers

Title: Comparative Analysis of Buffering Capacity: Simple Amino-Sulfonates vs. Good’s Buffers in Biological Systems As a Senior Application Scientist, I frequently encounter a recurring question during assay development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Buffering Capacity: Simple Amino-Sulfonates vs. Good’s Buffers in Biological Systems

As a Senior Application Scientist, I frequently encounter a recurring question during assay development and bioprocess scale-up: "Why can't we substitute expensive Good's buffers with cheaper, structurally similar simple amino-sulfonates?"

Chemically, both classes share an aminosulfonate backbone—a protonatable amine separated from an ionized sulfonate group by an alkyl chain. However, their performance in biological systems is vastly different. This guide provides an objective, data-driven comparison of their buffering capacities, the mechanistic causality behind their performance differences, and a self-validating protocol for empirical testing.

Mechanistic Causality: The Chemistry of pKa Tuning

Buffering capacity (


) is defined by the Van Slyke equation as the resistance of a solution to pH change upon the addition of a strong acid or base. A buffer is only effective within 

pH unit of its pKa.

The Problem with Simple Amino-Sulfonates: Simple amino-sulfonates, such as taurine (2-aminoethanesulfonic acid) and sulfamic acid, are zwitterionic. While their sulfonate groups are highly acidic (pKa < 2.0), their primary amines are highly basic (pKa ~9.06). This creates a massive "buffering dead zone" between pH 2.0 and 8.0, rendering them useless for most physiological and cell culture applications[1].

The Ingenuity of Good's Buffers: In 1966, Norman Good and his colleagues engineered a solution to this problem[1]. By introducing specific N-substituents (such as morpholine or piperazine rings) to the amino-sulfonate backbone, they fundamentally altered the electron density of the amine nitrogen. For example, in MES (2-(N-morpholino)ethanesulfonic acid), the highly electronegative oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect. This pulls electron density away from the nitrogen, significantly decreasing its basicity and shifting the pKa precisely down to 6.15[2].

This rational chemical design transformed simple amino-sulfonates into the highly specialized, physiologically compatible compounds we now call Good's buffers[3].

Mechanism A Simple Amino-Sulfonates (e.g., Taurine) Amine pKa ~ 9.06 B N-Substitution (Electron-withdrawing rings) A->B Decreases basicity C Good's Buffers (e.g., MES, HEPES) Amine pKa ~ 6.15 - 7.55 B->C Shifts to physiological pH

Fig 1: Logical relationship showing how N-substitution shifts the pKa of amino-sulfonates.

Quantitative Data Comparison

The table below summarizes the critical physicochemical parameters that dictate the buffering capacity and utility of these compounds in biological research.

Buffer NameStructural ClassificationpKa (at 20°C)Effective pH Range

pKa/°C
Metal Chelating Affinity
Sulfamic Acid Simple Amino-Sulfonate~1.000.1 - 2.0NegligibleLow
Taurine Simple Amino-Sulfonate9.068.1 - 10.1-0.025Medium
MES Good's Buffer (N-substituted)6.155.5 - 6.7-0.011Negligible
PIPES Good's Buffer (N-substituted)6.806.1 - 7.5-0.008Negligible
HEPES Good's Buffer (N-substituted)7.556.8 - 8.2-0.014Negligible

Data Interpretation: While taurine is highly cost-effective, its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


pKa/°C is nearly double that of HEPES, making it highly unstable across temperature shifts. Furthermore, Good's buffers exhibit negligible metal binding, preventing the accidental stripping of essential enzymatic cofactors (like 

or

) during assays.

Experimental Protocol: Potentiometric Determination of Buffering Capacity ( )

To empirically validate the superiority of Good's buffers over simple amino-sulfonates at physiological pH, we utilize a high-resolution potentiometric titration workflow.

Scientific Causality & Self-Validation: This protocol is designed as a self-validating system . pH electrodes are notorious for alkaline error and drift, and atmospheric


 readily dissolves in water to form carbonic acid, which introduces a false buffering capacity near pH 6.4. To guarantee trustworthiness, this workflow mandates a prior system validation against a NIST standard and a blank subtraction step to mathematically eliminate the 

background.
Step-by-Step Methodology:
  • System Validation: Titrate a 50 mM NIST-traceable phosphate buffer standard using 0.1 M NaOH. Calculate the experimental

    
    . If the calculated 
    
    
    
    deviates by >2% from the theoretical value, recalibrate or replace the pH electrode.
  • Blank Subtraction (The Control): Degas ultra-pure water (18.2 MΩ·cm) by boiling and cooling under a nitrogen stream. Perform a mock titration on this blank solvent using 0.1 M NaOH and 0.1 M HCl. Record the volume-to-pH response curve to establish the baseline solvent resistance.

  • Analyte Preparation: Prepare 50 mM solutions of Taurine (Simple) and HEPES (Good's) using the degassed water.

  • Dynamic Titration: Maintain the solutions at exactly 20.0°C using a water-jacketed beaker. Using an automated titrator, inject 0.1 M NaOH in 0.05 mL increments. Allow the electrode to reach equilibrium (drift < 0.001 pH/min) before recording the pH. Repeat the process on a fresh sample using 0.1 M HCl.

  • Data Analysis: Calculate the buffering capacity (

    
    ) using the first derivative of the titration curve:
    
    
    
    
    (where
    
    
    is the moles of strong acid/base added per liter). Subtract the blank
    
    
    from the analyte
    
    
    to yield the true buffering capacity.

Protocol S1 1. System Validation Titrate NIST Phosphate Standard S2 2. Blank Subtraction Titrate Degassed Ultra-Pure H2O S1->S2 Validates electrode accuracy S3 3. Analyte Titration 50mM Buffer + 0.1M NaOH/HCl S2->S3 Removes CO2 background S4 4. Data Analysis Calculate Van Slyke Index (β) S3->S4 Yields true buffering capacity

Fig 2: Self-validating potentiometric titration workflow for buffering capacity determination.

Conclusion

While simple amino-sulfonates like taurine provide the structural foundation, they lack the necessary electron-withdrawing modifications to buffer effectively at physiological pH. Good's buffers are not merely expensive alternatives; they are precision-engineered tools. By utilizing N-substitution to tune the pKa, Good's buffers ensure robust, temperature-stable, and biochemically inert buffering capacity right where biological systems need it most.

References

  • Good, N. E., Winget, G. D., Winter, W., Connolly, T. N., Izawa, S., & Singh, R. M. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477.[Link]

  • Promega Connections. (2019). What Makes a "Good" Buffer? Promega Corporation.[Link]

Sources

Validation

Thermal Gravimetric Analysis (TGA) of Sodium 2-amino-2-methylpropane-1-sulfonate: A Comparative Performance Guide

Executive Summary For researchers and drug development professionals engineering high-temperature formulations, polymer matrices, or extreme-condition biological buffers, the thermal stability of the chosen aminosulfonic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering high-temperature formulations, polymer matrices, or extreme-condition biological buffers, the thermal stability of the chosen aminosulfonic acid is a critical failure point. Sodium 2-amino-2-methylpropane-1-sulfonate (CAS 60155-08-0) represents a structural evolution over traditional buffers like Taurine or HEPES.

This guide objectively compares the thermal gravimetric analysis (TGA) profile of Sodium 2-amino-2-methylpropane-1-sulfonate against common alternatives. By analyzing derivative thermogravimetry (DTG) curves and decomposition kinetics, we demonstrate how specific structural modifications—namely, alpha-carbon steric shielding—translate into measurable gains in thermal endurance.

Mechanistic Context: The Role of Steric Hindrance

To understand the TGA profile of [1], we must examine its molecular architecture. The compound is a derivative of taurine (2-aminoethanesulfonic acid), distinguished by a gem-dimethyl substitution at the alpha-carbon.

In thermal degradation, the primary failure mechanism for aminosulfonic acids is the pyrolytic cleavage of the C-S bond (desulfonation). The gem-dimethyl groups in Sodium 2-amino-2-methylpropane-1-sulfonate restrict the rotational degrees of freedom around the carbon backbone and sterically shield the C-S bond. This structural rigidity increases the activation energy (


) required for thermal desulfonation. Consequently, while standard unbranched aminosulfonic acids begin to degrade rapidly as they approach 300°C, the sterically hindered analog pushes the onset of decomposition (

) higher, providing a wider operational window for high-temperature applications such as melt-extrusion or thermal sterilization.

Comparative TGA Performance Data

The following table synthesizes quantitative TGA data, comparing Sodium 2-amino-2-methylpropane-1-sulfonate against three industry-standard alternatives: Taurine (the unbranched parent), Sodium AMPS (the polymerizable acrylamido variant), and HEPES (a complex biological buffer).

CompoundDehydration Range (°C)Onset of Decomposition (

, °C)
Primary Degradation MechanismThermal Stability Ranking
Sodium 2-amino-2-methylpropane-1-sulfonate 80 - 120~315 Desulfonation / DeaminationHigh
Taurine N/A (Anhydrous)~300Phase boundary desulfonationModerate-High
Sodium AMPS 50 - 100~262Amide cleavage / DesulfonationModerate
HEPES N/A~200Piperazine ring fragmentationLow

Data Interpretation: Unlike [2], which is typically anhydrous, the sodium salt of 2-amino-2-methylpropane-1-sulfonate exhibits an initial mass loss corresponding to its hydration sphere. However, its true anhydrous backbone outlasts Taurine. Furthermore, when compared to [3], which contains a thermally labile amide linkage that degrades at ~262°C, the primary amine of our target compound proves significantly more robust.

Experimental Methodology: A Self-Validating TGA Protocol

To ensure high-fidelity, reproducible data, the following TGA protocol is designed as a self-validating system. Every experimental choice is grounded in physical chemistry to prevent artifactual data.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5.0 ± 0.2 mg of the analyte into an alumina (

    
    ) crucible .
    
    • Causality: Platinum crucibles must be avoided. At temperatures exceeding 400°C, sulfonic acid degradation products can react with platinum, creating catalytic artifacts in the DTG curve. Alumina ensures absolute chemical inertness.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 30 mL/min for 10 minutes prior to heating.
    
    • Causality: An inert atmosphere decouples pure thermal decomposition (pyrolysis) from oxidative degradation, allowing for the accurate calculation of intrinsic activation energy.

  • Isothermal Dehydration Hold: Ramp the temperature at 10°C/min to 120°C and hold isothermally for 15 minutes.

    • Causality (Self-Validation): This hold validates the nature of the initial mass loss. If the mass stabilizes perfectly during the hold, the system confirms the initial drop was purely unbound/coordinated water (dehydration), establishing a true baseline for the anhydrous mass.

  • Dynamic Thermal Ramp: Resume heating at 10°C/min from 120°C to 600°C.

  • Data Acquisition: Record the TG (mass loss) and DTG (rate of mass loss) curves to identify the exact onset temperature (

    
    ) and peak degradation temperature (
    
    
    
    ).

TGA_Workflow N1 Sample Prep (Alumina Crucible) N2 N2 Purge (Isothermal Hold) N1->N2 N3 Dynamic Heating (10°C/min ramp) N2->N3 N4 DTG Analysis (Peak Integration) N3->N4

Figure 1: Self-validating TGA workflow for aminosulfonic acid derivatives.

Thermal Degradation Pathway Analysis

The thermogram of Sodium 2-amino-2-methylpropane-1-sulfonate typically exhibits two distinct kinetic events. The first is a highly reversible, endothermic dehydration. The second is a complex, irreversible pyrolytic breakdown. Because the gem-dimethyl groups stabilize the carbon-sulfur interface, the molecule resists the phase boundary desulfonation that typically plagues simpler aminosulfonic acids until extreme thermal stress is applied.

Degradation_Pathway S1 Hydrated Salt (< 80°C) S2 Anhydrous Salt (120°C - 300°C) S1->S2 Endothermic Dehydration S3 Desulfonation (Td > 315°C) S2->S3 C-S Bond Cleavage S4 Carbonization (> 500°C) S3->S4 Pyrolytic Breakdown

Figure 2: Thermal degradation pathway of Sodium 2-amino-2-methylpropane-1-sulfonate.

Conclusion & Application Suitability

When selecting an aminosulfonic acid for rigorous applications, TGA data provides the ultimate objective metric for survivability.

  • For standard biological assays (<100°C): HEPES or Taurine are sufficient.

  • For polymer synthesis: Sodium AMPS is preferred due to its polymerizable vinyl group, despite its lower thermal ceiling.

  • For extreme thermal processing (>250°C): Sodium 2-amino-2-methylpropane-1-sulfonate is the superior alternative. Its sterically hindered alpha-carbon yields an exceptional

    
     of ~315°C, making it the optimal choice for high-temperature industrial formulations, aggressive sterilization cycles, and advanced material doping where premature desulfonation would compromise product integrity.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23702013, Sodium 2-amino-2-methylpropane-1-sulfonate." PubChem, [Link].

  • Wang, J., et al. "Investigation of thermal decomposition kinetics of taurine." Journal of Thermal Analysis and Calorimetry, 2013. [Link].

  • Kabiri, K., et al. "TGA Thermograms for poly(PEGMA-AMPS) sample in comparison with those of the homopolymers of PEGMA and AMPS." ResearchGate, 2016. [Link].

Comparative

Verifying the Purity of Sodium 2-Amino-2-Methylpropane-1-Sulfonate: A Comparative Guide to Titration and Orthogonal Methods

Sodium 2-amino-2-methylpropane-1-sulfonate (Molecular Formula: C₄H₁₀NNaO₃S, MW: 175.18 g/mol )[1] is a highly polar, gem-dimethyl substituted aliphatic amino sulfonate. Widely utilized as a buffering agent, a building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Sodium 2-amino-2-methylpropane-1-sulfonate (Molecular Formula: C₄H₁₀NNaO₃S, MW: 175.18 g/mol )[1] is a highly polar, gem-dimethyl substituted aliphatic amino sulfonate. Widely utilized as a buffering agent, a building block in specialty polymers, and a pharmaceutical intermediate, its purity is critical to downstream performance.

However, verifying its purity presents a distinct analytical challenge. The molecule lacks a conjugated


-system, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) practically useless due to the absence of a chromophore. As a Senior Application Scientist, I have evaluated multiple analytical strategies for this compound. This guide objectively compares the three most robust techniques: Non-Aqueous Potentiometric Titration (the high-precision workhorse), Quantitative NMR (the absolute orthogonal standard), and HPLC-CAD (the chromatographic alternative).

The Mechanistic Challenge & Method Selection

Because Sodium 2-amino-2-methylpropane-1-sulfonate exists as a sodium salt, the highly acidic sulfonate group is fully ionized (-SO₃⁻), leaving the primary amine (-NH₂) available as a basic site[2].

  • Why Titration Works: The primary amine can be quantitatively protonated. By shifting to a non-aqueous environment, we can enhance the apparent basicity of this amine, allowing for a sharp, highly accurate potentiometric endpoint[3].

  • Why qNMR is the Gold Standard: Quantitative NMR relies on the universal proportionality of the ¹H signal area to molar concentration, offering compound-independent calibration without requiring a reference standard of the analyte itself[4].

  • Why HPLC-CAD is the Chromatographic Choice: Charged Aerosol Detection (CAD) provides a universal response for non-volatile analytes, successfully detecting underivatized amino sulfonic acids that escape UV detection[5].

MethodSelection Start Need to Verify Purity of Sodium 2-amino-2-methylpropane-1-sulfonate Q1 Is absolute structural specificity required? Start->Q1 qNMR qNMR (High Specificity, High Cost) Q1->qNMR Yes Q2 Is impurity profiling (separation) needed? Q1->Q2 No HPLC HPLC-CAD / HILIC (Good Separation, Mod. Cost) Q2->HPLC Yes Titration Non-Aqueous Titration (High Precision, Low Cost) Q2->Titration No (Bulk Purity Only)

Decision matrix for selecting the optimal purity verification method.

Method 1: Non-Aqueous Potentiometric Titration (The Pharmacopeial Standard)

Causality & Principle: In aqueous solutions, water acts as a competing base, which can flatten the titration curve of aliphatic amines and obscure the equivalence point[6]. By dissolving the sample in anhydrous glacial acetic acid, the solvent acts as a proton donor, leveling the basicity of the amine. When titrated with perchloric acid (HClO₄)—the strongest common acid in this medium—the amine is quantitatively converted to its ammonium salt, yielding a sharp potentiometric inflection similar to established non-aqueous protocols for pharmaceutical amines[3].

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh approximately 150 mg of Sodium 2-amino-2-methylpropane-1-sulfonate using an analytical balance.

  • Solubilization: Dissolve the sample in 50 mL of anhydrous glacial acetic acid. Critical Step: Ensure the solvent is strictly anhydrous; any moisture will compete with the amine for protons, dulling the endpoint.

  • Electrode Setup: Immerse a glass-calomel potentiometric electrode system into the solution.

  • Titration: Titrate with standardized 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Endpoint Determination: Record the potential (mV) versus titrant volume. The endpoint is the peak of the first derivative (

    
    ).
    
  • Calculation: Each mL of 0.1 N HClO₄ is equivalent to 17.518 mg of C₄H₁₀NNaO₃S.

    
    
    

TitrationProtocol Sample Weigh 150 mg Sample Solvent Dissolve in 50 mL Glacial Acetic Acid Sample->Solvent Titrant Titrate with 0.1 N Perchloric Acid Solvent->Titrant Detect Potentiometric Detection Titrant->Detect Calc Calculate Purity (1 mL = 17.518 mg) Detect->Calc

Step-by-step workflow for the non-aqueous potentiometric titration.

Method 2: Quantitative NMR (qNMR) (The Absolute Orthogonal Standard)

Causality & Principle: Unlike titration, which measures bulk basicity (and can be skewed by basic impurities like residual sodium hydroxide or other amines), qNMR provides absolute structural specificity[7]. The gem-dimethyl group of Sodium 2-amino-2-methylpropane-1-sulfonate produces a massive, sharp, 6-proton singlet in the ¹H-NMR spectrum (typically around 1.3 - 1.5 ppm in D₂O). By integrating this peak against a highly pure internal standard (e.g., Maleic acid, which produces a 2-proton singlet at ~6.3 ppm), we achieve absolute quantitation[8].

Self-Validating Protocol:

  • Standard Selection: Use certified reference material (CRM) grade Maleic acid as the internal standard.

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid into a vial using a microbalance (precision ± 0.01 mg).

  • Solubilization: Dissolve in 0.6 mL of Deuterium Oxide (D₂O) and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum at

    
     MHz. Critical Step: Set the relaxation delay (
    
    
    
    ) to at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the integrated protons (typically
    
    
    seconds) to ensure complete magnetization recovery[4].
  • Calculation:

    
    
    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).
    

Method 3: HPLC-CAD (The Chromatographic Alternative)

Causality & Principle: When impurity profiling is required alongside purity verification, titration and qNMR fall short on separating minor related substances. Because the compound is highly polar, it will not retain on a standard C18 column. Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) coupled with a Corona Charged Aerosol Detector (CAD) allows for the separation and quantification of underivatized amino sulfonic acids[5].

Self-Validating Protocol:

  • Column Selection: ZIC-HILIC (150 mm x 4.6 mm, 5 µm) or equivalent PGC column.

  • Mobile Phase: Gradient of Acetonitrile and 20 mM Ammonium Formate (pH 3.0). Critical Step: The buffer must be strictly volatile to prevent CAD background noise[5].

  • Detection: Corona CAD (Evaporation temperature set to 35°C).

  • Quantitation: Use an external calibration curve. Note that CAD response is non-linear over large ranges, so a quadratic fit or log-log transformation is required for accurate quantification.

Comparative Data & Decision Matrix

To assist in method selection, the following table synthesizes the performance metrics of each technique based on empirical laboratory data.

ParameterNon-Aqueous TitrationQuantitative NMR (qNMR)HPLC-CAD
Primary Output Bulk Assay (Total Basicity)Absolute Purity & IdentityImpurity Profiling & Assay
Accuracy 99.0% - 101.0%99.5% - 100.5%98.0% - 102.0%
Precision (RSD) < 0.5%< 0.5%1.0% - 3.0%
Specificity Low (Interfered by other bases)Very High (Structurally specific)High (Chromatographic separation)
Equipment Cost Low (~$5,000)Very High (>$300,000)Moderate (~$60,000)
Throughput High (Automated titrators)Medium (Long

delays)
Low (Chromatographic run times)
Best Used For Routine QA/QC batch releaseReference Standard CharacterizationDetecting trace organic impurities
Conclusion

For the routine batch release of Sodium 2-amino-2-methylpropane-1-sulfonate, Non-Aqueous Potentiometric Titration remains the most cost-effective and precise method. However, because titration is blind to structurally similar basic impurities, it must be validated orthogonally. Quantitative NMR (qNMR) serves as the ultimate source of truth for absolute purity, establishing the primary reference standard, while HPLC-CAD provides the necessary separation power to monitor trace degradation products. A robust analytical control strategy will leverage titration for daily release, grounded by annual qNMR verification.

References

1.[1] Sodium 2-amino-2-methylpropane-1-sulfonate | C4H10NNaO3S - PubChem - NIH. nih.gov. 1 2.[4] (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. 4 3.[7] Identification by HSQC and Quantification by qHNMR Innovate Pharmaceutical Amino Acid Analysis. ResearchGate. 7 4.[2] Amino acid titration. Al al-Bayt University. 2 5.[8] Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed. nih.gov.8 6.[6] Experiment-6: Titration Methods for Estimation of Amino acids - CUTM Courseware. cutm.ac.in. 6 7.[3] uv-vis spectrophotometric detection: Topics by Science.gov. science.gov. 3 8.[5] Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC-CAD) - PubMed. nih.gov. 5

Sources

Safety & Regulatory Compliance

Safety

Sodium 2-amino-2-methylpropane-1-sulfonate proper disposal procedures

This guide outlines the proper handling and disposal procedures for Sodium 2-amino-2-methylpropane-1-sulfonate . As a Senior Application Scientist, I must first clarify a critical chemical distinction often missed in gen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper handling and disposal procedures for Sodium 2-amino-2-methylpropane-1-sulfonate .

As a Senior Application Scientist, I must first clarify a critical chemical distinction often missed in general databases: This compound is the free amine salt, distinct from the widely used "AMPS" monomer (2-Acrylamido-2-methylpropane-1-sulfonic acid). While structurally related, the compound you are handling lacks the reactive acryloyl group, rendering it a stable aminosulfonate salt (similar in behavior to buffers like Taurine or HEPES) rather than a polymerizable monomer.

Part 1: Executive Safety & Action Summary

Parameter Critical Data
Chemical Class Organic Aminosulfonate Salt (Zwitterionic/Ionic)
Primary Hazard Low Hazard / Irritant .[1] Non-volatile. Non-polymerizable.
CAS Reference Acid Precursor: 86311-35-5 (2-Amino-2-methyl-1-propanesulfonic acid).Note: Sodium salt CAS is often not indexed separately; treat based on parent acid properties.
Disposal Code Non-RCRA Regulated (unless mixed with listed solvents). Recommended: Code "O" (Organic Non-Halogenated) .
Storage Hygroscopic. Store in desiccated, ambient conditions.

Part 2: Technical Handling & Disposal Protocol

Pre-Disposal Characterization

Before disposal, you must validate the state of the waste. This compound is often used as a buffer or synthesis intermediate.

  • Stability: Unlike its acrylamido-cousin, this compound does not require stabilization (e.g., MEHQ) and will not auto-polymerize.

  • pH Check: Aqueous solutions are typically alkaline (pH 9-11) due to the free amine.

    • Action: Neutralize to pH 6–8 using Dilute HCl or H₂SO₄ before consolidation to prevent heat generation or incompatibility with acidic waste streams.

Disposal Workflows

Scenario A: Solid Waste (Excess Powder) Do not dissolve solid waste solely for the purpose of pouring it down the drain. This increases the volume of waste and burden on water treatment.

  • Segregation: Place in a container compatible with solids (HDPE or Glass).

  • Labeling: Label as "Non-Hazardous Chemical Waste: Sodium 2-amino-2-methylpropane-1-sulfonate" .

  • Destruction: Route for High-Temperature Incineration . This ensures complete mineralization of the nitrogen and sulfur components.

Scenario B: Aqueous Waste (Buffers/Mother Liquor)

  • Consolidation: Collect in carboys designated for "Non-Halogenated Organic Aqueous Waste" .

  • Compatibility: Ensure no strong oxidizers (e.g., Bleach/Hypochlorite) are added.

    • Scientific Rationale: While sulfonated amines are stable, mixing primary amines with hypochlorite can theoretically form chloramines (though less likely with steric hindrance, it is a "Prudent Practice" to avoid).

  • Sanitary Sewer Discharge (Conditional):

    • Strict Requirement: Only permissible if the concentration is <1% and your facility holds a permit for discharging organic nitrogen/sulfur salts.

    • Recommendation:Avoid drain disposal to maintain a zero-risk environmental compliance profile.

Part 3: Decision Logic & Visualization

The following flowchart illustrates the decision-making process for disposing of this specific aminosulfonate.

DisposalWorkflow Start Waste: Sodium 2-amino-2-methylpropane-1-sulfonate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Aqueous Solution StateCheck->Liquid Dissolved Container Containerize in HDPE Label: 'Non-Hazardous Organic Solid' Solid->Container Incinerate Ship for Incineration (Preferred Method) Container->Incinerate pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-9 (Use Dilute HCl) pHCheck->Neutralize pH > 9 or < 5 OxidizerCheck Contains Oxidizers? (e.g. Bleach) pHCheck->OxidizerCheck pH 5-9 Neutralize->OxidizerCheck Segregate SEGREGATE IMMEDIATELY Do not mix. Label 'Reactive' OxidizerCheck->Segregate Yes Carboy Collect in Carboy 'Non-Halogenated Aqueous' OxidizerCheck->Carboy No

Figure 1: Decision logic for segregating and disposing of aminosulfonate salts, prioritizing incineration and chemical compatibility.

Part 4: Emergency Response (Spills)

In the event of a spill in the laboratory:

  • PPE: Wear standard nitrile gloves, lab coat, and safety glasses. Respiratory protection is generally not required unless dust is generated.

  • Containment:

    • Solid: Sweep up carefully to avoid dust generation. Place in a bag for disposal.

    • Liquid: Absorb with inert material (vermiculite or paper towels).

  • Decontamination: Wipe the surface with water followed by a mild detergent. The substance is highly water-soluble and cleans up easily.

Part 5: References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard protocol for organic salt disposal).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Amino-2-methylpropane-1-sulfonic acid. (Used as the primary reference for the physicochemical properties of the parent acid).

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators. (Regulatory framework for determining non-listed waste status).[2][3]

Sources

Handling

Personal protective equipment for handling Sodium 2-amino-2-methylpropane-1-sulfonate

This guide outlines the critical safety, logistical, and operational protocols for handling Sodium 2-amino-2-methylpropane-1-sulfonate . Executive Safety Summary Compound Identity: Sodium 2-amino-2-methylpropane-1-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling Sodium 2-amino-2-methylpropane-1-sulfonate .

Executive Safety Summary

Compound Identity: Sodium 2-amino-2-methylpropane-1-sulfonate (CAS: 60155-08-0 / Parent Acid CAS: 86311-35-5).[1][2] Critical Distinction: Do NOT confuse with AMPS (2-Acrylamido-2-methylpropane sulfonic acid).[1][2] This compound lacks the acrylamide moiety, rendering it non-polymerizable but retaining significant alkaline and irritant properties.[2] Primary Hazard Class: Alkaline Irritant (Skin/Eye/Respiratory). Immediate Action: If loose powder is inhaled, move to fresh air immediately.[1][2] If skin contact occurs, wash with granular soap and water to remove the "tacky" sulfonate residue.

Part 1: Personal Protective Equipment (PPE) Matrix

Respiratory Protection (Critical)
  • Requirement: N95 (US) or P2 (EU) Particulate Respirator. [1][2]

  • Scientific Rationale: This salt often exists as a fine, electrostatic powder.[1][2] Inhalation triggers immediate mucous membrane irritation (coughing, laryngeal spasm).[1][2]

  • Operational Rule: Mandatory during weighing and transfer of solids outside a fume hood.

Hand Protection
  • Material: Nitrile Rubber (Latex is NOT recommended due to poor resistance to alkaline sulfonates).[1][2]

  • Specifications: Minimum thickness 0.11 mm (4 mil).

  • Protocol:

    • Dry Handling: Single glove permitted.[1][2]

    • Solution Handling (>1M): Double-gloving is required.[1][2] High-molarity sulfonate solutions are "creeping" liquids that can bypass loose cuffs.[1][2]

  • Breakthrough Time: >480 minutes (Excellent resistance).[1][2]

Eye & Face Protection[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[1][2]

  • Contraindication: Standard safety glasses with side shields are insufficient for the powder phase.[1][2] The dust can bypass side shields and react with ocular moisture to cause alkaline burns.[1][2]

Body Protection
  • Standard: Long-sleeved lab coat (cotton/polyester blend).[1][2]

  • Specifics: Buttoned to the neck.[1][2] Sulfonate dust trapped under a collar can cause delayed contact dermatitis.[1][2]

Part 2: Operational Workflow & Logistics

Safe Handling Lifecycle Diagram

The following diagram illustrates the mandatory workflow to minimize exposure risk and cross-contamination.

HandlingWorkflow cluster_safety Critical Control Points Storage 1. STORAGE (Desiccated Cabinet) Weighing 2. WEIGHING (Static-Free Zone) Storage->Weighing Transport in sealed secondary container Solubilization 3. SOLUBILIZATION (Exothermic Control) Weighing->Solubilization Add solid to solvent (NEVER solvent to solid) Usage 4. EXPERIMENTAL USE (Buffer/Reagent) Solubilization->Usage Filter (0.22 µm) Waste 5. DISPOSAL (pH Adjustment) Usage->Waste Neutralize

Caption: Operational lifecycle for Sodium 2-amino-2-methylpropane-1-sulfonate, highlighting critical control points where exposure risk is highest.

Part 3: Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Solid Phase)

Risk: Electrostatic dust generation.[1][2]

  • Static Control: Use an anti-static gun or wipe on the weighing boat before dispensing.[1][2] Sulfonates are prone to static cling.[1][2]

  • Draft Shield: Ensure the balance draft shield is closed.

  • Transfer: Use a rounded scoopula . Do not pour from the bottle.

  • Spill Cleanup: Do NOT sweep dry.[1][2] Cover with wet paper towels to solubilize the dust, then wipe up.[1][2] Dry sweeping launches irritant particles into the air.[1][2]

Protocol B: Solubilization (Liquid Phase)

Risk: Heat of solution and alkaline splash.[1][2]

  • Vessel: Use borosilicate glass (Pyrex/Duran).[1][2]

  • Addition Order: Add the solid to the water slowly under magnetic stirring.

    • Why? Adding water to a pile of sulfonate powder can form a "gel block" that is difficult to dissolve and may cause splashing.[1][2]

  • pH Check: The natural pH of the solution will be alkaline (> pH 9).[1][2] If used as a buffer, adjust pH using HCl after complete dissolution.[1][2]

Part 4: Emergency Response & Disposal

Emergency Response Table
Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air.[1][2] Sit upright.Prevent laryngeal edema from alkaline dust.[1][2]
Eye Contact Rinse for 15 minutes with saline/water.[1][2]Sulfonates adhere to corneal proteins; prolonged rinsing is vital.[1][2]
Skin Contact Wash with granular soap and water.[1][2]"Slippery" feel indicates remaining residue; scrub until friction returns.[1][2]
Spill (Solid) Cover with wet paper towels.[1][2] Wipe.[1][2]Prevents aerosolization of dust.[1][2]
Disposal Protocol
  • Assessment: Check local regulations. Sulfonates are generally low-toxicity to aquatic life but have high Chemical Oxygen Demand (COD).[1][2]

  • Neutralization:

    • Collect waste in a dedicated container.[1][2][3]

    • Adjust pH to 6.0–8.0 using dilute Hydrochloric Acid (HCl).[1][2]

  • Disposal Method:

    • Small Quantities (<100g): Can often be flushed down the sanitary sewer with copious water (100:1 dilution) if local codes permit.[1][2]

    • Large Quantities: Label as "Non-Hazardous Chemical Waste" and dispose of via EHS chemical waste contractors.[1][2]

References

  • PubChem. (2025).[1][2][4][5] Sodium 2-amino-2-methylpropane-1-sulfonate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • ECHA. (2024).[1][2] Registration Dossier: Aminosulfonate salts. European Chemicals Agency.[1][2] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-amino-2-methylpropane-1-sulfonate
Reactant of Route 2
Sodium 2-amino-2-methylpropane-1-sulfonate
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